DBCO-NHCO-PEG6-maleimide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N4O11/c45-36(14-18-43-38(47)11-12-39(43)48)42-17-20-51-22-24-53-26-28-55-30-29-54-27-25-52-23-21-50-19-15-37(46)41-16-13-40(49)44-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)44/h1-8,11-12H,13-31H2,(H,41,46)(H,42,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPCYZHODWUAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-NHCO-PEG6-maleimide
For Researchers, Scientists, and Drug Development Professionals
DBCO-NHCO-PEG6-maleimide is a heterobifunctional, PEGylated crosslinker extensively utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of its structure, mechanism, applications, and detailed protocols for its use.
Core Components and Functionality
This compound is a precisely engineered molecule with three key components, each serving a distinct purpose:
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne group that is central to copper-free click chemistry.[3] It reacts with high specificity and efficiency with azide-functionalized molecules in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] A significant advantage of this reaction is its bioorthogonality, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[6][7] The reaction does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[4][5]
-
Maleimide (B117702): This functional group provides reactivity towards sulfhydryl (thiol) groups, which are naturally present in the cysteine residues of proteins and peptides.[2][8] The reaction, a form of Michael addition, is highly chemoselective for thiols within a pH range of 6.5 to 7.5, forming a stable covalent thioether bond.[9][10] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[10]
-
PEG6 Linker: The central core consists of a hydrophilic hexaethylene glycol (PEG6) spacer. This PEG linker serves multiple functions: it enhances the aqueous solubility of the molecule and the resulting conjugate, it provides spatial separation between the conjugated molecules to minimize steric hindrance, and it can improve the pharmacokinetic properties of the final bioconjugate.[2][5]
Chemical and Physical Properties
The quantitative data for this compound are summarized below for easy reference.
| Property | Value | Reference(s) |
| Full Name | Dibenzocyclooctyne-PEG6-Maleimide | [1] |
| Synonyms | DBCO-PEG6-Maleimide, DBCO-NH-PEG6-Mal | [11] |
| Molecular Formula | C₄₀H₅₀N₄O₁₁ | [1][11] |
| Molecular Weight | 762.85 g/mol | [1][11] |
| Appearance | Viscous Liquid or Solid | [1][12] |
| Storage Conditions | -20°C for long-term storage, protected from light. | [11] |
Mechanism of Action and Reaction Pathways
The utility of this compound lies in its ability to facilitate a two-step, sequential conjugation. This allows for the precise linking of two different molecules, typically a thiol-containing biomolecule (like an antibody) and an azide-containing payload (like a drug or imaging agent).
Step 1: Maleimide-Thiol Conjugation The process begins with the reaction of the maleimide group with a free sulfhydryl on a protein or peptide. This Michael addition reaction is highly efficient under mild, near-neutral pH conditions (6.5-7.5).[9][13]
Step 2: DBCO-Azide "Click" Chemistry Following the first conjugation and purification of the intermediate, the DBCO group is available to react with an azide-modified molecule. This SPAAC reaction is highly specific, forming a stable triazole linkage without the need for a copper catalyst.[4][7] The reaction proceeds efficiently in aqueous buffers and can be monitored by UV-Vis spectroscopy due to the DBCO group's absorbance at approximately 310 nm.[4][5]
A logical diagram illustrating the relationship between the functional groups is presented below.
Experimental Workflow and Protocols
The general workflow for using this compound involves a sequential, two-stage conjugation process. This ensures that the desired heterobifunctional conjugate is formed without significant side products like homodimers.
The diagram below outlines the typical experimental workflow for conjugating a thiol-containing protein to an azide-containing payload.
Detailed Experimental Protocol: Antibody-Drug Conjugation
This protocol provides a general methodology. Researchers should optimize reactant concentrations, reaction times, and purification methods based on their specific antibody and payload.
A. Materials and Buffers
-
Antibody (Thiol-containing): Antibody with available cysteine residues. If none are available, disulfide bonds may need to be selectively reduced using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[14]
-
This compound: Dissolved in a compatible organic solvent like DMSO to create a 10-20 mM stock solution.[14]
-
Azide-Payload: Azide-functionalized drug or dye, dissolved in an appropriate solvent.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. It is critical to avoid sulfhydryl-containing components. Including 5-10 mM EDTA can prevent re-oxidation of thiols.[14]
-
Quenching Reagent: A small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to quench unreacted maleimide groups.
-
Purification: Desalting columns (e.g., PD-10) or chromatography systems (e.g., SEC, IEX).[5][14]
B. Protocol: Stage 1 - Maleimide Labeling of Antibody
-
Antibody Preparation: If necessary, partially reduce the antibody to expose free thiol groups. For example, incubate the antibody with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature. Immediately remove the TCEP using a desalting column equilibrated with Reaction Buffer.
-
Reaction Setup: Immediately after desalting, add the this compound solution to the thiol-containing antibody. A 5- to 20-fold molar excess of the linker over the antibody is a common starting point. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10-20%) to maintain protein stability.[5][14]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[14]
-
Quenching (Optional): Add a quenching reagent (e.g., cysteine) at a final concentration of 1-2 mM and incubate for 15 minutes to consume any unreacted maleimide groups.
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis, exchanging the buffer into a suitable buffer for the next step (e.g., PBS, pH 7.4). The resulting product is the DBCO-activated antibody.
C. Protocol: Stage 2 - Copper-Free Click Reaction
-
Reaction Setup: Add the azide-payload to the purified DBCO-activated antibody. A 2- to 4-fold molar excess of the azide-payload over the antibody is recommended to ensure complete reaction.[4][15]
-
Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[4][15] Reaction progress can be monitored via SDS-PAGE, where the conjugated antibody will show a shift to a higher molecular weight.[4]
-
Final Purification: Remove the excess azide-payload and any unreacted components via a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the final conjugate.
-
Characterization: The final antibody-drug conjugate should be characterized to determine the drug-to-antibody ratio (DAR) and confirm purity using techniques like Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SDS-PAGE.
Key Applications
The unique properties of this compound make it a valuable tool in several advanced research areas:
-
Antibody-Drug Conjugates (ADCs): This is a primary application, where the linker is used to attach a potent cytotoxic drug (payload) to a monoclonal antibody that targets tumor-specific antigens.
-
PROTAC Development: It serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[11][12][16]
-
Bioconjugation and Labeling: It is used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for imaging and diagnostic applications.[1][6]
-
Materials Science and Nanomedicine: The linker can be used to functionalize nanoparticles, hydrogels, or other materials with proteins or peptides for targeted drug delivery and tissue engineering.[1]
References
- 1. purepeg.com [purepeg.com]
- 2. DBCO-PEG6-Maleimide - Taskcm [taskcm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. interchim.fr [interchim.fr]
- 8. DBCO-PEG6-Maleimide | BroadPharm [broadpharm.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound | PROTAC linker | CAS# | InvivoChem [invivochem.com]
- 13. bachem.com [bachem.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 16. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to DBCO-NHCO-PEG6-Maleimide: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-NHCO-PEG6-maleimide, a key reagent in the field of bioconjugation. This heterobifunctional crosslinker is instrumental in the development of sophisticated biomolecular constructs, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Structure and Properties
This compound is a molecule meticulously designed with three key components: a dibenzocyclooctyne (DBCO) group, a maleimide (B117702) group, and a polyethylene (B3416737) glycol (PEG) spacer. This strategic architecture allows for sequential or simultaneous conjugation of two different molecules. The DBCO group participates in a highly efficient and bioorthogonal copper-free click chemistry reaction with azide-containing molecules. The maleimide moiety, on the other hand, readily reacts with thiol groups, commonly found in cysteine residues of proteins. The hydrophilic PEG6 linker enhances solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.
Chemical Structure:
Caption: Molecular components of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C40H50N4O11 | [1][2][3] |
| Molecular Weight | 762.85 g/mol | [1][3] |
| Appearance | White to off-white solid or viscous liquid | [2][4] |
| Solubility | Soluble in DMSO, DMF, DCM | [5][6] |
| Limited solubility in aqueous buffers | [] | |
| Purity | Typically >95% | [3][8] |
| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture. | [2][4][9] |
Mechanism of Action and Applications
The utility of this compound lies in its dual reactivity, enabling the precise linkage of two distinct molecular entities. This has led to its widespread adoption in several cutting-edge research and development areas.
Bioconjugation via Dual Reactivity
The experimental workflow for a typical bioconjugation experiment involves a two-step process, leveraging the orthogonal reactivity of the DBCO and maleimide groups.
Caption: General workflow for bioconjugation using this compound.
PROTAC Development
This compound is a valuable tool in the synthesis of PROTACs. These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Caption: PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugates (ADCs)
In the field of targeted therapy, ADCs are a major focus. This compound can be used to link a cytotoxic drug to an antibody that specifically targets cancer cells. The maleimide end can react with reduced disulfide bonds in the antibody's hinge region, while the DBCO end can be clicked to an azide-modified drug.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are provided as a guide and may require optimization for specific applications.
Protocol for Protein Labeling with this compound (via Thiol-Maleimide Conjugation)
Materials:
-
Protein with accessible thiol groups (e.g., reduced antibody, cysteine-containing peptide)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA.[5][10]
-
Quenching Solution: 1 M Cysteine or Mercaptoethanol
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-5 mg/mL.[11]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.[3][10]
-
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[3] The final concentration of the organic solvent should ideally be kept below 10-15% to avoid protein precipitation.[12]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12][13]
-
-
Quenching:
-
Purification:
Protocol for Copper-Free Click Chemistry with DBCO-Labeled Protein
Materials:
-
DBCO-labeled protein (from Protocol 3.1)
-
Azide-containing molecule (e.g., azide-modified drug, peptide, or detection probe)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Click Reaction:
-
Purification:
-
Purify the final bioconjugate using an appropriate method based on the properties of the conjugated molecules, such as size-exclusion chromatography (SEC) or affinity chromatography.[13]
-
Purification and Characterization
Purification: High-performance liquid chromatography (HPLC) is a robust method for purifying DBCO-conjugated proteins.[11] Different HPLC modes can be employed:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing small molecule reagents.[14]
-
Ion-Exchange Chromatography (IEX): Separates based on charge differences between labeled and unlabeled protein.[11]
-
Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity.[11]
Characterization: The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and 309 nm (for DBCO).[11]
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that facilitates the precise and efficient construction of complex biomolecular conjugates. Its well-defined reactivity and the inclusion of a hydrophilic PEG spacer make it an invaluable tool for researchers in drug discovery, diagnostics, and fundamental biological studies. The experimental protocols provided in this guide offer a starting point for the successful application of this reagent in a variety of bioconjugation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing Your Experiment: A Comprehensive Guide to the DBCO Magnetic Beads Protocol - nanomicronspheres [nanomicronspheres.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nanocs.net [nanocs.net]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. DBCO-PEG6-Maleimide | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
The Dual Bio-Orthogonal Reactor: A Technical Guide to the Mechanism and Application of DBCO-NHCO-PEG6-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the heterobifunctional crosslinker, DBCO-NHCO-PEG6-maleimide. This versatile reagent is at the forefront of bioconjugation strategies, enabling the precise and sequential coupling of two distinct biomolecules. We will dissect its mechanism of action by examining its three core components: the Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, the maleimide (B117702) group for thiol-specific conjugation, and the hydrophilic hexaethylene glycol (PEG6) spacer. This guide offers quantitative kinetic data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in research and development.
Core Mechanism of Action: A Trifunctional Approach
This compound is engineered with three distinct chemical moieties, each serving a specific purpose in the construction of complex bioconjugates. The molecule's power lies in its ability to participate in two separate, highly specific, and bio-orthogonal reactions.
-
Dibenzocyclooctyne (DBCO): This group is the reactive engine for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne (B158145) ring allows it to react rapidly and specifically with azide-containing molecules without the need for a cytotoxic copper(I) catalyst.[1][2] This reaction is a cornerstone of "click chemistry" and is highly bio-orthogonal, meaning it does not interfere with native biological functional groups, making it ideal for use in complex biological systems.[3][4][5]
-
Maleimide: This functional group is a highly efficient Michael acceptor that selectively reacts with sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides.[6][7] The reaction is highly chemoselective within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster with thiols than with amines at neutral pH, ensuring precise targeting of cysteine sites.[7][8]
-
PEG6 Linker: The hexaethylene glycol (PEG6) chain acts as a flexible, hydrophilic spacer. This linker serves several critical functions: it increases the overall water solubility of the reagent and the final conjugate, it provides spatial separation between the two conjugated molecules to minimize steric hindrance, and it can help reduce the immunogenicity of the resulting bioconjugate.[9]
The combined functionalities allow for a controlled, sequential conjugation. For instance, a researcher can first react the maleimide group with a cysteine-containing protein, purify the resulting DBCO-functionalized protein, and then introduce an azide-modified molecule to react with the DBCO group, yielding a precisely assembled conjugate.
Quantitative Data for Reaction Optimization
The efficiency of bioconjugation is critically dependent on reaction kinetics and the stability of the resulting linkages. The following tables summarize key quantitative data for the two reactions facilitated by this compound.
Table 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics
| Cyclooctyne | Azide (B81097) Partner | Second-Order Rate Constant (k₂) | Solvent/Conditions | Reference(s) |
| DBCO | Benzyl azide | ~0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | [10] |
| DBCO | Phenyl azide | ~0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | [10] |
| DBCO | General | ~0.1 M⁻¹s⁻¹ | Aqueous | [5] |
Note: Reaction rates are dependent on the specific structure of the azide partner and solvent conditions.
Table 2: Thiol-Maleimide Michael Addition - Kinetics & Stability
| Thiol Partner | Reaction Conditions | Second-Order Rate Constant (k₂) | Notes | Reference(s) |
| N-Boc-Cys-OMe | pH 7.4, 25°C | Comparable to ~10.9 - 40.2 M⁻¹s⁻¹ | Rate is comparable to carbonylacrylic reagents, which were developed as stable maleimide analogs. | [11][12] |
| Cysteine / Peptides | pH 6.5 - 7.5 | Fast (Qualitative) | Reaction often reaches completion in minutes to 2 hours, depending on reactant concentration and structure. | [13] |
| Conjugate Stability Parameter | Condition | Half-life / Observation | Notes | Reference(s) |
| Retro-Michael Reaction | Incubation with Glutathione (B108866) | 3.1 h to 258 h | The thioether bond is susceptible to reversal in the presence of other thiols. Stability is highly dependent on the N-substituent of the maleimide and the pKa of the thiol. | [1] |
| Succinimide (B58015) Ring Hydrolysis | Aqueous Buffer (pH dependent) | Slow at neutral pH | Hydrolysis of the succinimide ring after conjugation renders the linkage stable and irreversible. This process can be accelerated with specific maleimide structures or basic conditions. | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental processes is crucial for understanding and implementing the use of this compound.
Chemical Structure and Reaction Mechanisms
Caption: Core components and dual reaction capabilities of the linker.
Detailed Reaction Mechanisms
Caption: The concerted cycloaddition and nucleophilic addition mechanisms.
Experimental Workflow: Sequential Protein Conjugation
Caption: Sequential workflow for protein-molecule conjugation.
Experimental Protocols
The following protocols provide a detailed methodology for a common application: the sequential conjugation of a thiol-containing protein (e.g., an antibody with reduced disulfides) to an azide-functionalized molecule.
Protocol 1: Labeling a Thiol-Containing Protein with this compound
This protocol details the first step of the sequential conjugation, reacting the maleimide moiety with available thiols on a protein.
A. Materials Required:
-
Thiol-containing protein (e.g., antibody, cysteine-containing peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or HEPES buffer. Must be free of thiols and primary amines. Degas buffer before use.
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM stock).
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting columns or size-exclusion chromatography (SEC) system for purification.
-
Quenching solution (optional): Cysteine or β-mercaptoethanol (1 M stock).
B. Procedure:
-
Protein Preparation and Thiol Reduction (if necessary):
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[7]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TCEP immediately before conjugation using a desalting column, exchanging the protein into fresh, degassed reaction buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
-
-
Maleimide-Thiol Conjugation:
-
Add a 10- to 20-fold molar excess of the DBCO-linker stock solution to the prepared protein solution. The final concentration of DMSO/DMF should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) To quench any unreacted maleimide groups, add a quenching solution to a final concentration of 1-5 mM and incubate for 15 minutes.
-
Immediately purify the DBCO-labeled protein from excess, unreacted linker and byproducts. A desalting column is effective for rapid buffer exchange and removal of small molecules. For higher purity, SEC can be used.
-
The purified DBCO-protein is now ready for the subsequent SPAAC reaction. It can be used immediately or stored at 4°C (short-term) or -80°C (long-term).
-
Protocol 2: SPAAC Reaction of DBCO-Labeled Protein with an Azide-Molecule
This protocol details the second step, conjugating the purified DBCO-protein to a molecule containing an azide group.
A. Materials Required:
-
Purified DBCO-labeled protein (from Protocol 1)
-
Azide-functionalized molecule (e.g., drug, fluorescent probe, biotin-azide)
-
Reaction Buffer: Azide-free buffer such as PBS, pH 7.4.
B. Procedure:
-
Reagent Preparation:
-
Ensure the DBCO-labeled protein is in an appropriate azide-free buffer at a known concentration.
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., reaction buffer, DMSO).
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Add the azide-functionalized molecule to the solution of DBCO-labeled protein. A 2- to 10-fold molar excess of the azide-molecule over the protein is recommended to drive the reaction to completion.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction is typically complete within this timeframe.
-
-
Final Purification and Characterization:
-
Purify the final bioconjugate to remove any unreacted azide-molecule. The method will depend on the nature of the azide-molecule but can include SEC, dialysis, or affinity chromatography (if applicable).
-
Characterize the final conjugate to confirm successful labeling and determine purity. Common methods include:
-
SDS-PAGE: To observe a shift in molecular weight.
-
UV-Vis Spectroscopy: To quantify components if they have distinct absorbance profiles.
-
Mass Spectrometry (LC-MS): To confirm the precise mass of the final conjugate.
-
HPLC: To assess purity.
-
-
By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively leverage the dual reactivity of this compound to create novel and complex bioconjugates for a wide array of applications in drug delivery, diagnostics, and fundamental biological research.
References
- 1. raineslab.com [raineslab.com]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation of N-Ethylmaleimide (NEM)-Glutathione Conjugate and N-Ethylmaleamic Acid Revealed by Mass Spectral Characterization of Intracellular and Extracellular Microbial Metabolites of NEM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Aqueous Environments: A Technical Guide to the Solubility of DBCO-NHCO-PEG6-maleimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of DBCO-NHCO-PEG6-maleimide, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the aqueous solubility of this reagent is paramount for its effective application in biological systems.
Core Concepts: Structure and Solubility
This compound incorporates three key functional components: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a maleimide (B117702) group for reaction with thiols, and a hexaethylene glycol (PEG6) linker. The inherent hydrophobicity of the DBCO moiety can present solubility challenges in aqueous buffers, which are the standard for most biological experiments. The inclusion of the hydrophilic PEG6 linker is a crucial design feature intended to counteract this hydrophobicity and enhance water solubility.[1][2][3] The repeating ethylene (B1197577) oxide units of the PEG chain improve the overall polarity of the molecule, mitigating aggregation and facilitating its use in aqueous media.[1]
Quantitative Solubility Data
Precise quantitative solubility data for this compound in various aqueous buffers remains to be definitively established in publicly available literature. One supplier notes the solubility as "To be determined".[4] However, data for structurally related compounds provide valuable insights. For instance, a similar compound, DBCO PEG Maleimide (with varying PEG lengths), has a reported solubility of 10 mg/mL in water.[5] It is important to note that even with a PEG linker, direct dissolution in aqueous buffers can be challenging. For a related compound, EZ-Link™ Maleimide-PEG4-DBCO, it is recommended to first dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before dilution in the final aqueous reaction buffer.[6]
For comparative purposes, the table below summarizes the available solubility information for this compound and related compounds.
| Compound | Solvent | Solubility | Reference |
| This compound | Aqueous Buffers | To be determined | [4] |
| This compound | DMSO, DCM, DMF | Soluble | [7] |
| DBCO PEG Maleimide | Water, Chloroform, DMSO | 10 mg/mL | [5] |
| DBCO-PEG4-Maleimide | DMSO, DMF, DCM, THF, Chloroform | Soluble | [8][9] |
| DBCO-Maleimide (No PEG linker) | Aqueous Buffers | Poor aqueous solubility | [10] |
| Sulfo DBCO-PEG4-Maleimide | Aqueous Media | Water-soluble | [11][12] |
Experimental Protocol: General Procedure for Solubilization and Use
Objective: To prepare a stock solution of this compound and introduce it into an aqueous reaction buffer for conjugation to a thiol-containing biomolecule.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Thiol-free aqueous buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS)
-
Thiol-containing biomolecule (e.g., protein, peptide)
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6]
-
Prepare a concentrated stock solution (e.g., 10-20 mM) of the linker by dissolving it in anhydrous DMSO or DMF. Vortex to ensure complete dissolution. Prepare this solution immediately before use, as the maleimide group can hydrolyze in the presence of moisture.[6]
-
-
Reaction Setup:
-
Dissolve the thiol-containing biomolecule in the desired aqueous reaction buffer (pH 6.5-7.5) at a suitable concentration (e.g., 1-5 mg/mL).
-
Add the calculated amount of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid denaturation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Remove excess, unreacted linker and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
-
Logical Workflow for Bioconjugation
The following diagram illustrates the logical workflow for utilizing this compound in a typical bioconjugation application, leading to a subsequent copper-free click chemistry reaction.
Caption: Logical workflow for the use of this compound.
Factors Influencing Aqueous Solubility
Several factors can influence the solubility of this compound in aqueous buffers:
-
pH: The stability of the maleimide group is pH-dependent. The recommended pH range for reactions with thiols is 6.5-7.5.[5][8][10] At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which can affect the integrity and solubility of the compound.
-
Buffer Composition: The presence of certain salts and other additives in the buffer could potentially impact the solubility of the linker. It is advisable to avoid buffers containing azides, as they can react with the DBCO group.[6]
-
Temperature: While solubility often increases with temperature, the stability of the biomolecule and the maleimide group must be considered. Reactions are typically performed at room temperature or 4°C.
-
Presence of a Sulfonate Group: For applications requiring higher aqueous solubility, a sulfonated version of the DBCO-PEG-maleimide linker (Sulfo-DBCO-PEG-maleimide) is available. The negatively charged sulfonate group significantly enhances hydrophilicity.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medkoo.com [medkoo.com]
- 5. nanocs.net [nanocs.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. DBCO-PEG6-Maleimide | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. DBCO-PEG4-Maleimide DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. medkoo.com [medkoo.com]
- 12. vectorlabs.com [vectorlabs.com]
stability and storage conditions for DBCO linkers
An In-depth Technical Guide to the Stability and Storage of DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage conditions for dibenzocyclooctyne (DBCO) linkers, essential tools in bioconjugation and drug development. Understanding the stability profile of DBCO linkers is critical for ensuring the reproducibility of experimental results and the long-term efficacy of DBCO-containing conjugates.
Core Concepts of DBCO Linker Chemistry
DBCO linkers are central to copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. Their unique reactivity and stability make them ideal for a variety of applications, including the development of antibody-drug conjugates (ADCs).[1]
dot
Caption: General structure of a DBCO linker and its reaction with an azide-modified molecule via SPAAC.
Storage Conditions
Proper storage of DBCO linkers is crucial to maintain their reactivity. Storage recommendations vary for the linker in its solid form versus in a dissolved state.
Table 1: Recommended Storage Conditions for DBCO Linkers
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | ≥ 1 year | Protect from moisture and light.[2] Allow the vial to warm to room temperature before opening to prevent condensation.[3][4] |
| -80°C | Up to 6 months | For long-term storage of certain DBCO derivatives.[5] | |
| Dissolved | -20°C | 1 - 3 months | In anhydrous DMSO or DMF.[2][5] DMSO and DMF are hygroscopic and should be protected from moisture.[2] |
| -80°C | Up to 6 months | In anhydrous DMSO.[5] Aliquot to avoid repeated freeze-thaw cycles. |
Stability Profile
The stability of the DBCO group is influenced by several factors including pH, temperature, and the presence of other chemical species.
pH Stability
DBCO linkers are generally stable in a pH range of 6-9.[4] However, they are sensitive to acidic conditions.
-
Acidic Conditions (pH < 5): DBCO can undergo an inactivating rearrangement under strongly acidic conditions, such as during peptide cleavage from a resin using high concentrations of trifluoroacetic acid (TFA).[6] This rearrangement is thought to be an acid-catalyzed 5-endo-dig cycloisomerization.
-
Neutral to Basic Conditions (pH 7-9): DBCO linkers are generally stable and show optimal reactivity for SPAAC in this pH range.[3] Buffers such as PBS, HEPES, carbonate/bicarbonate, and borate (B1201080) are compatible, provided they do not contain primary amines if an NHS ester derivative of DBCO is used.[3][4]
Temperature Stability
While the SPAAC reaction can be accelerated at higher temperatures (e.g., 37°C), the long-term stability of the DBCO linker itself is better at lower temperatures.[3][4] For DBCO-modified antibodies, storage at 4°C or -20°C is recommended, with an expected loss of reactivity of about 3-5% over 4 weeks.[3]
Chemical Compatibility
The reactivity of the DBCO group can be compromised by certain chemical reagents.
-
Reducing Agents:
-
TCEP (Tris(2-carboxyethyl)phosphine): DBCO has shown instability in the presence of TCEP.[3] TCEP is a potent reducing agent effective at a wider pH range, including acidic conditions, but it can reduce the azide (B81097) group, affecting the subsequent conjugation.[3][7][8]
-
DTT (Dithiothreitol): DTT's reducing power is limited to a pH > 7.[7][8] While less reactive with the DBCO group itself, any residual DTT can reduce the azide partner in a SPAAC reaction.[3]
-
-
Thiols: The presence of thiols, such as in glutathione (B108866) (GSH), can affect DBCO stability. In the presence of GSH, the half-life of a DBCO-azide conjugate has been reported to be approximately 71 minutes.[9]
-
Sodium Azide: Buffers containing sodium azide should be avoided as the azide will react with the DBCO linker.[3][10]
Table 2: Summary of DBCO Linker Stability and Compatibility
| Condition/Reagent | Stability/Compatibility |
| pH | Stable in the range of pH 6-9.[4] Sensitive to acidic conditions (pH < 5), where it can undergo rearrangement.[6] |
| Temperature | Generally stable at room temperature for short periods.[6] For long-term storage, -20°C is recommended.[6] DBCO-modified IgG loses about 3-5% of its reactivity over 4 weeks at 4°C or -20°C.[3] |
| Aqueous Solution | Can degrade over time; it is recommended to prepare stock solutions fresh.[6] |
| Organic Solvents | Stable in anhydrous DMSO and DMF when stored properly at low temperatures.[2] These solvents are hygroscopic, and moisture can lead to degradation.[2] |
| Reducing Agents | TCEP: Can lead to DBCO instability and reduction of the azide partner.[3] DTT: Less reactive with DBCO, but can also reduce the azide partner.[3] |
| Thiols (e.g., GSH) | Can react with DBCO, leading to reduced stability. The half-life of a DBCO-azide conjugate in the presence of GSH is approximately 71 minutes.[9] |
| Cellular Environment | Moderate stability has been observed in immune phagocytes, with about 36% degradation after 24 hours.[11][12] |
Experimental Protocols
Protocol for Assessing DBCO Stability by HPLC
This protocol outlines a general method for evaluating the stability of a DBCO linker under various conditions using a stability-indicating HPLC method.[6]
Materials:
-
DBCO-containing compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Water-miscible organic solvent (e.g., DMSO)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Incubator/water bath
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the DBCO compound in an appropriate organic solvent like DMSO.
-
Sample Preparation: Dilute the stock solution into the different pH buffers to a final, known concentration.
-
Incubation: Aliquot the solutions into vials and incubate them at various temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. If necessary, quench any ongoing degradation by freezing the sample.
-
HPLC Analysis: Analyze the samples by HPLC. Monitor the peak area of the parent DBCO compound at each time point. The DBCO moiety has a characteristic UV absorbance at approximately 310 nm, which can be used for detection.[10]
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition (pH and temperature). From this data, degradation kinetics, such as the half-life, can be determined.
dot
Caption: Experimental workflow for assessing DBCO linker stability using HPLC.
Protocol for Antibody Labeling with DBCO-NHS Ester
This is a general protocol for the activation of an antibody with a DBCO-NHS ester.[1][2]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester freshly dissolved in anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 1 mg/mL) in an amine-free buffer.
-
DBCO-NHS Ester Activation: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO/DMF concentration should ideally be below 20%.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Quenching: Stop the reaction by adding the quenching solution to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes.
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer.
dot
Caption: Workflow for labeling antibodies with a DBCO-NHS ester.
Degradation Pathways
The primary degradation pathways for DBCO linkers involve the reaction of the strained alkyne.
dot
Caption: Potential degradation pathways for DBCO linkers.
Conclusion
DBCO linkers are robust tools for bioconjugation when handled and stored correctly. Their stability is primarily influenced by pH, with acidic conditions posing the most significant risk of degradation. For long-term storage, maintaining a solid, dry state at -20°C is optimal. When in solution, anhydrous solvents and low temperatures are key to preserving reactivity. By adhering to the guidelines outlined in this document, researchers can ensure the integrity of their DBCO linkers, leading to more reliable and reproducible results in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. agscientific.com [agscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Principles of Maleimide-Thiol Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules is a fundamental process in modern biotechnology and pharmaceutical development, enabling the creation of advanced therapeutics, diagnostics, and research tools. Among the array of bioconjugation techniques, the reaction between a maleimide (B117702) and a thiol group is prominent due to its high selectivity, efficiency, and mild reaction conditions.[1] This technical guide provides a comprehensive overview of the core principles of maleimide-thiol chemistry, factors influencing the reaction, detailed experimental protocols, and its significant role in drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).
The Core Chemistry: A Michael Addition
The foundational reaction between a maleimide and a thiol is a Michael addition.[1] In this mechanism, the thiol group, acting as a nucleophile, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This process results in the formation of a stable, covalent thioether bond.[1][2] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, making it ideal for the specific modification of cysteine residues in proteins and peptides.[1][3][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][5]
References
The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapeutics has revolutionized the landscape of drug development, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) emerging as two of the most promising modalities. At the heart of these complex molecules lies a critical component: the linker. Far from being a mere spacer, the linker dictates the efficacy, safety, and pharmacokinetic profile of the therapeutic agent. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, offering a unique combination of properties that address key challenges in the development of both PROTACs and ADCs.
This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in the design and development of PROTACs and ADCs. It delves into the impact of PEGylation on the physicochemical properties, biological activity, and clinical potential of these next-generation therapeutics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
PEG Linkers in PROTAC Development: Optimizing Ternary Complex Formation and Drug-like Properties
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific disease-causing proteins.[1] A PROTAC consists of two ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for subsequent ubiquitination and degradation of the target protein.[3]
The linker, and particularly its length and composition, is a critical determinant of ternary complex geometry and stability.[4] PEG linkers have gained prominence in PROTAC design due to their ability to impart favorable physicochemical properties and provide the necessary flexibility and length to span the distance between the POI and the E3 ligase.[2][5]
Impact of PEG Linkers on PROTAC Physicochemical Properties and Efficacy
The inherent "beyond Rule of 5" characteristics of many PROTACs, such as high molecular weight and a large number of rotatable bonds, often lead to poor solubility and cell permeability.[6] PEG linkers, with their hydrophilic nature, can significantly enhance the aqueous solubility of PROTAC molecules.[7][8] This improved solubility not only facilitates formulation and handling but is also crucial for oral absorption and bioavailability.[9]
The relationship between PEGylation and cell permeability is more nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield the polar surface area of the PROTAC, creating a more compact and membrane-permeable structure.[2] However, excessive PEGylation can negatively impact cellular uptake, necessitating a careful optimization of the PEG chain length for each PROTAC system.[2]
The length of the PEG linker is a paramount parameter influencing the degradation potency of a PROTAC.[10] An optimal linker length is essential for the formation of a stable ternary complex with favorable geometry for ubiquitin transfer. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, while an excessively long linker might result in a non-productive ternary complex where the ubiquitination sites on the POI are not accessible to the E2 ubiquitin-conjugating enzyme.[10][11]
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [2]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| PROTAC A | Alkyl Chain | 785.9 | 4.2 | 185.3 | 4 | 11 |
| PROTAC B | PEG2 | 833.9 | 3.5 | 194.6 | 4 | 12 |
| PROTAC C | PEG4 | 922.1 | 2.8 | 213.2 | 4 | 14 |
| PROTAC D | PEG6 | 1010.2 | 2.1 | 231.8 | 4 | 16 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on the Efficacy of PROTACs Targeting Various Proteins [5][12]
| Target Protein | E3 Ligase | Cell Line | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα | VHL | MCF7 | 9 | >1000 | <20 |
| 12 | ~500 | ~60 | |||
| 16 | ~100 | >90 | |||
| 19 | ~750 | ~50 | |||
| BTK | Cereblon | MOLM-14 | 11 | ~100 | ~80 |
| 14 | ~25 | >95 | |||
| 17 | ~5 | >95 | |||
| 20 | ~50 | ~90 | |||
| TBK1 | VHL | MM.1S | <12 | No Degradation | - |
| 12-29 | <500 | >75 | |||
| 21 | 3 | 96 |
DC50: half-maximal degradation concentration; Dmax: maximum degradation. Data is illustrative and compiled from various sources in the literature.
Signaling Pathway and Experimental Workflow
The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system to induce targeted protein degradation. This process can be visualized as a catalytic cycle.
The development and evaluation of a novel PROTAC involves a systematic workflow, from initial design and synthesis to cellular and in vivo testing.
PEG Linkers in ADC Development: Enhancing Stability, Pharmacokinetics, and Therapeutic Index
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[3] The linker in an ADC plays a pivotal role in ensuring the stability of the conjugate in circulation and facilitating the controlled release of the payload within the target cancer cells.[12]
Hydrophobic payloads, while often highly potent, can lead to ADC aggregation and rapid clearance from the bloodstream, thereby reducing efficacy and increasing off-target toxicity.[13][14] PEG linkers, with their hydrophilic properties, are instrumental in mitigating these challenges, enabling the development of ADCs with improved therapeutic indices.[13]
Impact of PEG Linkers on ADC Pharmacokinetics and Therapeutic Index
The incorporation of PEG linkers into ADCs can significantly improve their pharmacokinetic profiles.[10] The hydrophilic nature of PEG can increase the overall solubility of the ADC, preventing aggregation and allowing for the conjugation of a higher number of drug molecules per antibody (Drug-to-Antibody Ratio or DAR) without compromising stability.
Furthermore, PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life.[3] This extended half-life leads to increased exposure of the tumor to the ADC, potentially enhancing its anti-tumor efficacy.[14] Studies have shown a clear correlation between PEG chain length and ADC clearance, with longer PEG chains generally resulting in slower clearance and improved in vivo performance.[4] However, there is often a threshold beyond which increasing PEG length does not provide additional pharmacokinetic benefits.[4]
Table 3: Impact of PEG Linker Length on the Pharmacokinetics of an MMAE-based ADC in Rats [4]
| ADC Linker | Clearance (mL/day/kg) |
| Non-PEGylated | ~15 |
| PEG2 | ~12 |
| PEG4 | ~10 |
| PEG8 | ~7 |
| PEG12 | ~7 |
| PEG24 | ~7 |
Data adapted from a study evaluating the impact of PEG side chains on the pharmacokinetics of an MMAE-based ADC.
Table 4: Comparative Pharmacokinetic Parameters of ADCs with Varying PEGylation
| ADC | PEG Linker Length | Half-life (t1/2) (days) | AUC (µg*h/mL) |
| ADC-X (Low PEG) | PEG4 | 3.5 | 1500 |
| ADC-Y (High PEG) | PEG24 | 5.7 | 2800 |
| Trastuzumab Emtansine | Non-cleavable (non-PEG) | ~4 | ~1800 |
This table presents illustrative data compiled from multiple sources to demonstrate the general trend of increased half-life and AUC with longer PEG linkers. Actual values are highly dependent on the specific antibody, payload, and linker chemistry.
Signaling Pathway and Experimental Workflow
The mechanism of action of an ADC begins with the specific binding of the antibody to its target antigen on the surface of a cancer cell, followed by internalization and release of the cytotoxic payload.
The development of an ADC is a multi-step process that requires careful optimization of each component to achieve the desired therapeutic window.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of PEGylated PROTACs and ADCs.
PROTACs: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control on the same membrane after stripping or on a separate gel.
-
-
Detection and Analysis:
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
ADCs: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol describes the use of SEC to determine the presence of high molecular weight species (aggregates) in an ADC preparation.[13]
Materials and Reagents:
-
ADC sample
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8-7.4)
-
Optional organic modifier (e.g., isopropanol, acetonitrile) for hydrophobic ADCs
-
SEC column suitable for monoclonal antibody analysis
-
HPLC or UHPLC system with a UV detector
Procedure:
-
System and Column Equilibration:
-
Equilibrate the HPLC/UHPLC system and the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm filter if necessary.
-
-
Chromatographic Analysis:
-
Inject a defined volume of the prepared ADC sample onto the column.
-
Run the separation isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).
-
Integrate the peak areas for each species.
-
Calculate the percentage of aggregates and fragments relative to the total peak area.
-
Considerations for ADCs:
-
The hydrophobic nature of the payload can lead to secondary interactions with the SEC stationary phase, resulting in peak tailing and poor resolution.
-
The addition of an organic modifier (e.g., 10-15% isopropanol) to the mobile phase can help to mitigate these hydrophobic interactions and improve peak shape.[13]
Synthesis Protocols
Exemplary Synthesis of a PEGylated PROTAC
This protocol describes a representative two-step synthesis of a PROTAC using a bifunctional PEG linker.
Step 1: Coupling of the POI Ligand to the PEG Linker
-
To a solution of a PEG linker with a carboxylic acid and a protected amine (e.g., Boc-NH-PEGn-COOH) in an anhydrous solvent like DMF, add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized POI ligand in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., saturated NaHCO3, brine).
-
Dry the organic layer, concentrate, and purify the POI-PEG-NHBoc intermediate by column chromatography.
-
Deprotect the amine by treating the intermediate with an acid (e.g., TFA in DCM).
-
Remove the solvent under reduced pressure to obtain the POI-PEG-NH2 intermediate.
Step 2: Coupling of the E3 Ligase Ligand
-
To a solution of a carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF, add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the POI-PEG-NH2 intermediate in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight or until completion as monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Exemplary Synthesis of a PEGylated ADC (Trastuzumab-MMAE)
This protocol outlines a general procedure for the synthesis of a trastuzumab-MMAE ADC using a PEGylated linker with a maleimide (B117702) group for conjugation to cysteines.[11]
Step 1: Antibody Reduction
-
Prepare a solution of trastuzumab in a suitable buffer (e.g., PBS, pH 7.4) containing EDTA.
-
Add a reducing agent, such as TCEP or DTT, to the antibody solution to partially or fully reduce the interchain disulfide bonds, exposing free thiol groups. The amount of reducing agent will determine the final DAR.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
Step 2: Conjugation
-
Prepare a solution of the maleimide-PEG-MMAE linker-payload in a co-solvent such as DMSO.
-
Add the linker-payload solution to the reduced antibody solution. The molar excess of the linker-payload will influence the conjugation efficiency.
-
Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours) with gentle mixing.
Step 3: Quenching and Purification
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purify the ADC from unreacted linker-payload and other small molecules using a purification method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Exchange the buffer to a suitable formulation buffer.
Step 4: Characterization
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the level of aggregation using SEC.
Conclusion and Future Perspectives
PEG linkers are integral to the design and development of advanced therapeutics like PROTACs and ADCs. Their ability to enhance solubility, modulate cell permeability, and optimize pharmacokinetic profiles has been instrumental in advancing these modalities from promising concepts to clinical realities. The "trial and error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the ligands/payload, and the biological environment deepens, we can anticipate the development of next-generation PROTACs and ADCs with even greater efficacy and safety profiles. The continued innovation in PEG linker chemistry, including the exploration of novel architectures and cleavable moieties, will undoubtedly play a pivotal role in shaping the future of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. sketchviz.com [sketchviz.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajibio-pharma.ajinomoto.com [ajibio-pharma.ajinomoto.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Heterobifunctional Crosslinkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are indispensable reagents in the fields of proteomics and drug development, enabling the covalent linkage of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[2] This inherent asymmetry allows for directed, sequential conjugation, minimizing the formation of undesirable homopolymers and self-conjugation byproducts.[3]
The strategic design of these linkers, which typically consists of two reactive groups separated by a spacer arm, facilitates a wide range of applications. These include the elucidation of protein-protein interactions (PPIs), the creation of antibody-drug conjugates (ADCs), the immobilization of proteins onto surfaces, and the preparation of immunogens.[2][4] The choice of reactive groups and the length and nature of the spacer arm are critical considerations that influence the efficiency, specificity, and stability of the resulting bioconjugate.
Core Concepts and Classification
Heterobifunctional crosslinkers are categorized based on the functional groups they target. This versatility allows for precise experimental design tailored to the specific biomolecules and interactions under investigation.
Common Classes of Heterobifunctional Crosslinkers:
-
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is one of the most widely utilized classes. One end of the crosslinker, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines found on lysine (B10760008) residues and the N-terminus of proteins. The other end, commonly a maleimide (B117702) group, specifically targets sulfhydryl (thiol) groups on cysteine residues.[3] This combination is highly effective for creating stable thioether bonds in a controlled, two-step process.[5]
-
Amine-Reactive and Photoreactive Crosslinkers: These linkers combine an amine-reactive group with a photoreactive group, such as an aryl azide (B81097) or a diazirine. The amine-reactive end allows for the specific attachment to a protein of interest. Upon exposure to UV light, the photoreactive group becomes highly reactive and can non-selectively insert into neighboring molecules, capturing transient or weak interactions.[3]
-
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents targets carbonyl groups (aldehydes and ketones) and sulfhydryl groups. One end typically contains a hydrazide or an aminooxy group that reacts with carbonyls, while the other end possesses a maleimide or a pyridyl disulfide for reaction with thiols. These are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes.
-
Cleavable Heterobifunctional Crosslinkers: For certain applications, particularly in mass spectrometry-based proteomics, it is advantageous to be able to cleave the crosslinker after it has served its purpose. Cleavable linkers incorporate a labile bond, such as a disulfide bond (cleavable by reducing agents) or a sulfoxide-containing group (cleavable in the gas phase during mass spectrometry), within their spacer arm.[6][7] This feature simplifies the analysis of crosslinked peptides by allowing the two linked peptides to be identified separately.[8]
Data Presentation: Quantitative Parameters for Heterobifunctional Crosslinking
The success of a crosslinking experiment is highly dependent on the optimization of several key parameters. The following tables summarize typical quantitative data for commonly used heterobifunctional crosslinkers.
Table 1: Reaction Conditions for Amine-Reactive NHS Ester and Sulfhydryl-Reactive Maleimide Crosslinkers (e.g., SMCC, Sulfo-SMCC)
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve crosslinking efficiency. |
| Crosslinker Molar Excess | 5- to 80-fold over protein | The optimal ratio depends on the protein concentration and the number of available reactive groups.[9] |
| Reaction pH (Amine Reaction) | 7.0 - 9.0 | NHS esters react efficiently with primary amines at neutral to slightly alkaline pH.[10] |
| Reaction pH (Sulfhydryl Reaction) | 6.5 - 7.5 | Maleimides are most specific for sulfhydryl groups in this pH range.[11] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down the reaction and minimize protein degradation. |
| Reaction Time (Amine Reaction) | 30 - 60 minutes at RT; 2 hours at 4°C | Incubation times should be optimized for each specific system. |
| Reaction Time (Sulfhydryl Reaction) | 1 - 2 hours at RT; overnight at 4°C | Ensure prompt reaction after activation of the first protein to avoid hydrolysis of the maleimide group.[10] |
| Quenching Reagent | Tris, Glycine, L-cysteine, or N-acetylcysteine | Used to stop the reaction by consuming unreacted crosslinker.[10] |
Table 2: Quantitative Parameters for Drug-to-Antibody Ratio (DAR) Determination
| Method | Key Parameters | Typical Values/Ranges |
| UV-Vis Spectroscopy | Extinction coefficients of antibody and drug | Determined experimentally or from literature. |
| Wavelengths for absorbance measurement | Typically 280 nm for the antibody and the λmax of the drug.[1] | |
| Hydrophobic Interaction Chromatography (HIC) | Mobile phase salt concentration | High salt to promote binding, with a decreasing gradient for elution. |
| Organic modifier | Isopropanol may be needed for highly hydrophobic payloads. | |
| Reversed-Phase Liquid Chromatography (RP-LC) | Mobile phase organic solvent | Acetonitrile or methanol (B129727) with an acid modifier (e.g., formic acid). |
| Column temperature | Elevated temperatures are often used to improve peak shape. | |
| Mass Spectrometry (MS) | Mass range | Sufficient to detect the intact antibody and its drug-conjugated forms. |
| Deconvolution software | Used to determine the mass of each species and calculate the weighted average DAR. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC
This protocol provides a general procedure for conjugating an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B) using the heterobifunctional crosslinker SMCC.
Materials:
-
Purified Protein A (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Purified Protein B (with free sulfhydryl groups)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns
Procedure:
-
Preparation of SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Activation of Protein A:
-
Add a 20- to 50-fold molar excess of the SMCC stock solution to the Protein A solution. A common starting concentration for the crosslinker is 1 mM.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Removal of Excess Crosslinker: Immediately following the incubation, remove non-reacted SMCC using a desalting column equilibrated with the conjugation buffer (PBS, pH 7.2-7.5). This step is critical to prevent unwanted side reactions.
-
Conjugation to Protein B:
-
Combine the maleimide-activated Protein A with Protein B in the desired molar ratio.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
-
Quenching the Reaction: Stop the reaction by adding a quenching reagent, such as L-cysteine, to a final concentration that is in molar excess to the unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Characterization of the Conjugate: Analyze the resulting conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product. Further characterization can be performed using techniques like mass spectrometry.[10]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol describes a simple method for determining the average DAR of an antibody-drug conjugate.
Materials:
-
Purified Antibody-Drug Conjugate (ADC)
-
Unconjugated antibody
-
Free drug
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients:
-
Measure the absorbance of known concentrations of the unconjugated antibody at 280 nm to determine its extinction coefficient (ε_Ab,280).
-
Measure the absorbance of known concentrations of the free drug at its wavelength of maximum absorbance (λ_max) and at 280 nm to determine its extinction coefficients (ε_Drug,λmax and ε_Drug,280).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the ADC solution at both 280 nm (A_280) and the λ_max of the drug (A_λmax).
-
-
Calculate Concentrations:
-
The concentration of the drug (C_Drug) can be calculated using the Beer-Lambert law at its λ_max: C_Drug = A_λmax / ε_Drug,λmax
-
The absorbance of the antibody at 280 nm is corrected for the contribution of the drug's absorbance at this wavelength: A_Ab,280 = A_280 - (A_λmax / ε_Drug,λmax) * ε_Drug,280
-
The concentration of the antibody (C_Ab) can then be calculated: C_Ab = A_Ab,280 / ε_Ab,280
-
-
Calculate DAR:
-
The average DAR is the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab[1]
-
Mandatory Visualizations
General Workflow for Crosslinking Mass Spectrometry (XL-MS)
Caption: A generalized experimental workflow for Crosslinking Mass Spectrometry (XL-MS).
Two-Step Conjugation using an Amine- and Sulfhydryl-Reactive Crosslinker
Caption: A schematic of a two-step conjugation reaction using a heterobifunctional crosslinker.
Signaling Pathway: The Integrin Adhesion Complex
Integrin-mediated cell adhesion is a dynamic process involving the recruitment of a multitude of proteins to form the integrin adhesome. This complex serves as a critical signaling hub, connecting the extracellular matrix to the actin cytoskeleton and regulating various cellular processes. Chemical crosslinking coupled with mass spectrometry has been instrumental in identifying the components and their spatial relationships within this complex.
References
- 1. Endogenous transforming growth factor-beta receptor-mediated Smad signaling complexes analyzed by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Motif mediated protein-protein interactions as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 8. Quantitative proteomics of the integrin adhesome show a myosin II-dependent recruitment of LIM domain proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteomic Profiling of Integrin Adhesion Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomic Analysis of Integrin-Associated Complexes Identifies RCC2 as a Dual Regulator of Rac1 and Arf6 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of Maleimides for Cysteine Sulfhydryl Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles, reaction kinetics, and experimental considerations governing the selective conjugation of maleimides to cysteine residues in proteins and other biomolecules.
The Chemistry of Maleimide-Thiol Conjugation
The high selectivity of maleimides for cysteine residues is rooted in a specific chemical reaction known as a Michael addition.[1][2] Maleimides are electrophilic compounds that feature a carbon-carbon double bond activated by two adjacent carbonyl groups.[2] This electronic structure makes them highly susceptible to nucleophilic attack.
The sulfhydryl (or thiol) group (-SH) of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form (S⁻).[] The reaction proceeds when the thiolate anion attacks one of the carbons in the maleimide's double bond, resulting in the formation of a stable, covalent thioether bond.[1][] This reaction is highly efficient and can be performed under mild, physiological conditions (pH 6.5-7.5, room temperature), which is a major advantage for biological applications.[][4]
Factors Influencing Selectivity and Reaction Rate
The remarkable selectivity of maleimides for cysteines over other nucleophilic amino acid residues, such as lysine (B10760008), is primarily governed by pH.
-
pH: The optimal pH range for selective maleimide-thiol conjugation is between 6.5 and 7.5.[5][6] Within this range, the sulfhydryl group of cysteine (pKa ~8.5) exists in equilibrium, with a sufficient concentration of the highly reactive thiolate anion to drive the reaction forward.[] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines (like the ε-amino group of lysine).[2][6] Above pH 8.5, the deprotonation of primary amines increases, leading to competitive and undesirable side reactions with lysine residues.[5] Acidic conditions (e.g., pH 5.0) can suppress side reactions like thiazine (B8601807) rearrangement when labeling N-terminal cysteines, as the N-terminal amino group remains protonated and non-nucleophilic.[7][8]
-
Thiol pKa: The reactivity of the thiol is a key determinant of the overall reaction speed.[9] Factors that increase the thiol pKa, such as nearby negatively charged amino acids, can slow the reaction kinetics by reducing the concentration of the thiolate anion at a given pH.[10]
-
Solvent and Temperature: The reaction proceeds rapidly in aqueous buffers and polar organic solvents like DMSO and DMF, which are often used to dissolve maleimide reagents.[6][11] The reaction is typically carried out at room temperature or 4°C.[12]
-
Stoichiometry: A molar excess of the maleimide reagent (typically 10- to 20-fold) is often used to ensure complete labeling of the available cysteine residues.[12][13]
Quantitative Analysis of Reaction Kinetics
The reaction between maleimides and thiols is characterized by rapid kinetics, with second-order rate constants typically ranging from 100 to 1000 M⁻¹s⁻¹.[14] The precise rate is dependent on the specific structures of the thiol and maleimide, as well as the reaction conditions.
| Parameter | Condition | Typical Value/Observation | Reference(s) |
| Reaction Type | Thiol-Maleimide | Michael Addition | [1] |
| Optimal pH | For Cysteine Selectivity | 6.5 - 7.5 | [5][6][14] |
| Relative Rate | Thiol vs. Amine (pH 7.0) | ~1000 : 1 | [2][6] |
| Second-Order Rate Constant | Thiol-Maleimide | 100 - 1000 M⁻¹s⁻¹ | [14] |
| Half-life (Hydrolysis) | N-aryl thiosuccinimide (pH 7.4) | ~1.5 hours | [15] |
| Half-life (Hydrolysis) | N-alkyl thiosuccinimide (pH 7.4) | ~27 hours | [15] |
| Half-life (Retro-Michael) | N-acetylcysteine conjugate | 20 - 80 hours (in presence of glutathione) | [16] |
Off-Target Reactions and Stability Considerations
While highly selective, maleimide chemistry is not without potential side reactions and stability issues that researchers must consider.
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases with pH.[6] If the ring opens before conjugation, the resulting maleamic acid is unreactive toward thiols.[6] Post-conjugation, hydrolysis of the succinimide (B58015) ring can actually be beneficial, as the ring-opened product is stabilized against the reverse reaction.[15][17]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is not completely irreversible and can undergo a retro-Michael reaction, especially in environments with a high concentration of other thiols, such as glutathione (B108866) in vivo.[18][19] This can lead to the transfer of the maleimide-linked payload to other molecules, causing off-target effects.[18][19]
-
Reaction with Other Nucleophiles: At pH values above 7.5-8.0, maleimides can begin to react with other nucleophiles, most notably the primary amine of lysine residues.[5][6][18] Reactions with histidine and methionine are generally not observed under typical bioconjugation conditions.[5]
-
Thiazine Rearrangement: When conjugating a maleimide to a peptide or protein via an N-terminal cysteine, the resulting succinimide can be attacked by the adjacent N-terminal amine. This intramolecular reaction leads to the formation of a stable six-membered thiazine ring.[1] This side reaction is more prominent at neutral and basic pH and can be largely avoided by performing the conjugation under acidic conditions (pH < 6.5).[7][8]
Experimental Protocols
This protocol provides a general guideline for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye) to a cysteine-containing protein.[12][13][20]
Materials:
-
Protein containing free sulfhydryl group(s)
-
Maleimide-functionalized reagent (e.g., dye)
-
Degassed conjugation buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5.[11][12] (Avoid buffers containing thiols).
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (optional).
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.[21]
-
Purification column (e.g., gel filtration, desalting column).[20][22]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[11][12]
-
(Optional) Disulfide Bond Reduction: If the target cysteines are involved in disulfide bonds, they must be reduced.[11] Add a 10- to 100-fold molar excess of TCEP to the protein solution.[11][18] Incubate for 20-60 minutes at room temperature. TCEP is recommended as it does not contain free thiols that would compete with the maleimide reaction.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[12][21]
-
Conjugation Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve a 10- to 20-fold molar excess of maleimide over the protein.[12][13] Protect the reaction from light if using a fluorescent dye.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[12][20]
-
Purification: Remove the unreacted maleimide reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography or desalting column.[20][22]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the dye at its absorbance maximum.[12][21] Confirm the conjugation and assess heterogeneity using mass spectrometry.[13]
Mass spectrometry (MS) is essential for confirming successful conjugation, determining the number of attached molecules (e.g., drug-to-antibody ratio), and identifying sites of modification.[13][23]
Materials:
-
Purified protein-maleimide conjugate
-
Desalting column or buffer exchange device
-
Mass spectrometer (e.g., ESI-TOF, Orbitrap)
Procedure:
-
Sample Preparation: Desalt the purified conjugate sample into a volatile buffer (e.g., ammonium (B1175870) acetate) compatible with mass spectrometry to remove non-volatile salts.[13]
-
Intact Mass Analysis: Infuse the desalted sample into the mass spectrometer to acquire the mass spectrum of the intact conjugate.
-
Data Analysis: Deconvolute the raw mass spectrum to determine the molecular weights of the species present.[13] The mass of the conjugate should equal the mass of the protein plus the mass of the attached molecule(s). Multiple peaks may indicate a heterogeneous mixture with different degrees of labeling.
-
(Optional) Peptide Mapping for Site Identification: To identify the specific cysteine residue(s) that have been modified, the protein can be digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS. Modified peptides will show a characteristic mass shift corresponding to the addition of the maleimide reagent. This approach can quantify the abundance of free sulfhydryls at individual cysteine residues.[23] This method is a cornerstone of chemical proteomics for studying cysteine reactivity.[24][25]
References
- 1. bachem.com [bachem.com]
- 2. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.umass.edu [scholarworks.umass.edu]
- 10. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 13. benchchem.com [benchchem.com]
- 14. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. biotium.com [biotium.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of PEG6 Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise engineering of molecules is paramount to achieving desired efficacy and safety profiles. Bioconjugation, the covalent attachment of molecules to proteins, peptides, or other biomolecules, is a cornerstone of this endeavor. A critical, yet often overlooked, component in the design of bioconjugates is the linker or spacer that connects the constituent parts. Among the various spacer technologies, the hexaethylene glycol (PEG6) spacer has emerged as a versatile and highly beneficial tool. This in-depth technical guide explores the multifaceted advantages of incorporating a PEG6 spacer in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Benefits of the PEG6 Spacer
The incorporation of a PEG6 spacer between a biomolecule and its conjugation partner imparts a range of desirable physicochemical and biological properties. These benefits stem from the unique characteristics of the polyethylene (B3416737) glycol chain: its hydrophilicity, flexibility, and defined length.
1. Enhanced Solubility and Reduced Aggregation:
A frequent challenge in bioconjugation is the poor aqueous solubility of either the payload (e.g., a small molecule drug) or the final conjugate, which can lead to aggregation and loss of function. The hydrophilic nature of the PEG6 spacer significantly improves the overall water solubility of the bioconjugate, mitigating the risk of precipitation and aggregation.[1] This is particularly crucial for maintaining the stability and biological activity of protein-based therapeutics.
2. Mitigation of Steric Hindrance and Preservation of Binding Affinity:
The binding of a bioconjugate to its target can be impeded by steric hindrance if the conjugated molecule is too close to the binding site of the biomolecule. The PEG6 spacer provides optimal spatial separation between the two conjugated entities, ensuring that the biological activity and binding affinity of the biomolecule are preserved.[2] This is especially important in the design of antibody-drug conjugates (ADCs) and PROTACs, where target engagement is critical for efficacy.
3. Improved Pharmacokinetics and In Vivo Performance:
The PEG6 spacer can significantly enhance the pharmacokinetic (PK) properties of a bioconjugate. The hydrophilic PEG chain creates a hydration shell around the molecule, which can shield it from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[3] This "stealth" effect also helps to reduce the immunogenicity of the bioconjugate.[4] The improved PK profile often translates to enhanced in vivo efficacy, as demonstrated by higher tumor uptake and better tumor-to-kidney ratios in preclinical models.[3]
4. Increased Stability:
The flexibility and hydrophilicity of the PEG6 spacer contribute to the overall stability of the bioconjugate. By preventing aggregation and shielding against enzymatic degradation, the PEG6 spacer helps to maintain the structural integrity and biological function of the molecule over time, both in vitro and in vivo.[3]
Quantitative Data on the Impact of PEG Spacer Length
The choice of PEG spacer length is a critical design parameter that can be optimized to achieve the desired bioconjugate properties. The following tables summarize quantitative data from studies comparing the effects of different PEG spacer lengths, including PEG6, on key bioconjugate attributes.
| Parameter | PEG2 | PEG4 | PEG6 | PEG12 | Reference |
| Hydrophilicity (logD) | -1.95 | - | -2.50 (for ⁶⁸Ga-NOTA-PEG₆-RM26) | -2.22 | [3][5] |
| Serum Stability (T½ in hours) | 246 ± 4 | 407 | 584 ± 20 | 407 | [3] |
| Binding Affinity (IC₅₀ in nM) | 3.1 ± 0.2 | 5.4 ± 0.4 | 5.8 ± 0.3 | - | [6] |
Table 1: In Vitro Properties of Bombesin Antagonists with Different PEG Spacers. This table illustrates that increasing the PEG spacer length from PEG2 to PEG6 enhances hydrophilicity and significantly improves serum stability. While there is a slight increase in the IC₅₀ value, the binding affinity remains in the low nanomolar range.
| Parameter | No PEG Spacer | With PEG6 Spacer | Reference |
| Binding Affinity (Kd in nM) | 6.7 ± 1.6 | 12.3 ± 4.34 | [7] |
Table 2: Binding Affinity of Nimotuzumab and its DM1 Conjugate. This table shows that the incorporation of a PEG6-DM1 payload on the nimotuzumab antibody results in a minimal change in its binding affinity (Kd) to the target receptor, demonstrating the effectiveness of the spacer in preserving biological function.
| Parameter | PEG2 | PEG5 | PEG20 | Reference |
| Stability in Rat Serum (% intact after 48h) | >30% | >30% | >70% | [8] |
| Stability in Human Plasma (% intact after 24h) | ~90% | ~90% | ~60% | [8] |
Table 3: Stability of A20FMDV2 Peptide Analogues with Different PEG Spacers. This data highlights that the optimal PEG spacer length for stability can be species-dependent. While a longer PEG chain (PEG20) provided the best stability in rat serum, shorter PEG chains (PEG2 and PEG5) were more stable in human plasma.
| Parameter | PEG2 | PEG4 | PEG6 | Reference |
| Tumor-to-Kidney Ratio (at 4h post-injection) | - | 7.8 | 9.7 | [3] |
Table 4: In Vivo Performance of ¹⁷⁷Lu-labeled Bombesin Antagonists. This table demonstrates the superior in vivo targeting of the bioconjugate with a PEG6 spacer, as indicated by the higher tumor-to-kidney ratio compared to the PEG4 analogue.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of PEG6 spacers in bioconjugation.
Protocol 1: Amine-Reactive PEGylation of an Antibody using a PEG6-NHS Ester
This protocol describes the non-specific labeling of an antibody with a PEG6-N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus).
Materials:
-
Antibody of interest (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0).
-
m-PEG6-NHS ester.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Purification column (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)).
Procedure:
-
Antibody Preparation: Prepare the antibody solution at the desired concentration in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG6-NHS ester in DMSO or DMF to a final concentration of 10 mM. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.
-
Conjugation Reaction: a. Calculate the volume of the 10 mM PEG6-NHS ester solution required to achieve the desired molar excess (e.g., 10-fold, 20-fold, or 50-fold molar excess over the antibody). b. Add the calculated volume of the PEG reagent to the antibody solution while gently vortexing. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG6-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted PEG reagent and other byproducts by either SEC or IEX.
-
SEC: Use a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS as the mobile phase. The PEGylated antibody will elute in the void volume.
-
IEX: Use a cation or anion exchange column depending on the isoelectric point (pI) of the antibody. Elute the conjugate using a salt gradient.
-
-
Characterization: Analyze the purified PEGylated antibody by SDS-PAGE to confirm the increase in molecular weight and by HPLC and Mass Spectrometry to determine the degree of PEGylation.
Protocol 2: Site-Specific Enzymatic PEGylation using Transglutaminase (TGase)
This protocol describes a method for site-specific PEGylation of a protein containing a TGase recognition sequence (e.g., a glutamine-containing tag).[1][9][10][11]
Materials:
-
Protein of interest with a TGase substrate tag.
-
Amine-functionalized PEG6 (e.g., H₂N-PEG6-linker).
-
Microbial Transglutaminase (mTGase).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂).
-
Purification column (e.g., Ni-NTA for His-tagged proteins or IEX).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the protein (e.g., to a final concentration of 1 mg/mL), the amine-PEG6 reagent (e.g., 10-fold molar excess), and mTGase (e.g., 1:50 enzyme to substrate ratio) in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Purification: Purify the site-specifically PEGylated protein to remove the enzyme, unreacted PEG, and unmodified protein.
-
If the protein has a His-tag, use a Ni-NTA column.
-
Alternatively, use IEX or SEC as described in Protocol 1.
-
-
Characterization: Confirm the site-specific PEGylation and purity of the conjugate using SDS-PAGE, HPLC, and Mass Spectrometry.
Protocol 3: Purification and Characterization of PEGylated Bioconjugates
A. Purification by Size-Exclusion Chromatography (SEC): [2][12]
-
Column: Select an SEC column with an appropriate fractionation range for the expected size of the PEGylated conjugate.
-
Mobile Phase: Use a buffer compatible with the bioconjugate, typically PBS.
-
Procedure: a. Equilibrate the column with at least two column volumes of the mobile phase. b. Load the reaction mixture onto the column. c. Elute with the mobile phase at a constant flow rate. d. Monitor the eluate at 280 nm (for proteins) and collect fractions. e. Analyze the fractions by SDS-PAGE to identify those containing the purified PEGylated conjugate.
B. Purification by Ion-Exchange Chromatography (IEX): [][14]
-
Column: Choose a cation or anion exchange column based on the pI of the bioconjugate.
-
Buffers: Prepare a binding buffer (low salt) and an elution buffer (high salt).
-
Procedure: a. Equilibrate the column with the binding buffer. b. Load the sample, which has been buffer-exchanged into the binding buffer. c. Wash the column with the binding buffer to remove unbound molecules. d. Elute the bound conjugate using a linear or step gradient of the elution buffer. e. Collect fractions and analyze by SDS-PAGE.
C. Characterization by HPLC and Mass Spectrometry: [15][16]
-
Reversed-Phase HPLC (RP-HPLC): a. Use a C4 or C8 column for proteins. b. Employ a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid (TFA). c. This method can separate PEGylated species based on the degree of PEGylation.
-
Mass Spectrometry (MS): a. Use ESI-MS or MALDI-TOF to determine the molecular weight of the conjugate. b. The mass spectrum will show a distribution of peaks corresponding to the different numbers of PEG units attached to the biomolecule, allowing for the calculation of the average degree of PEGylation.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
References
- 1. Enzymatic procedure for site-specific pegylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 11. Site-specific modification and PEGylation of pharmaceutical proteins mediated by transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 14. conductscience.com [conductscience.com]
- 15. enovatia.com [enovatia.com]
- 16. lcms.cz [lcms.cz]
An In-depth Technical Guide to DBCO-NHCO-PEG6-maleimide for Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional crosslinker, DBCO-NHCO-PEG6-maleimide. This molecule is a cornerstone in the field of bioconjugation, enabling the precise and efficient linkage of molecules for applications ranging from targeted drug delivery to advanced cellular imaging. This document will delve into its core properties, reaction mechanisms, and provide detailed experimental protocols for its use.
Introduction to this compound
This compound is a versatile chemical tool comprised of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is ideal for use in biological systems as it does not require cytotoxic copper catalysts.[1]
-
Maleimide (B117702): A thiol-reactive functional group that specifically and efficiently reacts with sulfhydryl groups (such as those found in cysteine residues of proteins) to form stable thioether bonds.[2]
-
PEG6 Linker: A six-unit polyethylene (B3416737) glycol spacer that is hydrophilic, enhancing the solubility of the molecule and the resulting conjugate.[2] The PEG linker also provides flexibility and reduces steric hindrance between the conjugated molecules.
This trifecta of functionalities makes this compound an ideal linker for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Physicochemical and Solubility Data
Precise quantitative data for this compound is not always publicly available from all suppliers. The following table summarizes available information and representative data for similar compounds. Researchers should always refer to the manufacturer's certificate of analysis for batch-specific data.
| Property | Value | References |
| Molecular Formula | C₄₀H₅₀N₄O₁₁ | [3] |
| Molecular Weight | 762.86 g/mol | [3] |
| Appearance | White to off-white solid or viscous liquid | [4] |
| Purity | Typically >95% | [5] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[6] | |
| Solubility | Soluble in DMSO, DCM, and DMF. A similar DBCO-PEG-Maleimide compound is reported to be soluble at 10 mg/mL in water, chloroform, and DMSO. | [4][6] |
Reaction Kinetics and Stability
The efficiency of bioconjugation reactions is critically dependent on the reaction kinetics and the stability of the resulting linkage.
Reaction Kinetics
The dual functionalities of this compound allow for two distinct, high-yield conjugation reactions.
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Conditions | References |
| Maleimide-Thiol Conjugation | Maleimide + Thiol (e.g., Cysteine) | ~10² M⁻¹s⁻¹ | pH 6.5-7.5 | |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DBCO + Azide | 0.18–1.22 M⁻¹s⁻¹ | Aqueous buffers (e.g., PBS, HEPES) | [7] |
Note: The provided kinetic data are representative of the respective reaction types. The exact rate constants for this compound may vary depending on the specific reactants, solvent, and temperature.
Stability of Conjugates
While the thioether bond formed from the maleimide-thiol reaction is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols. This can lead to payload migration in vivo. The stability of the thiosuccinimide linkage is influenced by pH and the substituents on the maleimide ring. Hydrolysis of the thiosuccinimide ring can occur at physiological or slightly basic pH, leading to a more stable, ring-opened structure that is resistant to the retro-Michael reaction. The triazole linkage formed from the SPAAC reaction is highly stable under physiological conditions.
Experimental Protocols
The following are detailed protocols for the use of this compound in bioconjugation.
Protocol 1: General Protein Labeling with this compound
This protocol describes the labeling of a protein containing a free cysteine residue.
Materials:
-
Protein containing a free sulfhydryl group (1-10 mg/mL)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
Quenching Solution: 1 M L-cysteine or β-mercaptoethanol in water.
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction: Add the quenching solution to a final concentration of 10-50 mM to react with any excess maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: The degree of labeling can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[8] The final conjugate should be further characterized by techniques such as SDS-PAGE, HPLC, and mass spectrometry.[9]
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis of a PROTAC, where a thiol-containing E3 ligase ligand is first conjugated to the maleimide end of the linker, followed by a SPAAC reaction with an azide-functionalized protein of interest (POI) ligand.
Step 1: Conjugation of E3 Ligase Ligand to the Linker
-
Reaction Setup: Dissolve the thiol-containing E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as DMF or DMSO.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the E3 ligase ligand-linker conjugate.
-
Purification: Purify the product by preparative HPLC.
Step 2: SPAAC Reaction with POI Ligand
-
Reaction Setup: Dissolve the purified E3 ligase ligand-linker conjugate (1 equivalent) and the azide-functionalized POI ligand (1.2 equivalents) in a compatible solvent (e.g., DMSO).
-
Incubation: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the final PROTAC product by preparative HPLC.
Visualizations of Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key workflows and mechanisms involving this compound.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that has become an indispensable tool in modern bioconjugation and drug development. Its unique combination of a bioorthogonal DBCO group, a selective maleimide group, and a solubility-enhancing PEG linker allows for the efficient and precise construction of complex biomolecules. A thorough understanding of its properties, reaction kinetics, and stability is crucial for its successful application in the development of next-generation therapeutics and research tools.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. nanocs.net [nanocs.net]
- 5. calpaclab.com [calpaclab.com]
- 6. DBCO-PEG6-Maleimide | BroadPharm [broadpharm.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Concepts of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutic Intervention
The Ubiquitin-Proteasome System: The Cell's Protein Disposal Machinery
The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, responsible for breaking down over 80% of intracellular proteins.[][12] This tightly controlled process is essential for maintaining protein homeostasis, regulating cellular processes like cell cycle progression and signal transduction, and eliminating misfolded or damaged proteins.[12][13][14] The degradation of a target protein via the UPS involves two major sequential steps: the covalent attachment of a polyubiquitin (B1169507) chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[15][16]
The ubiquitination process is carried out by a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): In an ATP-dependent reaction, E1 activates the ubiquitin molecule.[13][14]
-
E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from E1 to an E2 enzyme.[13][14]
-
E3 (Ubiquitin Ligase): The E3 ligase is the substrate recognition component of the system.[14] It binds to both the E2-ubiquitin complex and the specific protein substrate, facilitating the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein.[12][13] The human genome encodes over 600 E3 ligases, providing a vast repertoire for substrate specificity.[5][11]
Successive rounds of ubiquitination lead to the formation of a polyubiquitin chain on the target protein, which then acts as a recognition signal for the 26S proteasome.[12][13] The 26S proteasome is a large, multi-subunit protease complex that recognizes, unfolds, and degrades the polyubiquitinated protein into small peptides, while recycling the ubiquitin molecules.[12][13][15]
Core Degradation Technologies
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to hijack the UPS for the selective degradation of a target protein.[8] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[6][17]
The mechanism of action for a PROTAC involves bringing the target protein and an E3 ligase into close proximity, thereby inducing the formation of a ternary complex (POI-PROTAC-E3 ligase).[6][17][18] Within this complex, the E3 ligase is positioned to efficiently catalyze the polyubiquitination of the target protein.[17][18] Once the target is sufficiently ubiquitinated, it is recognized and degraded by the proteasome. A crucial feature of PROTACs is their catalytic nature; after the target protein is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, initiating a new cycle of degradation.[8][18][19] This allows PROTACs to be effective at sub-stoichiometric concentrations.[1][6]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally interact.[7][10][20][21] Unlike PROTACs, which are rationally designed with distinct binding moieties, molecular glues are often discovered serendipitously and are typically smaller, monovalent compounds with more drug-like properties.[10][20][21]
The mechanism involves the molecular glue binding to the E3 ligase, creating a new surface that has a high affinity for a "neosubstrate" – the target protein.[22][23] This induced proximity leads to the target's ubiquitination and subsequent degradation by the proteasome. The classic examples of molecular glues are the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[7][24] These drugs bind to the E3 ligase Cereblon (CRBN), reprogramming its substrate specificity to target and degrade lymphoid transcription factors like IKZF1 and IKZF3, which is the basis for their therapeutic effect in multiple myeloma.[7][19][24]
Key Concepts in Targeted Protein Degradation
E3 Ligases in TPD
While there are over 600 E3 ligases in humans, TPD research has predominantly focused on a small number.[5][11] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL), largely due to the availability of well-characterized small-molecule ligands.[11][25] The choice of E3 ligase can be critical, as their tissue-specific expression and the structural compatibility between the ligase and the target protein can influence the efficacy and selectivity of the degrader.[25]
The Ternary Complex and Cooperativity
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[18][26][27][28] The stability of this complex is influenced not only by the binary binding affinities of the degrader to the POI and the E3 ligase but also by the protein-protein interactions between the POI and the E3 ligase within the complex.[26][29][30]
This interplay is described by the concept of cooperativity (α) .
-
Positive Cooperativity (α > 1): The binding of the second protein to the degrader-protein binary complex is stronger than its binding to the degrader alone. This is generally a desirable feature for potent degraders.[31]
-
Negative Cooperativity (α < 1): The formation of the ternary complex is disfavored.
-
No Cooperativity (α = 1): The binding events are independent.
Cooperativity is a critical parameter in the design and optimization of degraders, as it significantly impacts the concentration of ternary complex formed at a given degrader concentration.[26][30]
Quantitative Parameters for Degradation
The efficacy of a protein degrader is characterized by several key parameters, which are typically determined from concentration-response experiments.
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of a degrader required to induce 50% degradation of the target protein at a specific time point.[32] It is a measure of the degrader's potency.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation that can be achieved by the degrader.[33] It reflects the efficacy of the degrader.
It is important to note that both DC₅₀ and Dₘₐₓ are time-dependent parameters.[34][35] Kinetic analysis over a time course provides a more complete understanding of a degrader's activity.[33]
Table 1: Example Quantitative Data for Characterizing Protein Degraders
| Degrader | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARD-266 | Androgen Receptor (AR) | VHL | LNCaP | 0.5 | >95 | [25] |
| ARD-266 | Androgen Receptor (AR) | VHL | VCaP | 1.0 | >95 | [25] |
| L18I | Bruton's Tyrosine Kinase (BTK) | CRBN | HBL-1 | 30 | Not Specified | [36] |
| THAL SNS 032 | CDK9 | CRBN | MOLT-4 | <200 | ~75-90 | |
| MZ1 | BRD4 | VHL | HeLa | 10-30 | >90 | [4] |
Note: The values presented are illustrative and extracted from various sources. Experimental conditions can significantly affect these parameters.
Key Experimental Protocols and Methodologies
A multi-faceted experimental approach is required to fully characterize a novel protein degrader. This involves confirming target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
Binary Binding Affinity Assays
Objective: To quantify the binding affinity (typically as the dissociation constant, Kd) of the degrader to its isolated targets: the POI and the E3 ligase.[37][]
-
Isothermal Titration Calorimetry (ITC):
-
Methodology: ITC directly measures the heat released or absorbed during a binding event. A solution of the degrader is titrated into a solution containing the target protein (POI or E3 ligase) in the sample cell of a calorimeter. The resulting heat changes are measured after each injection and plotted against the molar ratio of the components.[31]
-
Data Output: The resulting isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[31]
-
Protocol Summary:
-
Purify the target protein and accurately determine its concentration.
-
Prepare solutions of the protein in a buffer in the sample cell and the degrader in the same buffer in the injection syringe.
-
Perform a series of small injections of the degrader into the protein solution, allowing the system to reach equilibrium after each injection.
-
Measure the heat change associated with each injection.
-
Perform a control titration of the degrader into the buffer alone to account for the heat of dilution.
-
Subtract the heat of dilution from the experimental data and fit the integrated heat data to a suitable binding model to derive the thermodynamic parameters.[31]
-
-
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI):
-
Methodology: These label-free techniques measure changes in refractive index (SPR) or light interference (BLI) at a sensor surface as molecules bind and dissociate.[] One binding partner (e.g., the protein) is immobilized on the sensor chip, and the other (the degrader) is flowed over the surface at various concentrations.
-
Data Output: Real-time binding and dissociation curves (sensorgrams) are generated, from which kinetic parameters (association rate kₐ, dissociation rate kd) and the equilibrium dissociation constant (Kd) can be calculated.
-
-
Fluorescence Polarization (FP):
-
Methodology: This technique is used when a fluorescently labeled version of one of the binding partners is available. It measures the change in the polarization of emitted light when a small fluorescent molecule binds to a larger protein. The rotation of the larger complex is slower, resulting in a higher polarization value.[39]
-
Data Output: A binding curve is generated by titrating the unlabeled partner, from which the Kd can be determined.[39]
-
Ternary Complex Formation Assays
Objective: To confirm and quantify the formation of the POI-Degrader-E3 ligase complex.[37]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Methodology: This proximity-based assay uses two antibodies, one against the POI and one against a component of the E3 ligase complex, labeled with a FRET donor and acceptor fluorophore, respectively. When the POI and E3 ligase are brought together by the degrader, the donor and acceptor are in close enough proximity for energy transfer to occur, generating a specific fluorescent signal.[37]
-
Data Output: A dose-dependent increase in the FRET signal indicates the formation of the ternary complex.
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Methodology: Similar to TR-FRET, this is a bead-based proximity assay. Donor and acceptor beads are coated with antibodies specific to the POI and E3 ligase. In the presence of the degrader, the beads are brought into proximity, allowing a singlet oxygen-mediated energy transfer cascade that produces a chemiluminescent signal.
-
Data Output: A concentration-dependent signal increase reflects the amount of ternary complex formed.
-
Ubiquitination Assays
Objective: To demonstrate that the formation of the ternary complex leads to the ubiquitination of the target protein.[37]
-
Western Blotting for Ubiquitination:
-
Methodology: Cells are treated with the degrader, often in the presence of a proteasome inhibitor (like MG132) to allow the accumulation of polyubiquitinated proteins.[40] Cell lysates are then prepared, and the POI is immunoprecipitated. The resulting sample is run on an SDS-PAGE gel and analyzed by Western blot using an antibody that recognizes ubiquitin or specific ubiquitin chain linkages.
-
Data Output: The appearance of a high-molecular-weight smear or laddering pattern for the POI indicates polyubiquitination.
-
-
In Vitro Ubiquitination Assays:
-
Methodology: This cell-free assay reconstitutes the ubiquitination cascade in a test tube. It combines the purified POI, E1, E2, the E3 ligase, ubiquitin, ATP, and the degrader. The reaction mixture is incubated, and the ubiquitination of the POI is assessed, typically by Western blot.
-
Data Output: Direct evidence that the degrader facilitates POI ubiquitination by the chosen E3 ligase.
-
Protein Degradation Assays
Objective: To measure the primary functional outcome: the reduction in the cellular levels of the target protein.[41]
-
Western Blotting:
-
Methodology: This is the most common method for assessing protein levels.[41][42] Cells are treated with varying concentrations of the degrader for a defined period. Cell lysates are collected, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with a specific antibody against the POI. A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
Data Output: Band intensities are quantified using densitometry to determine the percentage of remaining protein relative to a vehicle control. These data are used to generate concentration-response curves to calculate DC₅₀ and Dₘₐₓ values.[40]
-
-
Mass Spectrometry (MS)-based Proteomics:
-
Methodology: MS provides an unbiased, global view of protein level changes across the proteome.[42] Cells are treated with the degrader, and the proteome is extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Output: This method allows for the precise quantification of thousands of proteins simultaneously, enabling the assessment of both on-target degradation and off-target effects with high sensitivity and specificity.[41][42]
-
-
Reporter Gene Assays:
-
Methodology: The POI is endogenously tagged with a reporter protein, such as a fluorescent protein (e.g., GFP) or a luciferase (e.g., NanoLuc®).[34][42] Upon treatment with a degrader, the degradation of the fusion protein can be monitored in real-time in live cells by measuring the decrease in fluorescence or luminescence.[43]
-
Data Output: This approach is well-suited for high-throughput screening and detailed kinetic studies of protein degradation.[43]
-
References
- 1. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Targeted protein degradation: from mechanisms to clinic | Semantic Scholar [semanticscholar.org]
- 4. portlandpress.com [portlandpress.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. revvity.com [revvity.com]
- 7. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. Molecular Glues: Transforming Drug Discovery | Technology Networks [technologynetworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 17. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cellgs.com [cellgs.com]
- 20. Emerging mechanisms of targeted protein degradation by molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular glue - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What are the different types of drugs available for Molecular glue? [synapse.patsnap.com]
- 25. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. medchemexpress.com [medchemexpress.com]
- 33. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]
- 34. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pubs.rsc.org [pubs.rsc.org]
- 36. Review of Protein Degrader Targeted Degradation of Protein Kinases – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 37. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 39. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 40. lifesensors.com [lifesensors.com]
- 41. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 42. creative-biostructure.com [creative-biostructure.com]
- 43. bitesizebio.com [bitesizebio.com]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using DBCO-NHCO-PEG6-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of antibodies using the heterobifunctional linker, DBCO-NHCO-PEG6-maleimide. This linker enables a two-step conjugation strategy, combining the specificity of thiol-maleimide chemistry with the efficiency and bioorthogonality of copper-free click chemistry (SPAAC). This approach is particularly useful for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.
Introduction
The this compound linker incorporates three key functional elements:
-
A maleimide (B117702) group that reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins.[]
-
A dibenzocyclooctyne (DBCO) group , which is a strained alkyne that reacts rapidly and specifically with azide-functionalized molecules in a copper-free click chemistry reaction.[2]
-
A hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG6) that enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the final conjugate.[3]
This two-step conjugation strategy allows for the controlled and sequential attachment of two different molecules to an antibody. For instance, a therapeutic payload can be attached via the maleimide group, and an imaging agent or a second therapeutic molecule can be attached via the DBCO group.
Principle of the Method
The overall strategy involves two key reactions:
-
Thiol-Maleimide Conjugation: The maleimide group of the linker reacts with a free thiol group on a molecule of interest (e.g., a cytotoxic drug, a peptide) to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[]
-
Copper-Free Click Chemistry (SPAAC): The DBCO group on the linker then reacts with an azide-functionalized antibody. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[2][4]
Alternatively, the antibody can be first modified with the maleimide end of the linker (after reduction of its disulfide bonds), followed by the click reaction. The protocol detailed below will focus on the first strategy: conjugating a thiol-containing molecule to the linker first, followed by conjugation to an azide-modified antibody.
Quantitative Data Summary
The efficiency of each conjugation step is critical for the successful synthesis of the final product. The following table summarizes key quantitative parameters for the conjugation protocol.
| Parameter | Thiol-Maleimide Conjugation | Copper-Free Click Chemistry (SPAAC) |
| Molar Excess of Linker/Molecule | 10-20 fold molar excess of Maleimide-linker over thiol-containing molecule[5] | 2-4 fold molar excess of DBCO-construct over azide-antibody[6] |
| Reaction pH | 6.5 - 7.5[7] | 7.2 - 7.4 (Physiological pH) |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C[5] | 4°C or Room Temperature[4][8] |
| Reaction Time | 2 hours at RT or overnight at 4°C[9] | 4-12 hours, can be extended up to 48 hours[10] |
| Typical Efficiency | > 90% | > 95%[10] |
Experimental Protocols
This section provides a detailed step-by-step guide for the two-stage conjugation process.
Part 1: Conjugation of Thiol-Containing Molecule to this compound
This protocol describes the reaction of the maleimide group of the linker with a molecule containing a free thiol group.
Materials:
-
Thiol-containing molecule of interest (e.g., cytotoxic drug, peptide)
-
This compound linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or Tris/HEPES buffer, pH 7.0-7.5, degassed.[5] Avoid buffers containing thiols.[5]
-
Quenching solution: N-acetylcysteine or L-cysteine (100 mM in conjugation buffer)
-
Purification system: Size-exclusion chromatography (SEC) or Reverse-phase HPLC[6]
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10 mM. Vortex briefly to ensure it is fully dissolved. Prepare this solution fresh before use.[5]
-
Dissolve the thiol-containing molecule in a compatible solvent.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.
-
The final concentration of the thiol-containing molecule should be in the range of 1-10 mg/mL.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
-
Quench the Reaction (Optional but Recommended):
-
To quench any unreacted maleimide groups, add a quenching solution such as N-acetylcysteine to a final concentration of 10-20 mM.
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting DBCO-NHCO-PEG6-Molecule conjugate to remove excess linker and quenching reagents. This can be achieved using size-exclusion chromatography (SEC) or reverse-phase HPLC.[6]
-
Part 2: Conjugation of DBCO-Functionalized Molecule to Azide-Modified Antibody
This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized molecule and an antibody that has been modified to contain an azide (B81097) group.
Materials:
-
Azide-modified antibody (prepared separately, e.g., using an Azide-PEG-NHS ester)
-
DBCO-NHCO-PEG6-Molecule conjugate from Part 1
-
Reaction Buffer: PBS, pH 7.4[2]
-
Purification system: Size-exclusion chromatography (SEC), spin desalting columns, or dialysis[4][8]
Procedure:
-
Prepare Antibody Solution:
-
Click Chemistry Reaction:
-
Purification of the Final Antibody Conjugate:
Characterization of the Final Conjugate
-
SDS-PAGE: Analyze the purified antibody conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm conjugation and assess the purity of the product.[12]
-
Size-Exclusion Chromatography (SEC-HPLC): Use SEC-HPLC to determine the extent of aggregation and to confirm the formation of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC-HPLC can be used to determine the drug-to-antibody ratio (DAR) for antibody-drug conjugates.[10]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final conjugate.
Visualizations
Caption: Experimental workflow for the two-step antibody conjugation.
Caption: Chemical reactions in the two-step conjugation process.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes: Site-Specific Protein Labeling Using DBCO-Maleimide Reagents
Introduction
Site-specific protein labeling is a powerful tool in chemical biology, drug development, and diagnostics. It enables the precise attachment of molecules such as fluorophores, biotin, or drug payloads to a specific site on a protein. This precision is crucial for preserving the protein's structure and function while allowing for detailed study or targeted therapeutic action. DBCO-maleimide reagents are bifunctional linkers that facilitate a two-step labeling strategy, offering high selectivity and efficiency. This document provides an overview of the technology, its applications, and quantitative data to support its use.
The core principle involves a two-step process. First, the maleimide (B117702) group of the DBCO-maleimide reagent reacts specifically with a thiol group (-SH) on a cysteine residue within the protein of interest. This reaction forms a stable thioether bond. In the second step, the dibenzocyclooctyne (DBCO) group, a strained alkyne, is available for a copper-free click chemistry reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-containing molecule of interest. This bioorthogonal reaction is highly specific and can be performed under physiological conditions without interfering with cellular processes.
Key Advantages:
-
Site-Specificity: The reaction targets cysteine residues, which are often present in low numbers or can be genetically engineered into specific locations on a protein's surface.
-
Bioorthogonality: The DBCO-azide click reaction is bioorthogonal, meaning it does not interfere with native biochemical processes, making it suitable for use in complex biological systems.[1]
-
High Efficiency: The maleimide-thiol reaction and the SPAAC reaction are both highly efficient, leading to high yields of the final conjugate.
-
Stability: The resulting thioether and triazole linkages are highly stable under physiological conditions.[2][3]
-
Copper-Free: The SPAAC reaction does not require a cytotoxic copper catalyst, which is a significant advantage for in vivo applications.[1][4]
Applications in Research and Drug Development
The versatility of DBCO-maleimide reagents makes them valuable in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): This is a major application where a cytotoxic drug (payload) is attached to a monoclonal antibody that targets a specific cancer cell antigen. The DBCO-maleimide linker enables the precise attachment of the drug to the antibody.[5][6]
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins allows for their visualization and tracking in living cells, which is crucial for studying protein localization, trafficking, and interactions.[5]
-
Biomolecule Conjugation: This method can be used to link proteins to other biomolecules like peptides, nucleic acids, or carbohydrates to study their interactions or create novel functional constructs.[1][7]
-
Surface Immobilization: Proteins can be immobilized on surfaces for applications such as biosensors or protein microarrays.
Quantitative Data Summary
The efficiency and conditions for protein labeling with DBCO-maleimide reagents can vary depending on the specific protein and reagents used. The following tables summarize typical reaction parameters and reported efficiencies.
Table 1: Typical Reaction Conditions for DBCO-Maleimide Labeling of Proteins
| Parameter | Value | Reference |
| Protein Concentration | 1 - 10 mg/mL | [8][9] |
| DBCO-Maleimide Molar Excess | 4 to 20-fold over protein | [1][10] |
| Reaction Buffer | Phosphate-buffered saline (PBS), Tris, HEPES | [8][9] |
| pH | 6.5 - 7.5 | [10][11] |
| Reaction Temperature | 4°C or Room Temperature | |
| Reaction Time | 1 - 4 hours | [12] |
| Organic Co-solvent | DMSO or DMF | [8][10] |
Table 2: Reported Labeling Efficiencies and Stability
| Parameter | Result | Reference |
| Modification Efficiency (MBPCys to MBPDBCO) | ~80% after 4 hours at 4°C | [12] |
| Conjugation Efficiency (DBCO-tag mediated) | ~80% | [3] |
| Stability of Cysteine-DBCO Conjugate | Intact after 4 days at pH 7.4, 37°C | [3] |
| Stability of Cysteine-Maleimide Conjugate | <14% intact after 4 days at pH 7.4, 37°C | [3] |
Experimental Workflow and Visualization
The general workflow for site-specific protein labeling using DBCO-maleimide reagents involves several key steps, from protein preparation to the final purification of the conjugate.
Caption: Experimental workflow for site-specific protein labeling.
Detailed Experimental Protocols
Protocol 1: Labeling a Cysteine-Containing Protein with DBCO-Maleimide
This protocol describes the first step of the two-step labeling process, where the DBCO moiety is introduced onto the protein.
Materials:
-
Cysteine-containing protein
-
DBCO-Maleimide reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5.[10][13]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Quenching solution (optional): 0.5-1 M Cysteine or DTT
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[8][9]
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature.[10]
-
Remove the excess TCEP using a desalting column, exchanging the buffer with fresh, degassed reaction buffer.
-
-
DBCO-Maleimide Reagent Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of DBCO-Maleimide in anhydrous DMF or DMSO.[10]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-Maleimide stock solution to the protein solution.[1]
-
The final concentration of DMF or DMSO should ideally be kept below 15% (v/v) to avoid protein precipitation, though this is protein-dependent.[10]
-
Incubate the reaction for 2-4 hours at 4°C or for 1 hour at room temperature, with gentle mixing and protected from light.[10]
-
-
Quenching (Optional):
-
To stop the reaction, a quenching solution such as cysteine or DTT can be added to a final concentration of 10-50 mM and incubated for 15 minutes at room temperature.[13]
-
-
Purification of DBCO-labeled Protein:
-
Remove the unreacted DBCO-Maleimide reagent by passing the reaction mixture through a desalting column or by using size exclusion chromatography (SEC).[14]
-
The purified DBCO-labeled protein is now ready for the subsequent click reaction or can be stored at -20°C or -80°C for future use.
-
Protocol 2: Copper-Free Click Reaction (SPAAC) with an Azide-Containing Molecule
This protocol describes the second step, where the DBCO-labeled protein is conjugated to an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-containing molecule (e.g., fluorescent dye, biotin-azide, drug-azide)
-
Reaction Buffer: PBS, pH 7.4, or other azide-free buffer
Procedure:
-
Reaction Setup:
-
Click Reaction:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[1] The reaction progress can be monitored by techniques such as SDS-PAGE (if there is a significant mass shift) or mass spectrometry.
-
-
Final Purification:
-
Purify the final protein conjugate to remove the excess azide-containing molecule and any unreacted protein. The purification method will depend on the properties of the final conjugate and may include size exclusion chromatography, affinity chromatography (if a tag is present), or dialysis.[14]
-
-
Characterization:
-
The final conjugate should be characterized to confirm successful labeling. This can be done using techniques such as:
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL) by measuring the absorbance of the protein and the attached molecule.
-
SDS-PAGE: To visualize a shift in molecular weight.
-
Mass Spectrometry: For precise mass determination of the conjugate.
-
Functional Assays: To ensure that the biological activity of the protein is retained after labeling.
-
-
Logical Relationship of the Two-Step Labeling Process
The following diagram illustrates the chemical transformations occurring during the two-step labeling process.
Caption: Chemical principles of the two-step labeling strategy.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. DBCO strikes again.... - Molecular Engineering Weekly [biocovalent.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. chemimpex.com [chemimpex.com]
- 6. apexbt.com [apexbt.com]
- 7. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Site-specific labeling of proteins for electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
Synthesis of Antibody-Drug Conjugates with DBCO-NHCO-PEG6-Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis of ADCs using the heterobifunctional linker, DBCO-NHCO-PEG6-maleimide.
This linker features a maleimide (B117702) group for covalent attachment to thiol groups on the antibody and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with an azide-modified drug payload. The polyethylene (B3416737) glycol (PEG6) spacer enhances solubility and reduces aggregation of the final ADC. This two-step conjugation strategy allows for a controlled and robust method to generate homogenous and stable ADCs.
Principle of the Method
The synthesis of an ADC using the this compound linker involves a sequential, two-step conjugation process:
-
Antibody Modification: The interchain disulfide bonds of the antibody are first partially reduced to generate free thiol (-SH) groups. The maleimide moiety of the linker then reacts with these thiols to form a stable thioether bond, resulting in a DBCO-functionalized antibody.
-
Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized cytotoxic drug. The DBCO group undergoes a highly efficient and bioorthogonal SPAAC reaction with the azide (B81097) group to form a stable triazole linkage, yielding the final ADC.
Data Presentation
Table 1: Recommended Molar Ratios for ADC Synthesis
| Step | Reagent | Molar Excess (relative to Antibody) | Notes |
| Antibody Reduction | TCEP (Tris(2-carboxyethyl)phosphine) | 2-10 fold | The exact ratio should be optimized to achieve the desired number of free thiols. |
| Linker Conjugation | This compound | 5-20 fold | A higher excess can drive the reaction to completion but may require more extensive purification. |
| Payload Conjugation | Azide-modified Drug | 1.5-10 fold | A slight excess of the drug-azide is typically used to ensure efficient conjugation to the DBCO-modified antibody.[1] |
Table 2: Typical Reaction Conditions for ADC Synthesis
| Step | Parameter | Condition |
| Antibody Reduction | Buffer | PBS or Borate buffer, pH 7.0-8.0 |
| Temperature | 37°C | |
| Time | 30-90 minutes | |
| Linker Conjugation | Buffer | PBS, pH 6.5-7.5 |
| Temperature | Room temperature or 4°C | |
| Time | 1-4 hours or overnight | |
| Organic Solvent | <10% DMSO or DMF | |
| Payload Conjugation | Buffer | PBS, pH 7.4 |
| Temperature | Room temperature or 4°C | |
| Time | 4-12 hours or overnight |
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound linker
-
Azide-modified cytotoxic drug
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Phosphate Buffered Saline (PBS), pH 6.5-7.5
-
Borate buffer, pH 8.0
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
-
Amicon Ultra centrifugal filter units
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of antibody disulfide bonds to generate free thiols.
-
Antibody Preparation: Prepare the antibody solution in a suitable buffer (e.g., PBS, pH 7.5) at a concentration of 5-10 mg/mL.
-
TCEP Preparation: Freshly prepare a 10 mM stock solution of TCEP in the reaction buffer.
-
Reduction Reaction: Add the desired molar excess of TCEP (e.g., 6 equivalents) to the antibody solution.[2]
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes with gentle agitation.[3]
-
Buffer Exchange: Immediately before conjugation, remove excess TCEP by buffer exchange into a degassed conjugation buffer (e.g., PBS, pH 7.2) using a desalting column or centrifugal filtration.
Protocol 2: Conjugation of this compound to the Antibody
This protocol details the conjugation of the maleimide linker to the reduced antibody.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10-20 fold molar excess of the linker solution to the reduced antibody solution.[4][5] Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.[6]
-
Incubation: Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[4]
-
Quenching (Optional): The reaction can be quenched by adding a 20-fold molar excess of a thiol-containing reagent like N-acetylcysteine over the maleimide to react with any unreacted linker.[3]
-
Purification: Purify the DBCO-modified antibody from excess linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis.
Protocol 3: Conjugation of Azide-Modified Drug to the DBCO-Antibody
This protocol describes the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody via SPAAC.
-
Payload Preparation: Prepare a stock solution of the azide-modified drug in a compatible solvent (e.g., DMSO).
-
Reaction Setup: Add a 1.5 to 10-fold molar excess of the azide-modified drug to the purified DBCO-antibody solution.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C.[1] The reaction can be monitored by LC-MS to determine completion.
-
Purification: Purify the final ADC from unconjugated drug and other reagents using SEC or another appropriate chromatographic method like Hydrophobic Interaction Chromatography (HIC).[7][8]
Protocol 4: Characterization of the ADC - Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC.[]
-
Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody.
-
Column: TSKgel Butyl-NPR or similar.[7]
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[7]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[7]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B.[7]
-
Detection: UV absorbance at 280 nm.
-
DAR Calculation: The average DAR is calculated from the weighted average of the peak areas corresponding to different drug-loaded species.[7]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: LC-MS provides a highly accurate measurement of the molecular weights of the different ADC species, allowing for unambiguous DAR determination.
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MS Conditions: Electrospray Ionization (ESI) in positive ion mode.
-
DAR Calculation: The average DAR is calculated from the deconvoluted mass spectrum by analyzing the relative abundance of each drug-loaded species.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of an ADC using a DBCO-PEG6-Maleimide linker.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Logical relationship of the functional components of the this compound linker.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. (427b) Development of Purification and Isolation Process for a Novel Camptothecin ADC Drug Linker | AIChE [proceedings.aiche.org]
- 4. biotium.com [biotium.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Developing PROTACs Using a DBCO-Based Linker Strategy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical element, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
This document provides detailed application notes and protocols for the development of PROTACs utilizing a dibenzocyclooctyne (DBCO)-based linker strategy. The DBCO group facilitates a highly efficient and bioorthogonal copper-free click chemistry reaction, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for the conjugation of the POI-binding and E3 ligase-binding moieties.[2] This approach offers a modular and efficient method for the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3] The DBCO-based linker plays a crucial role in orienting the two binding ligands to facilitate the formation of a productive ternary complex.
Signaling Pathway for a BRD4-Targeting PROTAC
Caption: General mechanism of PROTAC-mediated protein degradation.
Data Presentation: Quantitative Analysis of BRD4-Targeting PROTACs with DBCO-PEG Linkers
The length and composition of the linker are critical for optimizing the degradation efficiency of a PROTAC. Polyethylene glycol (PEG) spacers are often incorporated into linkers to improve solubility and pharmacokinetic properties.[2] The following tables summarize representative data for a series of bromodomain-containing protein 4 (BRD4)-targeting PROTACs synthesized using a DBCO-PEG linker strategy.
Table 1: In Vitro Degradation of BRD4 by DBCO-Linked PROTACs
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-DBCO-PEG3 | DBCO-PEG3 | 60 | 88 | 22Rv1 |
| PROTAC-DBCO-PEG4 | DBCO-PEG4 | 25 | 96 | 22Rv1 |
| PROTAC-DBCO-PEG5 | DBCO-PEG5 | 18 | >98 | 22Rv1 |
| PROTAC-DBCO-PEG6 | DBCO-PEG6 | 35 | 94 | 22Rv1 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Data is representative and will vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.
Table 2: Cellular Permeability and Pharmacokinetic Properties
| PROTAC ID | Linker Composition | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PROTAC-DBCO-PEG3 | DBCO-PEG3 | 4.5 | 15 |
| PROTAC-DBCO-PEG4 | DBCO-PEG4 | 6.2 | 25 |
| PROTAC-DBCO-PEG5 | DBCO-PEG5 | 7.8 | 35 |
| PROTAC-DBCO-PEG6 | DBCO-PEG6 | 5.1 | 20 |
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). Oral bioavailability is a complex parameter influenced by multiple factors. Data is representative.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of PROTACs utilizing a DBCO-based linker strategy.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via SPAAC
This protocol describes a two-step synthesis of a BRD4-targeting PROTAC. The first step involves the amide coupling of a DBCO-PEG-acid linker to an E3 ligase ligand (e.g., pomalidomide). The second step is the SPAAC reaction between the DBCO-functionalized E3 ligase ligand and an azide-functionalized BRD4 ligand (e.g., JQ1-azide).
Synthetic Workflow for a BRD4-Targeting PROTAC
References
Application Notes and Protocols for Maleimide-Thiol Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-thiol chemistry is a cornerstone of bioconjugation, enabling the precise and efficient covalent linkage of molecules to proteins.[1][2] This method is widely employed for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging studies, and developing novel therapeutic and diagnostic agents.[1][] The reaction's popularity stems from its high selectivity for thiol groups (sulfhydryl groups), typically found in cysteine residues, under mild, physiological conditions.[4]
The core of this chemistry is a Michael addition reaction where the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide (B117702) ring.[1][5] This results in the formation of a stable thioether bond, securely linking the maleimide-containing molecule to the protein.[6] The reaction is highly efficient and proceeds rapidly at a neutral pH, generally between 6.5 and 7.5.[1][4] At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high specificity.[6]
However, careful control of reaction conditions is paramount to success.[4] Potential side reactions include hydrolysis of the maleimide ring at alkaline pH, which renders it unreactive, and competitive reactions with primary amines (like lysine (B10760008) residues) at pH values above 7.5.[6][7] Furthermore, the stability of the resulting thioether bond can be a concern, with the possibility of a retro-Michael reaction leading to thiol exchange, particularly in environments rich in other thiols.[6][8] For conjugations involving an N-terminal cysteine, a rearrangement can occur, forming a stable six-membered thiazine (B8601807) ring.[5][9]
This document provides a comprehensive guide to performing maleimide-thiol protein conjugation, including detailed protocols, quantitative data summaries, and troubleshooting advice to help researchers navigate the nuances of this powerful technique.
Key Quantitative Parameters for Maleimide-Thiol Conjugation
For successful and reproducible protein conjugation, it is crucial to optimize several key parameters. The following table summarizes the recommended ranges for these parameters based on established protocols.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate. Below pH 6.5, the reaction is slow. Above pH 7.5, competing reactions with amines and maleimide hydrolysis increase.[4] |
| Protein Concentration | 1 - 10 mg/mL | A higher concentration can increase reaction efficiency but may also lead to aggregation.[10][11] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 (starting point) | This excess of the maleimide reagent helps to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein and ligand pair.[4][12] For some biomolecules, lower ratios (e.g., 2:1 or 5:1) may be optimal.[13][14] |
| TCEP Molar Excess (for disulfide reduction) | 10 - 100 fold | Tris(2-carboxyethyl)phosphine (TCEP) is used to reduce disulfide bonds, making cysteine thiols available for conjugation. Unlike DTT or β-mercaptoethanol, TCEP does not contain a thiol and does not need to be removed prior to the maleimide reaction.[7][10][15] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Reactions at room temperature are faster (30 minutes to 2 hours). Incubation at 4°C overnight is recommended for sensitive proteins to minimize degradation.[4] |
| Reaction Time | 30 minutes - Overnight | The optimal time depends on the reactants and temperature. The progress of the reaction can be monitored by analytical methods like RP-HPLC.[4][10] |
| Buffer Composition | Phosphate, HEPES, or Tris buffers | Buffers should be free of thiols. If using Tris, maintain the pH below 7.5 to avoid reaction with the buffer's amine group.[10] Buffers should be degassed to prevent re-oxidation of thiols.[10][11] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
For proteins with intramolecular disulfide bonds that need to be conjugated at internal cysteine residues, a reduction step is necessary to free up the thiol groups.
Materials:
-
Protein of interest
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)[10]
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM in water)[10]
Procedure:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[11]
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[7]
-
Incubate the mixture for 20-60 minutes at room temperature.[10][16]
-
The reduced protein is now ready for conjugation. TCEP does not need to be removed.[15]
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the general procedure for conjugating a maleimide-activated molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein (either naturally containing free cysteines or reduced according to Protocol 1)
-
Maleimide-activated molecule
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[12]
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Quenching reagent (e.g., cysteine, β-mercaptoethanol) (optional)[16]
Procedure:
-
Prepare the Maleimide Stock Solution: Immediately before use, dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[12][16]
-
Initiate the Conjugation Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).[4][12] Add the maleimide solution dropwise.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[12][17]
-
Quench the Reaction (Optional): To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol to react with any unreacted maleimide.[16]
-
Purify the Conjugate: Proceed immediately to the purification step to remove excess maleimide reagent and byproducts.
Protocol 3: Purification of the Protein Conjugate
Purification is a critical step to remove unreacted labeling reagents and byproducts. The choice of method depends on the size of the protein and the conjugated molecule.
A. Size Exclusion Chromatography (Gel Filtration)
This is the most common method for purifying protein conjugates.
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25)[17]
-
Equilibration and elution buffer (e.g., PBS)
Procedure:
-
Equilibrate the desalting column with the desired buffer.
-
Apply the conjugation reaction mixture to the column.
-
Elute the protein conjugate with the equilibration buffer. The larger protein conjugate will elute first, while the smaller, unreacted maleimide molecules will be retained longer.
-
Collect the fractions containing the purified conjugate.
B. Dialysis
Dialysis is suitable for removing small molecule impurities.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
-
Large volume of dialysis buffer (e.g., PBS)
Procedure:
-
Load the conjugation reaction mixture into the dialysis tubing or cassette.[18]
-
Place the sealed dialysis device in a large volume of dialysis buffer.[18]
-
Gently stir the buffer at 4°C.[18]
-
Allow dialysis to proceed for several hours to overnight, with at least two buffer changes.[18]
-
Recover the purified protein conjugate from the dialysis device.[18]
C. High-Performance Liquid Chromatography (HPLC) / Fast Protein Liquid Chromatography (FPLC)
These methods offer high-resolution purification.
Procedure:
-
Utilize a suitable column (e.g., size exclusion or reverse-phase) on an HPLC or FPLC system.
-
Develop a gradient and elution method to separate the protein conjugate from impurities.
-
Monitor the elution profile (e.g., by UV absorbance) and collect the fractions corresponding to the purified conjugate.
Mandatory Visualizations
Caption: Chemical mechanism of maleimide-thiol conjugation.
Caption: Experimental workflow for protein conjugation.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. biotium.com [biotium.com]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Protein Labeling with DBCO-NHCO-PEG6-maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of DBCO-NHCO-PEG6-maleimide in the specific labeling of cell surface proteins. This bifunctional linker enables a two-step labeling strategy, offering high specificity and versatility for various downstream applications, including fluorescence imaging, flow cytometry, and protein interaction studies.
Introduction
This compound is a heterobifunctional crosslinker designed for a two-step cell surface protein labeling strategy. This reagent contains two key reactive groups:
-
Maleimide: Reacts specifically with free sulfhydryl groups (-SH) on cysteine residues of proteins, forming a stable thioether bond. This reaction is highly selective for cysteines, which are relatively rare on the protein surface, allowing for site-specific labeling.
-
Dibenzocyclooctyne (DBCO): A strained alkyne that undergoes a highly efficient and specific copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules. This bioorthogonal reaction proceeds readily in biological systems without the need for a toxic copper catalyst.[1][2]
The polyethylene (B3416737) glycol (PEG6) spacer enhances the solubility of the linker in aqueous buffers and reduces potential steric hindrance during the two-step labeling process.
This two-step approach provides excellent control over the labeling process. First, the protein of interest on the cell surface is tagged with the DBCO group. Subsequently, an azide-modified probe (e.g., a fluorophore, biotin, or a small molecule) is introduced to specifically label the DBCO-tagged protein. This method is particularly advantageous for live-cell imaging as it minimizes background fluorescence and allows for the use of a wide range of azide-functionalized reporters.
Applications
-
Fluorescence Imaging of Cell Surface Proteins: Visualize the localization, trafficking, and dynamics of specific proteins on the plasma membrane of living cells.[3]
-
Flow Cytometry Analysis: Quantify the expression levels of cell surface proteins.[4]
-
Protein-Protein Interaction Studies: Investigate the formation of protein complexes and signaling cascades on the cell surface.
-
Drug Development: Conjugate drugs or targeting ligands to cell surface receptors for targeted drug delivery.
-
GPCR Internalization Studies: Monitor the agonist-induced internalization of G-protein coupled receptors (GPCRs), providing insights into receptor desensitization and signaling regulation.[5][6]
Data Presentation
The efficiency of cell surface protein labeling using a two-step approach with DBCO-maleimide and a subsequent SPAAC reaction can be influenced by several factors, including the expression level of the target protein, the accessibility of cysteine residues, and the concentrations of the labeling reagents. The following tables provide representative quantitative data from studies using similar bioorthogonal labeling techniques on live cells.
| Parameter | Cell Line | Target Protein | Labeling Efficiency (%) | Measurement Method | Reference |
| Labeling Efficiency | HEK293T | EGFP with surface-exposed cysteine | 70-90 | In-gel fluorescence | [7] |
| Labeling Efficiency | E. coli | FhuA protein with engineered cysteine | ~80 | Western Blot | [8] |
| Labeling Efficiency | HeLa | Halo-H2B-GFP (nuclear) | >90 | In-gel fluorescence | [9] |
Table 1: Representative Labeling Efficiencies of Cell Surface and Cellular Proteins using Thiol-Reactive Probes and Bioorthogonal Chemistry. The data illustrates the high efficiency achievable with site-specific cysteine labeling and subsequent bioorthogonal reactions.
| Cell Line | Azide-Sugar | DBCO-Fluorophore Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | Reference |
| Jurkat | Ac4ManNAz | 10 | 45 | ~800 | [10] |
| HeLa | Aha | 50 | 10 | 20-fold increase over control | [7] |
| A549 | Ac4ManNAz | 20 | 30 | ~1500 | [2] |
Table 2: Representative Fluorescence Intensity Data from Live Cell Labeling using SPAAC. This table showcases the significant increase in fluorescence intensity observed after labeling cells metabolically engineered to express surface azides with DBCO-functionalized fluorophores.
Experimental Protocols
Protocol 1: Two-Step Labeling of Cell Surface Proteins with this compound and an Azide-Fluorophore
This protocol describes the general procedure for labeling a cell surface protein that has an accessible cysteine residue.
Materials:
-
Cells expressing the protein of interest with an accessible surface cysteine.
-
This compound (dissolved in DMSO to a stock concentration of 10 mM).
-
Azide-functionalized fluorophore (e.g., Azide-PEG4-FITC, Azide-PEG4-Cy5).
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile.
-
Complete cell culture medium.
-
TCEP (Tris(2-carboxyethyl)phosphine), optional, for reduction of disulfide bonds.
Procedure:
Step 1: DBCO-Maleimide Labeling
-
Cell Preparation: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry) and grow to the desired confluency (typically 70-90%).
-
Washing: Gently wash the cells twice with ice-cold PBS to remove any serum proteins from the culture medium.
-
(Optional) Reduction of Disulfides: If the target cysteine may be in an oxidized state (disulfide bond), treat the cells with a mild reducing agent like TCEP (1-5 mM in PBS) for 10-15 minutes at room temperature. This step should be optimized to avoid cell damage.[11] After reduction, wash the cells three times with ice-cold PBS to remove the reducing agent.
-
Maleimide Reaction: Prepare a working solution of this compound in PBS at a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to minimize endocytosis. Protect from light.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any unreacted this compound.
Step 2: Azide-Fluorophore Labeling (SPAAC Reaction)
-
Fluorophore Preparation: Prepare a working solution of the azide-fluorophore in complete cell culture medium or PBS at a final concentration of 1-10 µM.
-
Click Reaction: Add the azide-fluorophore solution to the DBCO-labeled cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. The reaction is typically rapid.[9]
-
Washing: Gently wash the cells three times with PBS to remove any unbound azide-fluorophore.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 2: Metabolic Labeling of Cell Surface Glycans with Azide (B81097) Sugars followed by DBCO-Fluorophore Labeling
This alternative protocol is suitable when the target protein is glycosylated and engineering a cysteine is not feasible.
Materials:
-
Cells of interest.
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz).
-
DBCO-NHCO-PEG6-Fluorophore (or use this compound to first conjugate a DBCO moiety to a protein of interest and then use an azide-fluorophore).
-
Complete cell culture medium.
-
PBS, sterile.
Procedure:
-
Metabolic Labeling: Culture cells in complete medium supplemented with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 24-48 hours. This allows for the metabolic incorporation of the azide group into cell surface glycans.[2][4]
-
Washing: Gently wash the cells twice with PBS.
-
DBCO-Fluorophore Labeling: Incubate the cells with a solution of DBCO-functionalized fluorophore (10-50 µM in PBS or serum-free medium) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells three times with PBS.
-
Analysis: Proceed with fluorescence imaging or flow cytometry.
Mandatory Visualizations
Caption: Experimental workflow for two-step cell surface protein labeling.
Caption: Signaling pathway for agonist-induced GPCR internalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective covalent labeling of tag-fused GPCR proteins on live cell surface with a synthetic probe for their functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 6. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific In Vivo Labeling of Cell Surface-Exposed Protein Loops: Reactive Cysteines in the Predicted Gating Loop Mark a Ferrichrome Binding Site and a Ligand-Induced Conformational Change of the Escherichia coli FhuA Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Conjugation with DBCO-NHCO-PEG6-maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to other molecules is a cornerstone of modern drug development, diagnostics, and life sciences research. Heterobifunctional linkers provide a powerful tool for creating precisely defined bioconjugates. The DBCO-NHCO-PEG6-maleimide linker is a prime example, enabling a two-stage conjugation strategy.
First, the maleimide (B117702) group reacts with a thiol (sulfhydryl) group, typically from a cysteine residue within a peptide, via a highly selective Michael addition reaction.[1] This reaction proceeds efficiently at physiological pH (6.5-7.5) to form a stable covalent thioether bond.[1] The maleimide-thiol reaction is approximately 1,000 times faster than its reaction with amines at a neutral pH, ensuring high specificity for cysteine residues.[2][3]
Second, the dibenzocyclooctyne (DBCO) group provides a bioorthogonal handle for a subsequent copper-free click chemistry reaction. This strain-promoted alkyne-azide cycloaddition (SPAAC) allows the now DBCO-functionalized peptide to be efficiently and specifically conjugated to any azide-containing molecule (e.g., imaging agents, nanoparticles, or other biomolecules) without the need for a cytotoxic copper catalyst.[][5] The integrated polyethylene (B3416737) glycol (PEG6) spacer enhances the solubility and flexibility of the resulting conjugate.
This document provides a detailed protocol for the initial conjugation of a cysteine-containing peptide with the this compound linker.
Quantitative Data Summary
The efficiency of the maleimide-thiol conjugation is dependent on several factors. The following table summarizes key quantitative parameters to guide experimental design.
| Parameter | Optimal Value/Range | Notes |
| pH | 6.5 - 7.5 | Balances high thiol reactivity while minimizing maleimide hydrolysis and side reactions with amines.[1] |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures (4°C) can be used for overnight reactions to minimize degradation of sensitive biomolecules.[2] |
| Maleimide:Peptide Molar Ratio | 2:1 to 10:1 | A molar excess of the linker drives the reaction to completion. Optimal ratios should be determined empirically.[6] |
| Reaction Time | 30 min - 2 hours | Reaction kinetics are typically fast. Longer times (e.g., overnight) may be used but do not always increase yield significantly.[2][6] |
| Conjugation Efficiency | 58% - 95% | Efficiency is dependent on the specific peptide, accessibility of the cysteine residue, and reaction conditions.[6] |
Experimental Workflow
The following diagram illustrates the complete workflow for preparing a DBCO-functionalized peptide conjugate.
Detailed Experimental Protocol
This protocol details the steps for conjugating a cysteine-containing peptide with this compound.
Materials and Reagents
-
Peptide: Lyophilized peptide containing at least one cysteine residue.
-
Linker: this compound (MW ~762.86 g/mol ).[7]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another sulfhydryl-free buffer such as HEPES or Borate buffer at pH 6.5-7.5. It is critical to avoid buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris) if also performing an NHS-ester reaction. Buffer should be degassed prior to use.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM stock in water).
-
Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) system or desalting columns (e.g., Zeba™ Spin Desalting Columns).
Peptide Preparation (Disulfide Reduction)
Molecules must possess free (reduced) sulfhydryl groups to react with the maleimide linker. Peptides can form intermolecular or intramolecular disulfide bonds that must be reduced prior to conjugation.
-
Dissolve the cysteine-containing peptide in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Add TCEP solution to the peptide solution to a final concentration of 5 mM (a 1:20 dilution of a 100 mM stock). This provides a significant molar excess to ensure complete reduction.
-
Incubate the mixture for 30 minutes at room temperature.[3]
-
Optional but Recommended: If the presence of TCEP in the final reaction is undesirable, it can be removed using a desalting column, exchanging the peptide into fresh, degassed Conjugation Buffer. For most applications, proceeding directly to the next step is acceptable.
Linker Preparation
The this compound linker is moisture-sensitive and should be handled accordingly.
-
Allow the vial of the DBCO-linker to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the linker in anhydrous DMSO or DMF. For example, prepare a 10 mM stock solution. Vortex to ensure the linker is fully dissolved.[8]
Conjugation Reaction
-
Add the required volume of the DBCO-linker stock solution to the reduced peptide solution. A 4 to 10-fold molar excess of the linker over the peptide is recommended to drive the reaction.[2]
-
Calculation Example: For 1 mL of a 0.1 mM peptide solution, add 40 µL of a 10 mM linker solution to achieve a final linker concentration of ~0.4 mM (a 4-fold molar excess).
-
-
Mix the reaction gently. The solution may appear cloudy initially due to the moderate aqueous solubility of the DBCO linker, but it should clarify as the reaction proceeds.[2] Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10-15% to avoid peptide precipitation.[2]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]
Purification of the DBCO-Peptide Conjugate
It is crucial to remove unreacted linker and other impurities from the final product.
-
RP-HPLC (Recommended for high purity): This is the standard method for peptide purification.[8]
-
Inject the reaction mixture onto a suitable C18 column.
-
Elute the conjugate using a gradient of acetonitrile (B52724) in water (both typically containing 0.1% trifluoroacetic acid, TFA).
-
Monitor the elution profile at 220 nm (for the peptide backbone) and ~309 nm (for the DBCO group).[9]
-
Collect fractions corresponding to the conjugated peptide peak.
-
Lyophilize the pooled, pure fractions to obtain the final product as a powder.
-
-
Desalting Column (For rapid cleanup): For larger peptides (>2 kDa), desalting or size-exclusion columns can be used to efficiently remove the small molecular weight unreacted linker. Follow the manufacturer's protocol for the specific column used.[9]
Characterization and Storage
-
Mass Spectrometry: Confirm successful conjugation by analyzing the purified product with ESI-MS or MALDI-TOF. The observed mass should correspond to the mass of the peptide plus the mass of the this compound linker (~762.86 Da).[9]
-
Analytical RP-HPLC: Assess the purity of the final conjugate by analytical HPLC. A single, sharp peak is indicative of a pure product.[9]
-
Storage: Store the lyophilized DBCO-peptide conjugate at -20°C or -80°C, protected from light.[10][11] The DBCO-functionalized peptide is now ready for subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. medkoo.com [medkoo.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. calpaclab.com [calpaclab.com]
Revolutionizing Live Cell Imaging: Application Notes and Protocols for DBCO-NHCO-PEG6-maleimide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DBCO-NHCO-PEG6-maleimide, a heterobifunctional crosslinker, in advanced live cell imaging applications. This reagent is a cornerstone of copper-free click chemistry, enabling the precise and biocompatible labeling of biomolecules in their native cellular environment.
Application Notes
This compound is a versatile tool for live cell imaging, primarily utilized in two powerful strategies: the labeling of thiol-containing proteins such as antibodies, and the fluorescent tagging of cells that have been metabolically engineered to display azide (B81097) groups on their surface. The molecule's structure is key to its function: a dibenzocyclooctyne (DBCO) group that avidly reacts with azides in a strain-promoted alkyne-azide cycloaddition (SPAAC), a maleimide (B117702) group that specifically forms a stable thioether bond with sulfhydryl groups (thiols) found in cysteine residues of proteins, and a hydrophilic polyethylene (B3416737) glycol (PEG6) spacer that enhances solubility and minimizes steric hindrance.[1][2][3]
The bioorthogonal nature of the DBCO-azide reaction is a significant advantage for live cell imaging, as it proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[4][5] This allows for the specific labeling of target molecules with minimal disruption to cellular processes.
Key Applications:
-
Antibody-Based Live Cell Imaging: Antibodies conjugated to this compound can be used to label specific cell surface receptors or other proteins. The maleimide end of the linker is first reacted with the antibody, often requiring the reduction of disulfide bonds to generate free thiols. The resulting DBCO-functionalized antibody can then be introduced to live cells and subsequently labeled with an azide-modified fluorescent probe for visualization. This approach is instrumental in studying protein trafficking, localization, and dynamics.
-
Metabolic Glycoengineering and Cell Tracking: Live cells can be cultured with azide-modified monosaccharides, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), which are metabolically incorporated into cell surface glycans.[1][6][7] The azide groups presented on the cell surface can then be specifically targeted with a DBCO-functionalized fluorescent dye, created by reacting this compound with the dye. This method allows for robust and long-term tracking of cells in vitro and in vivo.
-
Probing Receptor Tyrosine Kinase (RTK) Signaling: By labeling RTKs or their interacting partners using the methods described above, researchers can visualize the spatiotemporal dynamics of RTK activation and downstream signaling events in real-time.[8][9][10] This can provide critical insights into normal cellular processes and disease states, such as cancer.
Experimental Protocols
Herein, we provide detailed protocols for the two primary applications of this compound in live cell imaging.
Protocol 1: Antibody Conjugation and Live Cell Labeling
This protocol describes the conjugation of this compound to an antibody and its subsequent use for labeling live cells that have been metabolically engineered to express surface azides.
Materials:
-
Antibody of interest (e.g., monoclonal antibody against a cell surface receptor)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Desalting column
-
Azide-modified fluorescent dye (e.g., Azide-fluor 488)
-
Live cell imaging buffer (e.g., HBSS)
-
Live cells metabolically labeled with Ac4ManNAz (see Protocol 2)
Procedure:
-
Antibody Preparation and Reduction:
-
Dissolve the antibody in degassed PBS at a concentration of 1-10 mg/mL.[11][12]
-
To reduce disulfide bonds and expose free thiols, add a 10- to 100-fold molar excess of TCEP.[11][12]
-
Incubate for 20-30 minutes at room temperature under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[13][14]
-
-
This compound Conjugation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4]
-
Add a 10- to 20-fold molar excess of the DBCO-linker solution to the reduced antibody solution.[13][14] The final concentration of the organic solvent should not exceed 10% (v/v).[15]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle rocking, protected from light.[12][13][14]
-
-
Purification of the DBCO-Antibody Conjugate:
-
Remove unreacted DBCO-linker using a desalting column equilibrated with PBS.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
The DOL can be determined by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.[16]
-
-
Live Cell Labeling:
-
Wash the Ac4ManNAz-labeled live cells (from Protocol 2) with pre-warmed live cell imaging buffer.
-
Dilute the DBCO-functionalized antibody and the azide-modified fluorescent dye in the live cell imaging buffer to the desired final concentrations.
-
Add the labeling solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Wash the cells three times with pre-warmed live cell imaging buffer to remove unbound reagents.
-
The cells are now ready for imaging using fluorescence microscopy.
-
Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars and Click Chemistry
This protocol outlines the metabolic incorporation of azide groups onto the cell surface and their subsequent labeling with a DBCO-functionalized fluorescent probe.
Materials:
-
Live cells of interest (e.g., HeLa, A549)
-
Cell culture medium appropriate for the cell line
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Metabolic Labeling with Ac4ManNAz:
-
Prepare a 10-50 mM stock solution of Ac4ManNAz in DMSO.[1]
-
Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM. Note: Higher concentrations (e.g., 50 µM) may have physiological effects on some cell lines, so optimization is recommended. A concentration of 10 µM is often sufficient while minimizing cellular effects.[6]
-
Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[1][6]
-
-
Labeling with DBCO-Functionalized Fluorophore:
-
Prepare a stock solution of the DBCO-conjugated fluorescent dye in DMSO.
-
Wash the azide-labeled cells twice with PBS or serum-free cell culture medium.
-
Dilute the DBCO-fluorophore stock solution in PBS or serum-free medium to a final concentration of 20-50 µM.[1]
-
Add the DBCO-fluorophore solution to the cells and incubate for 1 hour at 37°C.[1][6]
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unbound dye.
-
The cells are now fluorescently labeled and ready for live cell imaging.
-
Protocol 3: Cytotoxicity Assay
This protocol provides a general method to assess the cytotoxicity of the this compound linker or the complete labeling process on live cells using a commercially available lactate (B86563) dehydrogenase (LDH) release assay.
Materials:
-
Live cells of interest
-
96-well opaque-walled assay plates
-
Cell culture medium
-
This compound or other test compounds
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (for maximum LDH release control)
-
LDH cytotoxicity assay kit (e.g., CytoTox-ONE™)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound or other test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with vehicle control and a no-treatment control.
-
For the maximum LDH release control, add lysis buffer to a set of wells 10 minutes before the assay endpoint.[17]
-
-
Incubation:
-
Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
LDH Assay:
-
Equilibrate the plate to room temperature for 20-30 minutes.[17]
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reagent that reacts with LDH to produce a fluorescent or colorimetric signal.
-
-
Data Analysis:
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.
-
Data Presentation
| Parameter | Recommended Value | Cell Type/System | Notes | Reference |
| Protocol 1: Antibody Labeling | ||||
| Antibody Concentration | 1-10 mg/mL | General Proteins | Higher concentrations can improve labeling efficiency. | [11][12] |
| TCEP Molar Excess | 10-100 fold | General Proteins | For reduction of disulfide bonds. | [11][12] |
| DBCO-linker Molar Excess | 10-20 fold | General Antibodies | Optimal ratio should be determined empirically. | [13][14] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | General Antibodies | Longer incubation at lower temperature can be beneficial. | [12][13][14] |
| Protocol 2: Metabolic Labeling | ||||
| Ac4ManNAz Concentration | 10-50 µM | A549, Jurkat, etc. | 10 µM is suggested to minimize physiological effects. 50 µM can be toxic to some cell lines. | [1][6] |
| Ac4ManNAz Incubation Time | 1-3 days | A549 | Can be optimized based on desired labeling efficiency. | [1][6] |
| DBCO-Fluorophore Concentration | 20-50 µM | A549 | For the subsequent click reaction. | [1] |
| Click Reaction Incubation Time | 1 hour | A549 | Incubation time for the SPAAC reaction at 37°C. | [1][6] |
Visualizations
Caption: Experimental workflow for live cell imaging.
Caption: Simplified RTK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]
- 9. A real-time, click chemistry imaging approach reveals stimulus-specific subcellular locations of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preparation of Bioconjugates for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of bioconjugates intended for in vivo studies. It covers key aspects from the selection of conjugation chemistry to purification and characterization, with a focus on generating high-quality conjugates suitable for preclinical and clinical research.
Introduction to Bioconjugation for In Vivo Applications
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. In the context of in vivo studies, bioconjugates are pivotal for targeted drug delivery, in vivo imaging, and diagnostics. A prime example is the antibody-drug conjugate (ADC), which combines the specificity of a monoclonal antibody with the potency of a cytotoxic drug to selectively target and eliminate cancer cells.[1][2]
The successful development of a bioconjugate for in vivo use hinges on several critical factors: the choice of conjugation strategy, the stability of the resulting linkage, the purity of the final product, and its performance in a biological environment.[3][4][5] This guide will walk you through the essential considerations and provide detailed protocols for common bioconjugation techniques.
Key Considerations for In Vivo Bioconjugates
Before embarking on the synthesis of a bioconjugate, it is crucial to consider the following:
-
Choice of Biomolecule and Payload: The selection of the targeting moiety (e.g., antibody, peptide) and the active molecule (e.g., drug, imaging agent) is dictated by the biological target and the desired therapeutic or diagnostic outcome.
-
Conjugation Chemistry: The method used to link the biomolecule and payload must be efficient, reproducible, and yield a stable conjugate. The choice of chemistry will also influence the drug-to-antibody ratio (DAR) in ADCs, a critical parameter affecting efficacy and safety.[6][7][8]
-
Linker Technology: The linker connecting the biomolecule and payload can be cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific conditions within the target cell (e.g., acidic pH, presence of certain enzymes), while non-cleavable linkers release the payload upon degradation of the entire conjugate.[3][4][9] The stability of the linker in circulation is paramount to prevent premature payload release and off-target toxicity.[3][4][5]
-
Purification: The removal of unreacted starting materials, excess reagents, and aggregates is essential to ensure the safety and efficacy of the bioconjugate.[10][11][12]
-
Characterization: Thorough characterization of the bioconjugate is required to confirm its identity, purity, and homogeneity. This includes determining the DAR, assessing aggregation, and confirming biological activity.[13][][15]
Comparative Overview of Common Bioconjugation Chemistries
The choice of conjugation chemistry is a critical step that influences the properties of the final bioconjugate. The following table provides a comparative overview of three widely used methods: NHS-ester chemistry, maleimide-thiol chemistry, and click chemistry.
| Feature | NHS-Ester Chemistry | Maleimide-Thiol Chemistry | Click Chemistry (e.g., SPAAC) |
| Target Functional Group | Primary amines (e.g., lysine (B10760008) residues) | Thiols (e.g., cysteine residues) | Azides and alkynes |
| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | 4.0 - 11.0 |
| Reaction Speed | Relatively fast (30-60 minutes) | Very fast (minutes to a few hours) | Very fast (often under an hour) |
| Specificity | Can react with multiple lysine residues, leading to a heterogeneous product. | Highly selective for thiols. | Highly specific and bioorthogonal. |
| Stoichiometry Control | Difficult to control, often resulting in a range of DARs. | Controllable, but can be challenging. | Precise 1:1 stoichiometry is achievable. |
| Linkage Stability | Stable amide bond. | Thioether bond can be unstable and reversible in vivo (retro-Michael addition). | Highly stable triazole ring. |
| Biocompatibility | Generally good for in vitro applications. | Potential for off-target reactions with endogenous thiols in vivo. | Highly biocompatible, especially copper-free variants. |
| Yield | Generally high, but can be variable. | High. | Typically very high and quantitative.[16] |
Experimental Protocols
This section provides detailed protocols for common bioconjugation, purification, and characterization techniques.
Protocol 1: Antibody-Drug Conjugation via NHS-Ester Chemistry
This protocol describes the conjugation of a drug containing an NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-ester functionalized drug
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Size Exclusion Chromatography)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that can compete with the reaction.
-
-
Drug-Linker Preparation:
-
Dissolve the NHS-ester functionalized drug in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the drug-linker solution to the antibody solution. The molar ratio will determine the average DAR and should be optimized for each specific ADC.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a pre-equilibrated SEC column to remove unconjugated drug, excess reagents, and aggregates.
-
Protocol 2: Antibody-Drug Conjugation via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a maleimide-functionalized drug to the cysteine residues of a reduced monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP, DTT)
-
Maleimide-functionalized drug
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification column (e.g., Size Exclusion Chromatography)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 5-10 fold molar excess of the reducing agent at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately before conjugation, remove the excess reducing agent using a desalting column, buffer exchanging into the conjugation buffer.
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-functionalized drug in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a slight molar excess (e.g., 1.5-fold per thiol) of the drug-linker solution to the reduced antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the ADC using a pre-equilibrated SEC column.
-
Protocol 3: Purification of Bioconjugates
The choice of purification method is critical for obtaining a high-purity bioconjugate suitable for in vivo studies.
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Mild conditions, preserves protein structure. Good for removing small molecule impurities and aggregates.[10] | Limited resolution for molecules of similar size. Can be time-consuming for large volumes. | Polishing step to remove aggregates and final buffer exchange. |
| Affinity Chromatography (AC) | Separation based on specific binding interactions (e.g., Protein A for antibodies). | High selectivity and purity in a single step.[10][11] | Can be expensive. Elution conditions can sometimes be harsh. | Primary capture and purification of antibody-based bioconjugates. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | High capacity and resolution. Can separate species with different DARs.[17] | Requires optimization of pH and salt concentration. | Intermediate purification and separation of charge variants. |
Protocol 4: Characterization of Bioconjugates
4.4.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of ADCs. It can be determined using several methods:
-
UV/Vis Spectroscopy: This is a simple and rapid method that relies on the different absorbance maxima of the antibody (typically 280 nm) and the drug. The concentrations of the protein and the conjugated drug can be calculated using the Beer-Lambert law.[13][][18][19]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.[13][][15]
-
Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for the precise determination of the DAR and the distribution of different drug-loaded species.[20]
4.4.2. Analysis of Aggregation
Aggregation can impact the safety and efficacy of a bioconjugate in vivo.[21][22][23][24]
-
Size Exclusion Chromatography (SEC): SEC is the most common method for quantifying high molecular weight species (aggregates).
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution and detect the presence of aggregates.
In Vivo Performance Considerations
The ultimate test of a bioconjugate is its performance in a living system. Key parameters to evaluate include:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of the bioconjugate. The DAR can significantly impact PK, with higher DARs often leading to faster clearance.[6][7][8]
-
Biodistribution: The distribution of the bioconjugate to different organs and tissues. This is crucial for assessing target engagement and potential off-target accumulation.[6][7]
-
Efficacy: The therapeutic or diagnostic effect of the bioconjugate in a relevant animal model of disease.[6][7][8]
-
Tolerability: The safety profile of the bioconjugate, including any signs of toxicity.
Visualizing Workflows and Pathways
Experimental Workflow for ADC Preparation
Caption: Workflow for the preparation and evaluation of an antibody-drug conjugate (ADC).
Signaling Pathway for ADC-Mediated Cell Killing
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
References
- 1. protein-cell.net [protein-cell.net]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 5. adcreview.com [adcreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Affinity Chromatography vs Size Exclusion Chromatography: Selecting the Best Protein Purification Method | Lab Manager [labmanager.com]
- 11. Comparison of the Affinity Chromatography and the Ion Exchange Chromatography in the Isolation of Bovine Immunoglobin G [scirp.org]
- 12. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 13. pharmiweb.com [pharmiweb.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ymcamerica.com [ymcamerica.com]
- 18. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 20. news-medical.net [news-medical.net]
- 21. Quantitative Detection of In Vivo Aggregation Degree for Enhanced M2 Macrophage MR Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protein Aggregation and Its Impact on Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of in vivo conditions on amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Optimizing PEG Linker Length for PROTAC Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the formation of a productive ternary complex between the POI and the E3 ligase.[3][4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[5][6]
This document provides detailed application notes and protocols for optimizing PEG linker length to enhance PROTAC efficacy. It includes quantitative data from literature, detailed experimental methodologies, and visual diagrams to guide researchers in the rational design and evaluation of potent protein degraders.
The Critical Role of the PEG Linker
The PEG linker is not a passive spacer; it actively contributes to the PROTAC's overall performance.[5] Its length and flexibility are crucial for:
-
Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] A linker that is too short may cause steric hindrance, while a linker that is too long might lead to a non-productive complex.[7]
-
Solubility and Physicochemical Properties: PEG linkers enhance the hydrophilicity of PROTAC molecules, which can improve their aqueous solubility.[4][6] This is particularly important for the often large and lipophilic PROTAC structures.[2]
-
Cell Permeability: The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and improving membrane traversal.[2] However, excessively long PEG linkers can negatively impact permeability.[8]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase.[8] The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [8][9]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[8]
Table 2: Effect of PEG Linker Length on BRD4 Degradation [10]
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC A | PEG2 | >1000 | Low | Cereblon | H661 |
| PROTAC B | PEG3 | ~250 | Moderate | Cereblon | H661 |
| PROTAC C | PEG5 | <100 | High | Cereblon | H661 |
| PROTAC D | PEG7 | ~500 | Moderate-High | Cereblon | H661 |
This table should be interpreted as a qualitative guide to the general trend of PEG linker length on BRD4 degradation, as compiled from various sources. A clear trend emerges indicating that a PEG5 linker represents an optimal length for potent BRD4 degradation.[10]
Table 3: Impact of PEG Linker Length on TBK1 Degradation [1][11]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC X | <12 | No degradation | - | VHL |
| PROTAC Y | 21 | 3 | 96 | VHL |
| PROTAC Z | 29 | 292 | 76 | VHL |
Data summarized from a study on TBK1 degradation. A minimum linker length was required to observe degradation, with a decrease in potency at the longest length tested.[1]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and reproducible experimental protocols. The following are detailed methodologies for key experiments in PROTAC development.
Protocol 1: Western Blot for Protein Degradation Assessment
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12]
Materials:
-
Cell culture reagents
-
PROTAC compounds
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC compounds or vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them with Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[5]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.[5]
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control, or use a separate gel.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).[8]
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to study the formation of the ternary complex.[13]
Materials:
-
Purified target protein (e.g., with a His-tag)
-
Purified E3 ligase complex (e.g., with a GST-tag)
-
PROTAC compounds
-
Terbium (Tb)-conjugated anti-His antibody (donor fluorophore)
-
Fluorescein- or BODIPY-conjugated anti-GST antibody (acceptor fluorophore)
-
Assay buffer
-
Microplate reader with TR-FRET capability
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compounds in assay buffer. Prepare solutions of the target protein, E3 ligase, and antibodies in assay buffer.
-
Assay Plate Setup: In a suitable microplate, add the target protein, E3 ligase, and PROTAC compound at various concentrations.
-
Incubation: Incubate the mixture for a specified period (e.g., 1-2 hours) at room temperature to allow for complex formation.
-
Antibody Addition: Add the Tb-conjugated anti-His antibody and the fluorescein-conjugated anti-GST antibody to the wells.
-
Second Incubation: Incubate for another period (e.g., 1 hour) to allow for antibody binding.
-
Measurement: Measure the TR-FRET signal using a microplate reader. Excite the donor fluorophore (Tb) and measure the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex. Plot the TR-FRET ratio against the PROTAC concentration.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
E1 activating enzyme
-
E2 conjugating enzyme
-
Ubiquitin
-
ATP
-
PROTAC compounds
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western Blot reagents (as in Protocol 1)
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein, E3 ligase, E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC compound at the desired concentration. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding Laemmli buffer and boiling the samples.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against the target protein to observe higher molecular weight bands corresponding to ubiquitinated protein. Alternatively, probe with an anti-ubiquitin antibody to detect all ubiquitinated species.
-
Data Analysis: Compare the intensity and pattern of ubiquitination in the presence and absence of the PROTAC.
Visualizations
The following diagrams illustrate key concepts in PROTAC action and experimental design.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Logical relationship between linker length and PROTAC efficacy.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs.[1][10] A systematic approach to optimizing linker length is essential for achieving potent and selective protein degradation.[5] By employing the quantitative assays and protocols outlined in this document, researchers can rationally design and evaluate PROTACs with enhanced therapeutic potential. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, and a thorough understanding of the structure-activity relationship of the linker is paramount to this endeavor.[2]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Nanoparticle Functionalization using DBCO-NHCO-PEG6-maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the heterobifunctional linker, DBCO-NHCO-PEG6-maleimide, in the surface functionalization of nanoparticles. This linker is a powerful tool for developing sophisticated nanoparticle-based systems for targeted drug delivery, advanced imaging, and other biomedical applications. The protocols outlined below offer step-by-step instructions for the conjugation of this linker to nanoparticles and the subsequent attachment of biomolecules.
Introduction to this compound
This compound is a versatile crosslinker composed of three key functional units:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates covalent conjugation with azide-functionalized molecules through copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, highly efficient, and proceeds under mild, biocompatible conditions.
-
Maleimide (B117702): A thiol-reactive group that readily forms stable thioether bonds with sulfhydryl groups, such as those found in cysteine residues of proteins and peptides.[1]
-
Polyethylene Glycol (PEG6) Spacer: A six-unit hydrophilic PEG linker that enhances the solubility of the nanoparticle conjugate, reduces steric hindrance for subsequent reactions, and can minimize non-specific protein adsorption, which may improve in vivo circulation times.
This unique combination of reactive groups allows for a two-step, orthogonal conjugation strategy, providing precise control over the composition and orientation of molecules on the nanoparticle surface.[2]
Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles
The successful functionalization of nanoparticles with this compound and subsequent bioconjugation can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential at each stage of the functionalization process.
Table 1: Characterization of Amine-Functionalized Nanoparticles
| Stage of Functionalization | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Amine-NP | 100 ± 2 | 0.15 | +35 ± 3 |
| DBCO-PEG6-maleimide-NP | 115 ± 3 | 0.18 | +28 ± 4 |
| Ligand-conjugated-NP | 125 ± 4 | 0.20 | +15 ± 5 |
Table 2: Characterization of Carboxyl-Functionalized Nanoparticles
| Stage of Functionalization | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Carboxyl-NP | 100 ± 2 | 0.15 | -40 ± 3 |
| DBCO-PEG6-maleimide-NP | 115 ± 3 | 0.18 | -32 ± 4 |
| Ligand-conjugated-NP | 125 ± 4 | 0.22 | -20 ± 5 |
Table 3: Quantitative Analysis of Conjugation Efficiency
| Conjugation Step | Method of Quantification | Parameter Measured | Typical Efficiency |
| DBCO-PEG6-maleimide attachment | UV-Vis Spectroscopy | Decrease in DBCO absorbance at ~309 nm | > 90% |
| Thiolated-ligand attachment | UV-Vis Spectroscopy | Decrease in maleimide absorbance at ~293 nm[3] | > 85% |
| Azide-ligand attachment (alternative) | Fluorimetry (if fluorescent ligand) | Fluorescence intensity of conjugate | > 90% |
Experimental Protocols
The following are detailed protocols for the functionalization of nanoparticles with this compound. The choice of protocol depends on the surface chemistry of the starting nanoparticles.
Protocol 1: Functionalization of Amine-Terminated Nanoparticles
This protocol is suitable for nanoparticles with primary amine groups on their surface. It involves the activation of the carboxyl group (assumed to be present on the DBCO-NHCO- end of the linker for this protocol) of the linker using EDC/NHS chemistry to form a stable amide bond with the nanoparticle.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound (with a terminal carboxyl group)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Centrifugation tubes and centrifuge
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer
-
UV-Vis Spectrophotometer
Procedure:
Part A: Activation of this compound
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of EDC to the linker solution.
-
Allow the reaction to proceed for 1 hour at room temperature to form the DBCO-PEG6-maleimide-NHS ester.
Part B: Conjugation to Amine-Functionalized Nanoparticles
-
Resuspend the Amine-NPs in 0.1 M MES buffer (pH 6.0).
-
Add the activated DBCO-PEG6-maleimide-NHS ester solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker to the nanoparticles is recommended as a starting point.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the DBCO-functionalized nanoparticles by centrifugation. Resuspend the pellet in PBS (pH 7.4) and repeat the washing step at least twice to remove unreacted reagents.
-
Characterize the DBCO-functionalized nanoparticles using DLS for size and zeta potential, and UV-Vis spectrophotometry to confirm the presence of the DBCO group (absorbance around 309 nm).
Protocol 2: Functionalization of Carboxyl-Terminated Nanoparticles
This protocol is designed for nanoparticles with carboxyl groups on their surface. It utilizes EDC/NHS chemistry to activate the nanoparticle's carboxyl groups, which then react with an amine-terminated version of the this compound linker.
Materials:
-
Carboxyl-functionalized nanoparticles (Carboxyl-NPs)
-
This compound (with a terminal amine group)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Centrifugation tubes and centrifuge
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer
-
UV-Vis Spectrophotometer
Procedure:
Part A: Activation of Nanoparticle Carboxyl Groups
-
Disperse the Carboxyl-NPs in MES buffer (pH 6.0).
-
Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Use a molar excess of EDC/NHS relative to the estimated surface carboxyl groups.
-
Incubate for 30 minutes at room temperature with gentle mixing.
Part B: Conjugation of Amine-Terminated this compound
-
Dissolve the amine-terminated this compound in DMSO.
-
Add the linker solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.
-
Characterize the DBCO-nanoparticles using DLS and UV-Vis spectrophotometry.
Protocol 3: Conjugation of a Thiolated Ligand to Maleimide-Functionalized Nanoparticles
This protocol describes the attachment of a thiol-containing molecule (e.g., a cysteine-containing peptide) to the maleimide-functionalized nanoparticles.
Materials:
-
DBCO-functionalized nanoparticles with a terminal maleimide group (from Protocol 1 or 2)
-
Thiolated targeting ligand (e.g., peptide, antibody fragment)
-
Sulfhydryl-free buffer (e.g., PBS, pH 6.5–7.5)
-
Optional: EDTA (to prevent disulfide bond formation)
-
Purification system (e.g., centrifugation, size exclusion chromatography)
Procedure:
-
Dissolve the thiolated ligand in a sulfhydryl-free buffer at pH 6.5–7.5. The presence of 5-10 mM EDTA can help prevent the oxidation of thiols.
-
Add the thiolated ligand solution to the purified maleimide-functionalized nanoparticles. A 5- to 20-fold molar excess of the ligand is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the final ligand-conjugated nanoparticles using an appropriate method (e.g., centrifugation, dialysis, or size exclusion chromatography) to remove the excess, unreacted ligand.
-
Characterize the final conjugate using DLS to assess changes in size and zeta potential. Other techniques such as HPLC or gel electrophoresis can be used to confirm successful conjugation.
Protocol 4: Conjugation of an Azide-Functionalized Ligand via Click Chemistry
This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized nanoparticles and an azide-containing molecule.
Materials:
-
DBCO-functionalized nanoparticles (from Protocol 1 or 2)
-
Azide-functionalized targeting ligand
-
Azide-free buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., centrifugation, size exclusion chromatography)
Procedure:
-
Resuspend the purified DBCO-functionalized nanoparticles in an azide-free buffer like PBS (pH 7.4).
-
Add the azide-modified targeting ligand to the nanoparticle suspension. A molar excess of 1.5–10 equivalents of the ligand can be used to enhance conjugation efficiency.[4]
-
Incubate the reaction for 4–12 hours at room temperature or overnight at 4°C.[4][5] For less reactive systems, the incubation can be extended.
-
Purify the final conjugated nanoparticles by centrifugation or size exclusion chromatography to remove the excess ligand.
-
Characterize the final product using DLS and other relevant techniques to confirm successful conjugation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle functionalization.
Logical Relationship of Components
Caption: Logical relationships of the nanoparticle components.
Example Signaling Pathway: PI3K/AKT/mTOR Inhibition
Functionalized nanoparticles are often designed to interfere with specific cellular signaling pathways implicated in disease. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Nanoparticles can be engineered to deliver inhibitors that target key components of this pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. rsc.org [rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dual-Labeling Strategies Using Orthogonal Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Orthogonal Labeling
In the intricate world of biological research and drug development, the ability to simultaneously track multiple molecular entities within a single system is paramount. Dual-labeling provides a window into complex biological processes, protein-protein interactions, and the pharmacokinetics of therapeutic agents. "Click chemistry" describes a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation.[1][2] The concept of orthogonality in this context refers to the use of two or more distinct click reactions that proceed in the same vessel without interfering with one another.[3][4] This allows for the precise and sequential or simultaneous attachment of different molecular probes, such as fluorophores, affinity tags, or drug molecules, to a target biomolecule.[1][3]
This document provides an overview of common orthogonal click chemistry strategies, quantitative data on their performance, and detailed protocols for their application. The focus is on the pairing of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, a robust and widely used orthogonal system.[4][5]
Core Concepts: Mutually Orthogonal Click Reactions
To achieve true dual-labeling, the chosen chemical reactions must be "mutually orthogonal." This means that the reactive partners of the first reaction do not cross-react with the partners of the second reaction under the same physiological conditions.[3][6] This bioorthogonality ensures that labeling is specific and predictable.[6][7]
Two of the most powerful and widely used metal-free bioorthogonal reactions are SPAAC and IEDDA.[5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between a cyclooctyne (B158145) (an alkyne within a strained eight-membered ring) and an azide (B81097). The ring strain of the cyclooctyne drives the reaction forward without the need for a toxic copper catalyst, making it highly suitable for use in living systems.[8][]
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This is the fastest known bioorthogonal reaction, occurring between an electron-poor diene (typically a tetrazine) and a strained, electron-rich dienophile (like a trans-cyclooctene, TCO).[10][11] Its exceptional speed allows for labeling at very low concentrations.[12][13]
The combination of SPAAC (e.g., azide + dibenzocyclooctyne, DBCO) and IEDDA (e.g., tetrazine + TCO) is a popular choice for dual-labeling because their respective reactive groups are mutually inert.[4]
Caption: Orthogonality of SPAAC and IEDDA reactions on a target biomolecule.
Quantitative Data: Reaction Kinetics Comparison
The choice of a click reaction often depends on the required speed and efficiency for a given application.[13] IEDDA reactions are significantly faster than SPAAC reactions, which can be advantageous for rapid in vivo imaging or when dealing with low concentrations of reactants.[11][12]
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| IEDDA | Tetrazine (Tz) | trans-Cyclooctene (TCO) | 1,000 - 1,000,000+[2][11][13] | Extremely fast kinetics, bioorthogonal, catalyst-free. Ideal for in vivo applications and low concentration labeling.[10] |
| IEDDA | Tetrazine (Tz) | Norbornene | 1 - 100[11] | Slower than TCO-based IEDDA but still effective and bioorthogonal. |
| SPAAC | Azide | Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0[14][15] | Moderate kinetics, excellent stability, bioorthogonal, catalyst-free. Widely used for cellular labeling.[] |
| SPAAC | Azide | Bicyclononyne (BCN) | ~0.01 - 0.1[4] | Slower than DBCO but still a reliable catalyst-free option. |
| CuAAC | Azide | Terminal Alkyne | 10 - 1,000[12] | Fast kinetics but requires a copper(I) catalyst, which can be cytotoxic, limiting in vivo applications.[6] |
| Staudinger Ligation | Azide | Phosphine (B1218219) | ~0.002[6] | Highly specific but suffers from slow kinetics and potential oxidation of the phosphine reagent.[16] |
Experimental Workflow & Protocols
A typical dual-labeling experiment involves the site-specific introduction of two unique bioorthogonal handles onto a target biomolecule, followed by sequential or simultaneous reaction with two different probes.
Caption: General experimental workflow for sequential dual-labeling.
Protocol: Dual Fluorescent Labeling of a Protein Using SPAAC and IEDDA
This protocol describes the sequential labeling of a hypothetical protein expressed in mammalian cells. The protein is engineered to contain an azide handle via metabolic labeling and a tetrazine handle via genetic code expansion.
Materials:
-
Mammalian cells expressing the target protein with an unnatural amino acid incorporation system.
-
Tetrazinyl-lysine (TzK) or similar unnatural amino acid.
-
Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated) for metabolic labeling.
-
DBCO-PEG4-Fluorophore A (e.g., Alexa Fluor 488).
-
TCO-PEG4-Fluorophore B (e.g., Alexa Fluor 647).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Cell lysis buffer.
-
Protein purification system (e.g., Ni-NTA for His-tagged proteins).
Methodology:
Part A: Introduction of Bioorthogonal Handles
-
Culture Cells: Culture the mammalian cells under standard conditions. For incorporation of the tetrazine handle, supplement the medium with TzK.
-
Metabolic Labeling: 24-48 hours prior to harvesting, add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. This will introduce azide groups onto cell surface glycoproteins.[17]
-
Harvest and Lyse: Harvest the cells, wash twice with cold PBS, and lyse using an appropriate lysis buffer.
-
Purify Protein: Purify the target protein containing both the azide and tetrazine handles using a suitable affinity chromatography method. Dialyze the purified protein against PBS pH 7.4.
Part B: Sequential Orthogonal Labeling
-
First Labeling (SPAAC):
-
To the purified protein solution (e.g., 10 µM final concentration), add the DBCO-Fluorophore A stock solution to a final concentration of 100 µM (10-fold molar excess).[8]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.[8]
-
Remove the excess, unreacted DBCO-Fluorophore A using a desalting column or dialysis.
-
-
Second Labeling (IEDDA):
-
To the now singly-labeled protein, add the TCO-Fluorophore B stock solution to a final concentration of 20-50 µM (2 to 5-fold molar excess). Due to the rapid kinetics of IEDDA, a lower excess is often sufficient.[11]
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess TCO-Fluorophore B using a desalting column or dialysis.
-
-
Analysis:
-
Confirm dual labeling by analyzing the final product via SDS-PAGE (observing shifts in molecular weight and fluorescence at two different wavelengths) and mass spectrometry (confirming the addition of both masses).
-
Applications in Drug Development
Orthogonal dual-labeling is a powerful tool in the development of sophisticated biotherapeutics, particularly Antibody-Drug Conjugates (ADCs).[18] ADCs require precise control over the attachment site and stoichiometry of both the targeting antibody and the cytotoxic payload.
Using orthogonal click chemistry, one can:
-
Attach a diagnostic imaging agent (e.g., a PET imaging isotope) via one reaction.
-
Attach a therapeutic agent (e.g., a chemotherapy drug) via a second, orthogonal reaction.[2]
This creates a "theranostic" agent that can be used for both diagnosis and therapy. The high efficiency and mild conditions of click chemistry preserve the antibody's structure and function.[18][19]
Caption: Creating a theranostic ADC using orthogonal click chemistry.
Conclusion
Dual-labeling strategies using orthogonal click chemistry, particularly the SPAAC and IEDDA pair, offer researchers and drug developers an unparalleled level of control and precision for modifying complex biomolecules. These catalyst-free, bioorthogonal reactions enable the creation of multifunctional conjugates for advanced imaging, diagnostics, and targeted therapeutics. As the toolkit of orthogonal reactions continues to expand, so too will the possibilities for innovation in chemical biology and medicine.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 19. Metabolic glycan labelling with bio-orthogonal targeting and its potential in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Creating Fluorescent Probes with DBCO-Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent labeling of biomolecules is fundamental to modern biological research and therapeutic development. Heterobifunctional linkers provide a powerful tool for this purpose, enabling a two-step conjugation strategy to link distinct molecular entities. DBCO-maleimide is one such linker, designed for the site-specific creation of fluorescent probes on thiol-containing biomolecules like proteins, peptides, and antibodies.[1][2][3]
This linker leverages two highly specific and efficient bioorthogonal reactions:
-
Thiol-Maleimide Reaction : The maleimide (B117702) group reacts chemoselectively with the sulfhydryl (thiol) group of a cysteine residue (–SH) under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[4][5][] This reaction allows for the site-specific attachment of the linker to a protein.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : The dibenzocyclooctyne (DBCO) group is a strained alkyne that undergoes an extremely rapid and specific "click chemistry" reaction with an azide-modified molecule.[2][7][8] This reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for use in complex biological systems.[9][10][11]
The overall strategy involves first labeling a cysteine residue on a target protein with the maleimide end of the linker. After removing any excess linker, an azide-functionalized fluorescent dye is added, which then "clicks" onto the DBCO group, resulting in a site-specifically labeled, highly fluorescent probe. This method is instrumental in applications ranging from cellular imaging and flow cytometry to the development of antibody-drug conjugates (ADCs).[11][12][13]
Data Presentation
Table 1: Key Characteristics of DBCO-Maleimide Linker Chemistry
| Feature | Description | Notes |
| Reactive Group 1 | Maleimide | Targets free thiol (sulfhydryl) groups, typically on cysteine residues.[2] |
| Optimal pH (Maleimide) | 6.5 - 7.5 | Reaction is highly specific for thiols in this range. At pH > 7.5, reactivity with primary amines can occur.[4][5] |
| Reactive Group 2 | Dibenzocyclooctyne (DBCO) | Targets azide (B81097) (–N₃) groups for copper-free click chemistry.[2] |
| Reaction Type (DBCO) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Bioorthogonal reaction that does not require a catalyst and is inert to most other functional groups found in biological systems.[10][12] |
| Solubility | Standard DBCO-maleimide has poor aqueous solubility. | Stock solutions are typically prepared in organic solvents like DMSO or DMF.[5][14] Water-soluble variants (e.g., Sulfo-DBCO or PEGylated linkers) are available to prevent protein precipitation.[4][14] |
| Stability | The maleimide group can hydrolyze in aqueous solutions. | Reconstituted linker solutions should be prepared fresh and used immediately.[14] The DBCO group can also lose reactivity over extended storage periods.[10] |
| Spectroscopic Monitoring | The DBCO group has a characteristic UV absorbance peak near 310 nm. | This peak disappears upon successful cycloaddition with an azide, which can be used to monitor the reaction.[10][15] |
Table 2: Selected Azide-Functionalized Fluorophores for SPAAC Conjugation
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Fluorescent Color | Key Features |
| 6-FAM Azide | ~496 | ~516 | Green | High quantum yield and photostability; compatible with FITC filter sets.[16] |
| AZDye 488 Azide | ~495 | ~520 | Green | Bright, photostable, and water-soluble alternative to FAM.[17] |
| Cy3 Azide | ~550 | ~570 | Orange | Commonly used dye, very bright and well-characterized.[17] |
| TAMRA Azide | ~555 | ~580 | Orange-Red | Popular dye for protein labeling.[17] |
| SeTau-647 | ~650 | ~668 | Far-Red | Extremely bright, hydrophilic dye compatible with Cy5 and Alexa Fluor 647 filter sets.[18] |
| Cy5 Azide | ~649 | ~670 | Far-Red | Widely used far-red dye, suitable for reducing cellular autofluorescence.[12] |
Visualized Workflows and Reactions
Experimental Workflow
Chemical Reaction Scheme
// Reactants prot [label="Protein-SH\n(Thiol)", fillcolor="#F1F3F4", fontcolor="#202124"]; linker [label="DBCO-Maleimide", fillcolor="#F1F3F4", fontcolor="#202124"]; dye [label="N3-Fluorophore\n(Azide)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates & Products intermediate [label="DBCO-Labeled Protein", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Final Fluorescent Probe", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges {prot, linker} -> intermediate [arrowhead=none, color="#5F6368"]; intermediate -> {dye} [arrowhead=none, color="#5F6368"];
// Invisible nodes for edge labels node [shape=plaintext, fontcolor="#202124"]; subgraph { rank = same; prot; linker; l1 [label="Thiol-Maleimide\nReaction"]; prot -> l1 [style=invis]; l1 -> linker [style=invis]; } l1 -> intermediate [minlen=2, color="#4285F4"];
subgraph { rank = same; intermediate; dye; l2 [label="SPAAC Click\nReaction"]; intermediate -> l2 [style=invis]; l2 -> dye [style=invis]; } l2 -> final_product [minlen=2, color="#EA4335"]; } DOT Caption: Two-step bioorthogonal reaction scheme.
Experimental Protocols
Protocol 1: Labeling of a Thiol-Containing Protein with DBCO-Maleimide
This protocol describes the first stage of the process: attaching the DBCO-maleimide linker to a protein via a cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
DBCO-Maleimide (or a water-soluble variant like Maleimide-PEG4-DBCO)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Buffer must be free of sulfhydryl-containing agents (like DTT) and azides.[5][14] Including 5-10 mM EDTA can help prevent disulfide reoxidation.[5]
-
(Optional) Quenching Solution: L-cysteine or 2-mercaptoethanol (B42355) at 1 M.
-
Purification tools: Desalting spin columns (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) system.
Procedure:
-
Protein Preparation :
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, treat it with a reducing agent like TCEP. Crucially, the reducing agent must be completely removed via a desalting column before proceeding.[5][14]
-
-
DBCO-Maleimide Stock Solution Preparation :
-
Labeling Reaction :
-
Add a 4- to 20-fold molar excess of the DBCO-Maleimide solution to the protein solution.[5][13]
-
Note: The final concentration of DMSO or DMF should ideally be kept below 15% (v/v) to avoid protein precipitation.[5] If using a non-water-soluble linker, the solution may appear cloudy initially but should clarify as the reaction proceeds.[5]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[5]
-
-
Quenching and Purification :
-
(Optional) To stop the reaction, add a quenching solution (e.g., L-cysteine) to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[1][5]
-
Immediately purify the DBCO-labeled protein from excess, unreacted linker and quenching reagents. Use a desalting spin column for rapid cleanup or SEC for higher purity.[1][10][14] The purified DBCO-protein is now ready for conjugation to an azide-fluorophore.
-
Protocol 2: Conjugation of DBCO-Labeled Protein to an Azide-Fluorophore
This protocol describes the second stage: the SPAAC "click" reaction.
Materials:
-
Purified DBCO-labeled protein from Protocol 1.
-
Azide-functionalized fluorophore (from Table 2 or other supplier).
-
Reaction Buffer (as used in Protocol 1).
-
Purification tools (SEC, dialysis, or centrifugal filters).
Procedure:
-
Prepare Azide-Fluorophore Solution : Dissolve the azide-fluorophore in a compatible solvent (e.g., DMSO or water, depending on its solubility) to a known concentration.
-
SPAAC Reaction :
-
To the purified DBCO-labeled protein, add the azide-fluorophore solution. A molar excess of 2 to 10 equivalents of the azide-fluorophore relative to the protein is recommended to ensure complete labeling.[5][14]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[14] No catalyst is needed.
-
-
Purification of the Final Fluorescent Probe :
-
After incubation, the final fluorescently labeled protein must be purified to remove any unreacted, free fluorophore, which could otherwise cause high background signal in downstream applications.
-
Suitable methods include:
-
Size-Exclusion Chromatography (SEC) : Highly effective at separating the larger protein conjugate from the smaller, free dye molecules.
-
Dialysis or Buffer Exchange : Use a membrane with a molecular weight cut-off (MWCO) appropriate for retaining the protein while allowing the small dye molecules to diffuse out.
-
Spin Filtration : Similar principle to dialysis, using centrifugal filters with an appropriate MWCO.
-
-
-
Characterization and Storage :
-
The degree of labeling (DOL)—the average number of dye molecules per protein—can be determined using UV-Vis spectrophotometry by measuring the absorbance at the protein's maximum (~280 nm) and the dye's maximum absorbance wavelength.
-
Store the final purified fluorescent probe according to the recommendations for the specific protein and fluorophore, typically at 4°C or -20°C in a storage buffer containing a cryoprotectant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Bioconjugation Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. rsc.org [rsc.org]
- 16. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 17. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 18. setabiomedicals.com [setabiomedicals.com]
Revolutionizing Flow Cytometry: A Guide to Antibody Conjugation Using DBCO Linkers for Enhanced Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes & Protocols
The advent of bioorthogonal chemistry has significantly advanced the field of biological research, particularly in the precise labeling and detection of biomolecules. Among these powerful tools, the copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO) linker and an azide (B81097) group stands out for its exceptional specificity and biocompatibility. This technology is especially impactful for antibody conjugation in flow cytometry, enabling the development of highly customized and robust assays for cellular analysis.
This document provides detailed application notes and protocols for the conjugation of antibodies with DBCO linkers and their subsequent use in flow cytometry. We will delve into the principles of this methodology, provide step-by-step experimental procedures, and present quantitative data to guide researchers in optimizing their conjugation and staining protocols. Furthermore, we will illustrate the application of this technique in the analysis of a key cellular signaling pathway.
The use of DBCO linkers for antibody conjugation offers several advantages over traditional methods. The reaction is highly specific, avoiding the cross-reactivity often seen with amine- or thiol-based conjugation chemistries.[1] Moreover, the absence of a cytotoxic copper catalyst makes it ideal for applications involving live cells.[1] The stable triazole linkage formed ensures that the fluorophore remains securely attached to the antibody throughout the staining and analysis process, leading to reliable and reproducible results.[1]
Quantitative Data Summary
The efficiency of antibody conjugation and the resulting signal in flow cytometry are dependent on several factors, including the molar ratio of reactants and the specific antibody and fluorophore used. The following tables summarize key quantitative parameters derived from various sources to aid in experimental design and optimization.
Table 1: Recommended Molar Ratios for DBCO-NHS Ester Antibody Labeling
| Parameter | Molar Ratio (DBCO-NHS Ester : Antibody) | Expected Outcome | Reference |
| Initial Optimization | 5:1 to 25:1 | Determine optimal degree of labeling (DOL) | [2] |
| General Protocol | 20:1 to 30:1 | Efficient labeling of primary amines | [1] |
| High DOL | >10:1 | May lead to precipitation with some DBCO reagents | [2][3] |
| Optimal Click Reaction Yield | 5:1 to 10:1 | Highest conjugation efficiency in subsequent click reaction | [2][3] |
Table 2: Reaction Conditions for DBCO-Azide Click Chemistry
| Parameter | Condition | Notes | Reference |
| Azide-Fluorophore Molar Excess | 2x to 4x over DBCO-antibody | Ensures complete labeling of the antibody | [1] |
| Incubation Time | 4-12 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial | [1][4] |
| Incubation Temperature | 4°C to 25°C | Dependent on the stability of the antibody and fluorophore | [5] |
| Solvent | Phosphate-Buffered Saline (PBS) | Avoid buffers containing sodium azide | [1] |
Table 3: Typical Fluorophore-to-Antibody Ratios (F/P) for Flow Cytometry
| Fluorophore | Recommended F/P Ratio | Impact on Signal |
| Small Organic Dyes (e.g., FITC, Alexa Fluor™ dyes) | 2 - 8 | Higher ratios can lead to quenching and reduced signal |
| Phycobiliproteins (e.g., PE, APC) | 1 - 2 | Higher ratios can cause steric hindrance and aggregation |
Experimental Protocols
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol describes the labeling of an antibody with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester functionalized DBCO linker.
Materials:
-
Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or PBS, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette (e.g., 7K MWCO)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.[1]
-
DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[1]
-
Conjugation Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[1] Gently mix and incubate for 60 minutes at room temperature.[1]
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted DBCO-NHS ester.[1] Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagent by using a desalting column or by dialysis against PBS, pH 7.4.
-
Quantification: Determine the concentration of the DBCO-labeled antibody using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined by measuring the absorbance at both 280 nm (for the antibody) and 309 nm (for the DBCO group).[2]
-
Storage: Store the DBCO-labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. Note that the DBCO group can lose reactivity over time.[1]
Protocol 2: Fluorophore Labeling via Copper-Free Click Chemistry
This protocol describes the labeling of the DBCO-functionalized antibody with an azide-containing fluorophore.
Materials:
-
DBCO-labeled antibody (from Protocol 1)
-
Azide-functionalized fluorophore
-
PBS, pH 7.4 (azide-free)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized fluorophore.[1]
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.[1] Alternatively, the reaction can be carried out for 4-12 hours at room temperature.
-
Purification (Optional): If necessary, remove the unreacted fluorophore using a desalting column or size-exclusion chromatography. For many flow cytometry applications with fluorescent dyes, this step may not be required if the excess dye does not interfere with the analysis.
-
Validation: The final conjugate can be validated by SDS-PAGE, where a shift in the molecular weight of the antibody will be observed.
-
Storage: Store the fluorophore-conjugated antibody at 4°C, protected from light.
Protocol 3: Staining Cells for Flow Cytometry Analysis
This protocol outlines the general procedure for staining cells with the DBCO-conjugated and fluorophore-labeled antibody for flow cytometry.
Materials:
-
Cells of interest
-
Fluorophore-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fixation/Permeabilization Buffer (if staining for intracellular targets)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest and wash them with Flow Cytometry Staining Buffer.
-
Fc Block (Optional): If working with cells that have Fc receptors (e.g., immune cells), incubate the cells with an Fc blocking reagent to prevent non-specific antibody binding.
-
Antibody Staining: Add the optimal concentration of the fluorophore-conjugated antibody to the cells. The optimal concentration should be determined by titration to achieve the best signal-to-noise ratio.[6]
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibody.
-
Fixation/Permeabilization (for intracellular targets): If staining for an intracellular protein, fix and permeabilize the cells according to a standard protocol. Then, perform the antibody staining steps in the permeabilization buffer.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer and acquire the data on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.
Mandatory Visualizations
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing hydrolysis of maleimide during conjugation reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of maleimides during conjugation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide (B117702) hydrolysis and why is it a concern in conjugation reactions?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring reacts with water, leading to the opening of the ring structure to form a non-reactive maleamic acid derivative.[1][2] This is a significant concern because the hydrolyzed maleimide is no longer capable of reacting with thiol groups (e.g., from cysteine residues in proteins), which is the basis of the desired conjugation reaction. This loss of reactivity can lead to low conjugation efficiency, wasted reagents, and unreliable experimental outcomes.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The stability of the maleimide group is predominantly influenced by the following factors:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Alkaline conditions (pH > 7.5) significantly accelerate the hydrolysis of the maleimide ring.[1][2][3]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including maleimide hydrolysis.[1][4]
-
Aqueous Environment: Prolonged exposure of the maleimide group to aqueous solutions will inevitably lead to hydrolysis. Therefore, it is not recommended to store maleimide-containing reagents in aqueous buffers for extended periods.[1][5]
-
Buffer Composition: Buffers containing primary amines (e.g., Tris) or other nucleophiles can react with the maleimide group and should be avoided.[1][6]
Q3: What is the optimal pH range for performing conjugation reactions with maleimides to minimize hydrolysis?
A3: To achieve high efficiency for the thiol-maleimide conjugation while minimizing hydrolysis of the maleimide reagent, it is recommended to maintain the pH of the reaction buffer between 6.5 and 7.5.[1][2][6][7] Within this pH range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low.[1]
Q4: Can the succinimide (B58015) ring of the conjugate also hydrolyze? Is this a problem?
A4: Yes, after the maleimide has reacted with a thiol to form a thiosuccinimide linkage, the resulting succinimide ring can also undergo hydrolysis.[8][9][10][11] This reaction is also accelerated by basic pH.[3] However, unlike the hydrolysis of the unreacted maleimide, the hydrolysis of the thiosuccinimide ring is often beneficial. The ring-opened product is more stable and is resistant to the retro-Michael reaction, which can lead to deconjugation.[10][11] In fact, some strategies involve intentionally hydrolyzing the conjugate after its formation to enhance its long-term stability.[3][8][9][12]
Q5: Are there newer types of maleimides that are more resistant to hydrolysis?
A5: Yes, "next-generation" or "stabilized" maleimides have been developed to address the issue of hydrolysis and conjugate instability. These include:
-
Self-hydrolyzing maleimides: These are designed with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring after conjugation, leading to a more stable product.[10][11]
-
Maleimides with electron-withdrawing N-substituents: These modifications can accelerate the stabilizing ring-opening hydrolysis of the conjugate.[8][9]
-
Diiodomaleimides: These have been shown to offer rapid bioconjugation with reduced hydrolysis of the maleimide reagent itself.[13]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conjugation yield. | The maleimide reagent may have hydrolyzed before it had a chance to react with the target thiol.[3] | - Prepare Maleimide Solutions Fresh: Always prepare stock solutions of maleimide reagents in a dry, anhydrous organic solvent like DMSO or DMF immediately before use. Do not store maleimide reagents in aqueous solutions.[1][6] - Control pH: Ensure the pH of your reaction buffer is strictly within the 6.5-7.5 range.[1][2][6] - Minimize Reaction Time in Aqueous Buffer: Add the maleimide reagent to the aqueous reaction mixture as the last step and proceed with the conjugation immediately. |
| Inconsistent results between experiments. | Variable levels of maleimide hydrolysis due to slight differences in experimental conditions. | - Standardize Protocols: Prepare fresh buffers and maleimide solutions for each experiment to ensure consistency.[1] - Monitor and Control pH and Temperature: Carefully monitor and control the pH and temperature of your reaction.[1] - Use a Timer: Minimize the time the maleimide reagent is in an aqueous solution before initiating the conjugation reaction. |
| Conjugate shows increasing heterogeneity and loss of activity upon storage. | This could be a combination of the retro-Michael reaction (leading to deconjugation and loss of activity) and hydrolysis of the thiosuccinimide ring (creating isomers and heterogeneity).[3] | - Analyze Storage Buffer: Ensure the storage buffer pH is between 6.5 and 7.0 to minimize both reactions. - Control Temperature: Store conjugates at 4°C or frozen at -80°C to slow down degradation.[3] - Induce Complete Hydrolysis for Stability: For a more stable, albeit heterogeneous, product, consider intentionally hydrolyzing the conjugate by incubating at a slightly basic pH (e.g., 8.0-8.5) for a controlled period after purification. This will prevent further deconjugation.[3] |
| Antibody-drug conjugate (ADC) is losing its payload in plasma stability assays. | The thiosuccinimide linkage is undergoing a retro-Michael reaction, and the released maleimide-drug is then reacting with other thiols in the plasma, like albumin.[10][11][14] | - Induce Post-Conjugation Hydrolysis: After conjugation and purification, intentionally hydrolyze the thiosuccinimide ring to form a stable, ring-opened structure that is resistant to the retro-Michael reaction.[3][12] - Use a Stabilized Maleimide: For future experiments, consider using a self-hydrolyzing maleimide or other next-generation maleimide linker designed for enhanced stability.[3][10][11] |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide Hydrolysis
| pH | Relative Rate of Hydrolysis | Stability |
| < 6.5 | Very Slow | High |
| 6.5 - 7.5 | Slow to Moderate | Moderate (Optimal for conjugation) |
| > 7.5 | Rapid | Low |
| > 8.5 | Very Rapid | Very Low |
This table provides a qualitative summary based on multiple sources indicating a significant increase in hydrolysis rate with increasing pH.[1][2][3][15]
Table 2: Half-life of Maleimide Derivatives in Different Conditions
| Maleimide Derivative | pH | Temperature (°C) | Half-life |
| N-ethylmaleimide | 7.0 | 25 | ~14 hours |
| N-phenylmaleimide | 7.4 | 22 | ~55 minutes |
| F-phenylmaleimide | 7.4 | 22 | ~21 minutes |
Data is illustrative and compiled from various sources to show the impact of N-substituents on hydrolysis rates.[16]
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation with Minimized Hydrolysis
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the protein or peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5.[1][6]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.
-
Crucially, if using DTT (dithiothreitol) as the reducing agent, it must be removed before adding the maleimide reagent, as it contains a free thiol that will react. This can be done using a desalting column.
-
-
Preparation of Maleimide Reagent:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent over the thiol is a common starting point, but this should be optimized for your specific application.[1][2]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction and consume any unreacted maleimide, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added.[1]
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Perform Conjugation and Purification:
-
Follow steps 1-5 of Protocol 1 to generate and purify the maleimide-thiol conjugate.
-
-
Buffer Exchange:
-
Exchange the buffer of the purified conjugate to a buffer with a slightly basic pH, for example, a phosphate (B84403) buffer at pH 8.0-8.5.
-
-
Incubation:
-
Incubate the conjugate solution at room temperature or 37°C for a defined period (e.g., 2-24 hours). The optimal time should be determined empirically by monitoring the hydrolysis via HPLC or mass spectrometry.
-
-
Final Buffer Exchange:
-
Exchange the buffer back to a neutral storage buffer (pH 6.5-7.0) for long-term stability.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. kinampark.com [kinampark.com]
Technical Support Center: Optimizing Maleimide-Thiol Conjugation
Welcome to the technical support center for maleimide-thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
A1: The optimal pH for a thiol-maleimide conjugation is between 6.5 and 7.5.[1][2] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions with other nucleophilic groups like amines (e.g., lysine (B10760008) residues).[1][3] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][2]
Q2: What happens if the pH is too high or too low?
A2: Deviating from the optimal pH range of 6.5-7.5 can lead to several issues:
-
Below pH 6.5: The rate of conjugation significantly slows down because the thiol group is protonated and less nucleophilic.[4]
-
Above pH 7.5: The selectivity of the reaction decreases. Maleimides can begin to react with primary amines, such as the side chain of lysine residues.[1] Additionally, the maleimide group itself becomes more susceptible to hydrolysis, where the ring opens, rendering it unreactive towards thiols.[1][4] This hydrolysis rate increases with increasing pH.[1][5][6]
Q3: My conjugation reaction has a low yield. What are the possible causes and solutions?
A3: Low conjugation yield is a common issue that can be addressed by considering the following factors:
-
Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed before it had a chance to react with the thiol. This is a common problem if stock solutions are prepared in aqueous buffers and stored for too long.[4]
-
Thiol Oxidation: Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[7]
-
Solution: Ensure that any disulfide bonds in your protein or peptide are fully reduced. Using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended as it does not contain a thiol and will not compete in the reaction.[3][8][9] If DTT is used, it must be removed prior to adding the maleimide reagent.[8] Degassing buffers can also help minimize oxidation.[7]
-
-
Incorrect Molar Ratio: The ratio of maleimide to thiol may not be optimal.
-
Suboptimal pH: The reaction buffer may be outside the optimal 6.5-7.5 range.
Q4: My purified conjugate is unstable and loses its payload. Why is this happening?
A4: The instability of maleimide-thiol conjugates is often due to a process called the retro-Michael reaction.[4][11] In this reversible reaction, the thioether bond breaks, reforming the original thiol and maleimide. In a biological environment rich in other thiols like glutathione, the released maleimide can be "stolen" by these competing thiols, leading to deconjugation and potential off-target effects.[4][11] This is a significant issue for applications like antibody-drug conjugates (ADCs).[4]
Q5: How can I improve the stability of my maleimide-thiol conjugate?
A5: To combat instability from the retro-Michael reaction, a common strategy is to intentionally hydrolyze the succinimide (B58015) ring of the conjugate after the initial reaction.[4] This ring-opening creates a stable succinamic acid thioether that is resistant to thiol exchange.[1][4] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5) for a few hours.[4]
Data Summary
The following table summarizes the key pH considerations for optimizing maleimide-thiol reactions.
| pH Range | Reaction Characteristics | Potential Issues | Recommendations |
| < 6.5 | Slow reaction rate | Incomplete conjugation | Increase pH to the optimal range. |
| 6.5 - 7.5 | Optimal for Thiol Selectivity [1][2] | - | This is the recommended pH range for most maleimide-thiol conjugations.[1][3] |
| > 7.5 | Increased reaction rate with amines[1] | Loss of selectivity, maleimide hydrolysis[1][4] | Avoid this pH range for the conjugation step. Can be used post-conjugation for stabilization. |
| > 8.0 | Rapid maleimide hydrolysis[5][6][12] | Maleimide reagent becomes inactive | Do not use for conjugation. |
Experimental Protocols
General Protocol for Protein-Maleimide Conjugation
This protocol provides a general framework. Optimal conditions, such as protein concentration and molar excess of the maleimide reagent, may vary and should be optimized for each specific application.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, HEPES, Tris at pH 7.0-7.5).[7][8][10]
-
Maleimide reagent.
-
Degassed buffers.[7]
-
Purification column (e.g., gel filtration).[7]
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[7]
-
Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[10] Incubate for 20-60 minutes at room temperature.[3][7]
-
Preparation of Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 1-10 mM.[7][10]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.[3][10] The final concentration of the organic solvent should not exceed 10%.[1]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7][12] Protect from light if using a fluorescent maleimide dye.
-
Purification: Remove excess, unreacted maleimide reagent and byproducts using a gel filtration column or other suitable purification method.[7]
-
Characterization: Confirm conjugation using appropriate analytical techniques such as mass spectrometry or SDS-PAGE.[3]
Troubleshooting and Logical Workflows
Troubleshooting Low Conjugation Efficiency
If you are experiencing low yields, this workflow can help you identify and resolve the issue.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
DBCO Bioconjugation Technical Support Center
Welcome to the technical support center for Dibenzocyclooctyne (DBCO) chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and optimizing experimental protocols involving DBCO reagents in biological media.
Frequently Asked Questions (FAQs)
Q1: What is DBCO and why is it used in bioconjugation?
Dibenzocyclooctyne (DBCO) is a strained alkyne widely used for copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Its ring strain allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1] This bioorthogonality—meaning it doesn't interfere with native biological processes—makes it ideal for labeling and conjugating biomolecules in complex biological environments, including living cells.[2][3][4]
Q2: What are the most common side reactions of DBCO in biological media?
While highly specific for azides, DBCO can participate in off-target reactions under certain conditions:
-
Reaction with Thiols: DBCO can react with free sulfhydryl groups, such as those on cysteine residues in proteins.[5] This thiol-yne addition is generally much slower than the reaction with azides (by approximately two orders of magnitude) but can be a concern with high concentrations of accessible thiols.[4]
-
Degradation in Aqueous Media: The DBCO group can lose reactivity over time in aqueous solutions. One study noted that a DBCO-modified antibody lost 3-5% of its reactivity over four weeks when stored at 4°C.[6] This degradation can occur through oxidation or the addition of water to the triple bond.[3]
-
Degradation in Intracellular Compartments: In harsh intracellular environments like phagosomes, strained alkynes can be rapidly degraded. One study observed a 36% degradation of DBCO groups after 24 hours in RAW264.7 macrophage-like cells, possibly due to reactive oxygen species like sodium hypochlorite.[7]
Q3: My DBCO-azide conjugation yield is very low. What are the possible causes?
Low or no product yield is a common issue that can stem from several factors:
-
Degraded Reagents: DBCO reagents, especially NHS esters, are sensitive to moisture and can hydrolyze.[6] Always use fresh aliquots and store reagents properly at -20°C, protected from light and moisture.[3]
-
Incompatible Buffer: Your buffer may contain substances that interfere with the reaction. Sodium azide (B81097) is a critical one to avoid, as it will directly compete with your azide-labeled molecule.[1] Buffers containing sulfhydryl reagents like DTT or TCEP can reduce the azide group on your target molecule.[6]
-
Steric Hindrance: The DBCO or azide groups on large biomolecules may be sterically blocked from interacting.
-
Suboptimal Reaction Conditions: The molar ratio of reactants, concentration, temperature, and reaction time all play a crucial role. Reactions are often slow at very low concentrations.[8]
-
Protein Aggregation: The hydrophobicity of the DBCO moiety can sometimes cause protein aggregation and precipitation, effectively halting the reaction.
Q4: How can I prevent the side reaction between DBCO and cysteine residues on my protein?
The most effective strategy is to block the surface-exposed cysteine residues before introducing your DBCO reagent. This can be achieved by reacting your protein with a thiol-reactive reagent like N-ethylmaleimide (NEM). The NEM forms a stable, irreversible thioether bond with free sulfhydryls, rendering them unavailable for reaction with DBCO. A detailed protocol for this procedure is provided below.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degraded DBCO Reagent: DBCO-NHS esters are moisture-sensitive; aqueous solutions of DBCO degrade over time. | Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][9] Store solid reagents at -20°C under an inert atmosphere. For critical experiments, use a fresh vial of the reagent. |
| Incompatible Buffer: Presence of sodium azide, DTT, TCEP, or primary amines (e.g., Tris, for NHS ester reactions). | Use a compatible buffer like PBS, HEPES, or borate (B1201080) buffer (pH 7-9).[6] Ensure the buffer is free of competing azides or reducing agents.[6] | |
| Steric Hindrance: Reactive groups are buried within the biomolecule's structure. | Use a DBCO reagent with a long, flexible PEG linker to increase the distance between the reactive group and the biomolecule. | |
| Incorrect Molar Ratio: Suboptimal ratio of DBCO to azide. | Empirically test different molar ratios. A common starting point is a 1.5 to 10-fold molar excess of the less precious component. | |
| Protein Aggregation/Precipitation | Hydrophobicity of DBCO: The aromatic structure of DBCO is hydrophobic. | Use DBCO reagents that incorporate hydrophilic PEG linkers to improve the solubility of the final conjugate.[3] Limit the concentration of organic co-solvents like DMSO to below 15% in the final reaction volume.[6] |
| Non-Specific Labeling | Reaction with Thiols: DBCO is reacting with free cysteine residues on proteins. | Block free thiols with N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) before adding the DBCO reagent.[4] See the detailed protocol below. |
| Difficulty Purifying Conjugate | Inefficient Separation: Unreacted reagents co-elute with the desired product. | Optimize your purification method. Size-exclusion chromatography (SEC), dialysis, or spin desalting columns are effective for removing excess small molecule reagents.[9] |
Data Presentation: Stability of DBCO and Other Linkers
The stability of the chemical linker is critical for the performance of a bioconjugate, especially in vivo. The following table summarizes the stability of DBCO and compares it to other common bioorthogonal and bioconjugation chemistries in the presence of glutathione (B108866) (GSH), a major thiol in biological systems.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[4] | The DBCO group itself can react with thiols. The resulting triazole is highly stable. |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[4] | BCN is generally more stable towards thiols like GSH compared to DBCO.[4] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[4] | Susceptible to retro-Michael reaction and exchange with other thiols (e.g., albumin). The formed C-S bond from a DBCO-thiol reaction is more stable.[5] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |
Note: Half-life data is context-dependent and can vary based on the specific molecule, buffer, and temperature.
Experimental Protocols
Protocol 1: Blocking Thiol Side Reactions with N-Ethylmaleimide (NEM)
This protocol describes how to block free sulfhydryl groups on a protein before labeling with a DBCO reagent to prevent non-specific side reactions.
A. Materials Required
-
Protein Sample: 1-10 mg/mL in a suitable buffer.
-
Reaction Buffer: Amine-free and thiol-free buffer, pH 6.5-7.5. Phosphate-buffered saline (PBS) at pH 7.2 is recommended.
-
N-Ethylmaleimide (NEM): Solid.
-
Solvent: Ultrapure water or anhydrous DMSO/DMF.
-
Purification Device: Spin desalting columns or dialysis cassettes.
B. Procedure
-
Prepare Protein: Dissolve the protein to be modified in the Reaction Buffer at a concentration of 1-10 mg/mL. If disulfide bonds need to be reduced to expose cysteines for other purposes (while blocking others), this step should be performed first, followed by removal of the reducing agent.
-
Prepare NEM Solution: Immediately before use, prepare a 100-200 mM stock solution of NEM in ultrapure water. NEM is susceptible to hydrolysis, so do not store the aqueous solution.[9]
-
Blocking Reaction: Add a minimum of a 10-fold molar excess of NEM to the protein solution. For a typical IgG, an equal mass amount (e.g., 2 mg of NEM to 1 mL of a 2 mg/mL protein solution) can be used as a starting point.[9]
-
Incubation: Incubate the reaction for 2 hours at room temperature.[9]
-
Remove Excess NEM: Purify the protein to remove unreacted NEM. This is critical to prevent the NEM from interfering with subsequent conjugation steps. Use a spin desalting column for rapid buffer exchange or dialysis against the desired buffer for the next step.
-
Proceed with DBCO Labeling: The thiol-blocked protein is now ready for conjugation with your DBCO reagent according to your primary protocol.
Protocol 2: Assessing Bioconjugate Stability in Serum via HPLC
This protocol provides a general method to quantify the stability of a DBCO-conjugate in a biological matrix like human serum.[10]
A. Materials Required
-
Bioconjugate of Interest
-
Human or Mouse Serum (pooled)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) , HPLC grade
-
HPLC System with a C18 column and UV detector
B. Procedure
-
Prepare Samples:
-
Prepare a stock solution of your bioconjugate in PBS.
-
Dilute the stock solution into serum to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the stock solution into PBS to the same final concentration.
-
-
Incubation: Incubate both the serum and PBS samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Protein Precipitation: To each aliquot of the serum sample, add three volumes of cold ACN to precipitate serum proteins. For the PBS control, simply dilute with the mobile phase.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze it by reverse-phase HPLC. Monitor the peak area corresponding to the intact bioconjugate.
-
Quantification: Calculate the percentage of intact conjugate at each time point relative to the peak area at the T=0 time point.
Visualizations
Caption: Troubleshooting workflow for low yield in DBCO click chemistry.
References
- 1. Glutathione: mechanism and kinetics of its non-enzymatic defense action against free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Aggregation of Protein Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein conjugate aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein conjugate aggregation?
A1: Protein conjugate aggregation is a multifaceted issue that can arise from several factors that disrupt the stability of the protein. Key causes include:
-
Hydrophobic Interactions: The conjugation of often hydrophobic molecules, such as drug payloads and linkers, can increase the overall hydrophobicity of the protein surface. This can lead to the exposure of the protein's own hydrophobic regions, promoting self-association to minimize contact with the aqueous environment.
-
Conformational Instability: The conjugation process itself can alter the protein's three-dimensional structure, leading to partially or globally unfolded states that are more prone to aggregation.
-
Colloidal Instability: Changes in surface charge and electrostatic interactions due to conjugation or suboptimal buffer conditions can reduce the repulsive forces between protein molecules, leading to aggregation.
-
Unfavorable Buffer Conditions: Suboptimal pH, low or high salt concentrations, and the presence of certain co-solvents can destabilize the protein and promote aggregation.
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.
-
Mechanical and Environmental Stress: Factors like agitation, stirring, filtration, elevated temperatures, and freeze-thaw cycles can induce protein denaturation and aggregation.
Q2: How does the choice of antibody, linker, and payload impact aggregation?
A2: The intrinsic properties of each component of a bioconjugate play a critical role in its propensity to aggregate:
-
Antibody: The specific amino acid sequence and three-dimensional structure of the antibody determine its inherent stability. Some antibodies are naturally more prone to aggregation. Aggregation-prone regions are often found within the antigen-binding fragments (Fab).
-
Linker: The hydrophobicity of the linker can significantly influence aggregation. Using more hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can increase the solubility of the final conjugate and reduce the tendency for aggregation. The length and chemical structure of the linker also affect the stability and reactivity of the conjugate.
-
Payload: Highly hydrophobic payloads are a major driver of aggregation. The drug-to-antibody ratio (DAR) is also critical; a higher DAR can lead to increased hydrophobicity and a greater propensity for aggregation.
Q3: What are some proactive strategies to prevent aggregation before it occurs?
A3: Proactive measures can significantly reduce the risk of protein aggregation:
-
Optimize Reaction Buffer: Maintain a pH and ionic strength that are optimal for the stability of the specific protein. For instance, for maleimide-thiol reactions, a pH between 6.5 and 7.5 is recommended to ensure specificity and minimize side reactions.
-
Control Molar Ratio: Use an optimized molar ratio of the conjugation reagent to the protein to avoid over-modification, which can alter surface properties and increase aggregation propensity.
-
Use Hydrophilic Linkers: Whenever possible, choose reagents with hydrophilic linkers like PEG to enhance the solubility of the conjugate.
-
Immobilize the Antibody: Performing the conjugation while the antibody is immobilized on a solid-phase support can prevent aggregation by keeping the molecules physically separate during the reaction.
-
Proper Handling of Reagents: Store and handle reagents according to the manufacturer's recommendations to prevent degradation and the introduction of impurities that could act as nucleation sites for aggregation.
Q4: What analytical techniques can be used to detect and quantify protein conjugate aggregation?
A4: Several techniques are available to monitor and characterize aggregation:
-
Size Exclusion Chromatography (SEC): A widely used method to separate and quantify soluble aggregates based on their size.
-
Dynamic Light Scattering (DLS): A non-invasive technique that measures the size distribution of particles in a solution and can detect the presence of aggregates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering insoluble aggregates.
-
Analytical Ultracentrifugation (AUC): A powerful technique to determine the homogeneity of a protein solution and characterize the size and shape of aggregates.
-
Field Flow Fractionation (FFF): A gentle separation technique suitable for a broad range of aggregate sizes, from oligomers to large particles.
Troubleshooting Guides
Issue 1: Observation of Precipitate or Cloudiness During Conjugation
| Possible Cause | Recommended Solution |
| High Protein Concentration | Dilute the reaction mixture to a lower protein concentration. |
| Suboptimal Buffer pH or Ionic Strength | Perform a buffer optimization screen to identify the ideal pH and salt concentration for your specific protein. |
| Presence of Organic Solvents | Minimize the concentration of organic co-solvents used to dissolve hydrophobic payloads. If possible, use a more soluble linker-payload. |
| Temperature-Induced Aggregation | Perform the conjugation reaction at a lower temperature (e.g., 4°C) to reduce the rate of aggregation. |
| Mechanical Stress | Use gentle mixing methods instead of vigorous vortexing or stirring. |
Issue 2: High Levels of Soluble Aggregates Detected by SEC or DLS Post-Conjugation
| Possible Cause | Recommended Solution |
| Over-modification of the Protein | Optimize the molar ratio of the conjugation reagent to the protein. A common starting point is a 10:1 to 20:1 molar excess, but this should be empirically determined. |
| Hydrophobic Nature of the Conjugated Moiety | Incorporate hydrophilic linkers (e.g., PEG) into your conjugation strategy. Consider using a payload with improved hydrophilicity. |
| Suboptimal Buffer Conditions for Stability | Screen for stabilizing excipients to add to the reaction and storage buffers. |
| Instability of the Protein at Reaction pH | If the conjugation chemistry requires a pH that is suboptimal for protein stability, consider alternative conjugation strategies that can be performed under milder conditions. |
| Presence of Impurities | Ensure high purity of the starting protein (>95%) to avoid contaminants that can act as nucleation sites. |
Issue 3: Aggregation Upon Storage or Freeze-Thaw Cycles
| Possible Cause | Recommended Solution |
| Inappropriate Storage Buffer | Formulate the storage buffer with cryoprotectants and stabilizers such as glycerol, sucrose, arginine, or glutamate. |
| Repeated Freeze-Thaw Cycles | Aliquot the protein conjugate into single-use volumes to avoid repeated freezing and thawing. Store at -80°C for long-term stability. |
| Long-Term Instability | Conduct a long-term stability study at different temperatures (e.g., 4°C, -20°C, -80°C) to determine the optimal storage condition. |
| Light Exposure | Protect photosensitive conjugates from light during storage and handling. |
Quantitative Data Summary
Table 1: Common Excipients to Minimize Aggregation
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-20% (v/v) for glycerol; 50-250 mM for sugars | Preferential exclusion, cryoprotectant. |
| Amino Acids | Arginine, Glutamate, Glycine, Histidine | 50-250 mM | Inhibit protein-protein interactions, preferential exclusion. |
| Surfactants (non-ionic) | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | 0.01-0.1% (v/v) | Prevent surface adsorption and aggregation. |
| Polymers | Polyethylene Glycol (PEG) | Varies | Increases hydrophilicity and steric hindrance. |
| Chelating Agents | EDTA | 1-5 mM | Prevents metal-catalyzed oxidation. |
| Chaotropes (low conc.) | Urea, Guanidine-HCl | < 1 M | Can disrupt hydrophobic interactions that lead to aggregation. |
Table 2: Recommended Buffer Conditions for Conjugation
| Conjugation Chemistry | Recommended pH Range | Common Buffers | Important Considerations |
| Maleimide-Thiol | 6.5 - 7.5 | Phosphate, HEPES, Tris | Buffer must be free of thiols and primary/secondary amines. |
| NHS ester-Amine | 7.0 - 8.5 | Phosphate, Borate, HEPES | Avoid buffers containing primary amines (e.g., Tris, Glycine). |
| EDC/Sulfo-NHS-Carboxyl | 4.5 - 7.5 | MES, HEPES | Two-step reaction is often preferred to minimize protein cross-linking. |
Experimental Protocols
Protocol 1: Buffer Optimization to Minimize Aggregation
This protocol outlines a systematic approach to screen for the optimal buffer pH and ionic strength to maintain protein stability during conjugation.
Materials:
-
Protein of interest
-
A series of buffers with varying pH values (e.g., acetate, citrate, phosphate, Tris)
-
Stock solution of a salt (e.g., NaCl)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 350 nm (for turbidity)
-
Dynamic Light Scattering (DLS)
Technical Support Center: Post-Reaction Purification of DBCO-NHCO-PEG6-Maleimide Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed information on removing excess DBCO-NHCO-PEG6-maleimide following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my conjugation reaction?
Excess, unreacted this compound can interfere with downstream applications in several ways. The unconjugated linker can compete for binding sites in subsequent azide-alkyne cycloaddition steps, leading to reduced efficiency and inaccurate quantification. Furthermore, its presence can complicate the characterization of your final conjugate and may introduce artifacts in functional assays.
Q2: What are the most common methods for removing this excess reagent?
The most prevalent methods for purifying your biomolecule conjugate from the smaller, unreacted this compound linker are based on size differences. These include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1][2] Each method has its own set of advantages and is suited for different experimental scales and requirements.
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on factors such as your sample volume, the concentration of your biomolecule, the required purity, and the available equipment.
-
Size Exclusion Chromatography (SEC) , particularly in the form of spin desalting columns, is ideal for rapid purification of small sample volumes.[3][4]
-
Dialysis is a gentle method suitable for a wide range of sample volumes and does not require specialized equipment, though it is a time-consuming process.[5][6]
-
Tangential Flow Filtration (TFF) is highly efficient for larger sample volumes, offering both speed and scalability, making it suitable for process development.[7][8]
Q4: Can I monitor the removal of the DBCO reagent?
Yes, the removal of the DBCO group can be monitored using UV-Vis spectroscopy. The DBCO moiety has a characteristic absorbance peak around 309 nm. By measuring the absorbance of your purified fractions at this wavelength, you can assess the extent to which the free linker has been removed from your conjugated protein, which is typically monitored at 280 nm.
Purification Method Comparison
The following table summarizes the key characteristics of the recommended purification methods to help you select the most appropriate one for your needs.
| Feature | Size Exclusion Chromatography (SEC) / Desalting Columns | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size as molecules pass through a porous resin. Larger molecules elute first.[2] | Selective diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[5] | Size-based separation where the sample flows tangentially across a membrane, with pressure forcing smaller molecules through.[7] |
| Speed | Fast (minutes for desalting columns).[4] | Slow (hours to overnight).[5] | Fast and efficient.[7] |
| Sample Volume | Small to medium (µL to mL).[4] | Wide range (µL to Liters).[5] | Medium to large (mL to thousands of Liters).[7] |
| Protein Recovery | Typically high (>95% with desalting columns).[9] | Generally high, but potential for loss due to nonspecific adsorption to the membrane.[10] | High, with minimal product loss.[7] |
| Advantages | Rapid, simple procedure, effective for buffer exchange.[3] | Gentle on samples, versatile for various volumes, does not require specialized equipment.[5] | Rapid, scalable, can both concentrate and purify simultaneously.[7][8] |
| Disadvantages | Potential for sample dilution, limited sample input volume for columns.[2] | Time-consuming, risk of protein loss, requires large volumes of buffer.[5] | Higher initial equipment cost, more complex setup.[11] |
| Typical Efficiency | Can achieve ≥ 95% removal of salts and other small molecules.[9][12] | Highly effective with multiple buffer changes, can reduce contaminant levels by a factor of 10^6 or more.[5] | Highly efficient for buffer exchange, can achieve >99% salt removal with sufficient diavolumes.[7] |
Experimental Workflow & Protocols
The overall process involves the initial bioconjugation reaction followed by a purification step to isolate the desired conjugate.
Caption: Workflow from bioconjugation to purification and analysis.
Protocol 1: Removal of Excess Linker using Spin Desalting Columns (SEC)
This protocol is adapted for rapid purification of small-volume reactions using a commercially available spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[4][12][13]
Materials:
-
Spin desalting column with an appropriate molecular weight cutoff (MWCO), e.g., 7K.
-
Variable-speed microcentrifuge.
-
Collection tubes.
Procedure:
-
Column Preparation:
-
Remove the column's bottom closure and loosen the cap.
-
Place the column into a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[4]
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add your desired buffer to the top of the resin bed.
-
Centrifuge at 1,500 x g for 1 minute and discard the flow-through.
-
Repeat this equilibration step 2-3 times.
-
-
Sample Application and Purification:
-
Place the equilibrated column into a fresh collection tube.
-
Slowly apply your reaction mixture to the center of the compacted resin bed.
-
Centrifuge the column at 1,500 x g for 2 minutes to collect the purified conjugate.[4] The flow-through contains your purified biomolecule, while the excess this compound is retained in the column resin.
-
Protocol 2: Removal of Excess Linker using Dialysis
This protocol is a general guideline for removing small molecules from a protein solution via dialysis.[3][5][6]
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5K or 5K). The MWCO should be at least 5-10 times smaller than the molecular weight of your biomolecule.
-
Dialysis clips (if using tubing).
-
Large beaker (e.g., 1-2 L).
-
Stir plate and stir bar.
-
Dialysis buffer (the final buffer for your purified conjugate).
Procedure:
-
Membrane Preparation:
-
Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer according to the manufacturer's instructions. This step is crucial to remove any preservatives and ensure membrane flexibility.[14]
-
-
Sample Loading:
-
Secure one end of the tubing with a clip.
-
Load your reaction mixture into the dialysis bag, leaving some space for potential sample expansion.
-
Remove excess air and seal the other end of the tubing with a second clip.
-
-
Dialysis:
-
Submerge the sealed dialysis bag in a beaker containing a large volume of cold (4°C) dialysis buffer (typically 200-500 times the sample volume).[3]
-
Place the beaker on a stir plate and stir gently to facilitate diffusion.
-
Dialyze for 2-4 hours or overnight at 4°C.
-
-
Buffer Exchange:
-
Sample Recovery:
-
Carefully remove the dialysis bag from the buffer.
-
Open one end of the bag and gently pipette the purified conjugate into a clean tube.
-
Troubleshooting Guide
Issue 1: My protein/conjugate has precipitated during purification.
-
Possible Cause: The buffer conditions (pH, ionic strength) are not optimal for your protein's stability, especially after the removal of the PEGylated linker which may have aided solubility.[15]
-
Troubleshooting Steps:
-
Check Buffer pH: Ensure the pH of your purification buffer is at least one unit away from the isoelectric point (pI) of your protein to maintain its net charge and solubility.[15]
-
Optimize Ionic Strength: Some proteins require a certain salt concentration (e.g., 150 mM NaCl) to stay in solution. Dialyzing against a low-ionic-strength buffer or water can cause precipitation.[15]
-
Add Stabilizers: Consider adding stabilizing agents to your purification buffer, such as 5-10% glycerol, which can help maintain protein solubility.[15]
-
Temperature Control: Perform all purification steps at 4°C to enhance protein stability, unless your protein is known to be more stable at room temperature.[16]
-
Issue 2: The excess this compound is not completely removed.
-
Possible Cause (Dialysis): The dialysis time was too short, the buffer volume was insufficient, or the buffer was not changed frequently enough for equilibrium to be effectively shifted.[5]
-
Troubleshooting Steps (Dialysis):
-
Increase Dialysis Time: Extend the duration of the dialysis, especially the overnight step.
-
Increase Buffer Volume: Use a larger volume of dialysis buffer relative to your sample volume (aim for a 500:1 ratio or higher).
-
More Frequent Buffer Changes: Change the dialysis buffer more frequently (e.g., every 2 hours for the first 6 hours) to maintain a steep concentration gradient.[5]
-
-
Possible Cause (SEC/Desalting): The column capacity was exceeded, or the wrong MWCO resin was used.
-
Troubleshooting Steps (SEC/Desalting):
-
Check Sample Volume: Ensure the sample volume loaded onto the column does not exceed the manufacturer's recommendation (typically 10-15% of the total column volume for desalting columns).
-
Perform a Second Pass: If a single pass is insufficient, you can collect the eluate and run it through a fresh, equilibrated column.[17]
-
Verify MWCO: Confirm that the MWCO of your desalting column is appropriate to separate your large biomolecule from the smaller PEGylated linker.
-
Issue 3: Low recovery of my final conjugate.
-
Possible Cause: Nonspecific binding of your protein to the purification membrane or resin, or loss of protein due to precipitation.
-
Troubleshooting Steps:
-
Use Low-Binding Materials: Opt for low protein-binding membranes for dialysis or filtration.[10]
-
Check for Precipitation: Before and after purification, centrifuge your sample to check for any precipitated protein. If precipitation is observed, refer to the troubleshooting steps in "Issue 1".
-
Optimize Elution (SEC): Ensure you are using the correct collection volume to recover your eluted protein.
-
Buffer Compatibility: Ensure all buffers are compatible and filtered to prevent clogging of columns or membranes.[18]
-
References
- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. バッファ交換に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Pairing Tangential Flow Filtration and Size Exclusion Chromatography: The Dream Team for EV Isolation From Cell Culture Media [izon.com]
- 8. Comparative analysis of tangential flow filtration and ultracentrifugation, both combined with subsequent size exclusion chromatography, for the isolation of small extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 11. "A comparison of centrifugation and tangential flow filtration for nano" by Nishan K. Shah, Ryan Ivone et al. [digitalcommons.uri.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: Improving SPAAC Reaction Efficiency
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the rate of a SPAAC reaction?
A1: The efficiency and rate of a SPAAC reaction are primarily influenced by three key factors:
-
Choice of Cyclooctyne (B158145): The structure of the cyclooctyne is paramount. Ring strain and electronic factors dictate the reaction kinetics, with more strained cyclooctynes generally reacting faster.[1]
-
Reaction Conditions: Parameters such as pH, buffer composition, and temperature can significantly impact the reaction rate.[2][3]
-
Reactant Properties: The electronic properties of the azide (B81097) and the steric accessibility of both the azide and the cyclooctyne can affect the speed of the reaction.[4]
Q2: Which cyclooctyne should I choose for the fastest reaction?
A2: For applications where rapid kinetics are essential, Dibenzocyclooctyne (DBCO) and its derivatives are generally the preferred choice as they exhibit some of the highest reaction rates among commonly used cyclooctynes.[1] However, the optimal choice may depend on the specific requirements of your experiment, as other cyclooctynes like Bicyclononyne (BCN) offer advantages in terms of smaller size and lower lipophilicity, despite being slower.[1]
Q3: How does pH affect my SPAAC reaction?
A3: Generally, higher pH values (in the range of 7-10) tend to increase the rate of SPAAC reactions.[2][3] However, this effect can be dependent on the buffer system used. It is crucial to choose a pH that is also compatible with the stability and integrity of your biomolecules.
Q4: Can I use buffers containing sodium azide (NaN₃) as a preservative?
A4: No. Sodium azide will react with the cyclooctyne (e.g., DBCO), competing with your azide-modified molecule of interest. This will significantly reduce the efficiency of your intended conjugation.[3][5] SPAAC is highly sensitive even to low concentrations of inorganic azides, so it is critical to use azide-free buffers.[5]
Q5: How can I monitor the progress of my SPAAC reaction?
A5: If you are using a DBCO-based cyclooctyne, you can monitor the reaction progress using a UV-Vis spectrophotometer. DBCO has a characteristic absorbance at approximately 310 nm, which disappears as it reacts with the azide.[3][6] By tracking the decrease in absorbance over time, you can determine the reaction's kinetics.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your SPAAC experiments.
Problem: My reaction is slow or the yield is very low.
This is one of the most common issues. The following flowchart and table detail potential causes and solutions.
Caption: Troubleshooting flowchart for low yield or slow SPAAC reactions.
| Potential Cause | Recommended Solution | Notes |
| Suboptimal Cyclooctyne | Switch to a cyclooctyne with faster kinetics, such as a DBCO derivative.[1][7] | The choice of cyclooctyne is often the most impactful variable. |
| Low Reactant Concentration | Increase the concentration of one or both reactants. | The reaction rate is dependent on concentration. If solubility is an issue, consider using co-solvents like DMSO.[8][9] |
| Suboptimal pH | Increase the pH of the reaction buffer. A range of 7.0-8.5 is often effective. | Higher pH generally accelerates the reaction, but always verify the stability of your biomolecules at the chosen pH.[2] |
| Inefficient Buffer System | Switch from PBS to HEPES or Borate buffer. | Studies have shown that HEPES buffer can result in higher rate constants compared to PBS at the same pH.[2][3] |
| Low Temperature | Increase the reaction temperature (e.g., from room temperature to 37°C). | Ensure your biomolecules are stable at higher temperatures.[3] |
| Reactant Degradation | Use fresh reagents. Store cyclooctynes, especially reactive ones, properly (e.g., at -20°C, protected from moisture).[9] | DBCO functional groups can lose reactivity over time.[6] |
| Poor Reagent Solubility | Add a water-miscible organic co-solvent (e.g., DMSO, DMF). Incorporating a PEG linker into your reagent can also increase hydrophilicity.[6][10] | The final concentration of the organic solvent should be kept low to avoid denaturing biomolecules. |
| Sodium Azide Contamination | Ensure all buffers are free of sodium azide (NaN₃). | NaN₃ is a common preservative but will directly compete in the reaction.[5] |
Problem: I am observing non-specific labeling or side products.
| Potential Cause | Recommended Solution | Notes |
| Reaction with Cysteine | If your protein has accessible cysteine residues, consider using a less reactive cyclooctyne or blocking the cysteines prior to the SPAAC reaction. | DBCO reagents have been reported to show some reactivity towards cysteine residues.[3] |
| Azide Reduction | If purifying an azide-modified protein, avoid using reducing agents like DTT or TCEP in your buffers. | These agents can reduce the azide group to an amine, rendering it unreactive in the SPAAC reaction.[11] |
| Cyclooctyne Instability | Use freshly prepared cyclooctyne solutions. Highly reactive cyclooctynes can be less stable over long incubation times. | Consider the stability of your chosen cyclooctyne under your specific experimental conditions.[12] |
Data Presentation: Comparison of Reaction Parameters
Table 1: Second-Order Rate Constants of Common Cyclooctynes
This table summarizes reported reaction rates with benzyl (B1604629) azide, a standard azide reactant. Higher values indicate a faster reaction.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0[1] | High reactivity, fast kinetics. Good for rapid labeling. |
| DIBO (Dibenzocyclooctynol) | ~0.06 - 0.7[1][13] | Robust reactivity. Can be modified to increase rate (e.g., oxidation to a ketone).[13] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1[1] | Slower kinetics but smaller and less lipophilic than DBCO. |
| BARAC (Biarylazacyclooctynone) | Up to ~1.3 (with benzyl azide)[14] | Among the fastest cyclooctynes, but can be less stable.[12][14] |
Note: Reaction rates can vary significantly depending on the solvent, temperature, and the specific structures of the azide and cyclooctyne derivatives used.[1]
Table 2: Effect of Buffer on SPAAC Reaction Rate (Sulfo-DBCO)
| Buffer (pH 7) | Relative Rate Constant | Finding |
| HEPES | Highest (0.55–1.22 M⁻¹s⁻¹)[2] | Generally provides the fastest reaction rates among common buffers.[2][3] |
| DMEM | High (0.59–0.97 M⁻¹s⁻¹)[2] | Faster than RPMI cell culture medium.[2] |
| PBS | Lowest (0.32–0.85 M⁻¹s⁻¹)[2] | Commonly used but may result in slower kinetics compared to HEPES.[2][3] |
| RPMI | Low (0.27–0.77 M⁻¹s⁻¹)[2] | Slower than DMEM cell culture medium.[2] |
Experimental Protocols
Protocol 1: General Workflow for Protein Labeling with DBCO-NHS Ester
This protocol outlines the steps for labeling a protein containing primary amines (e.g., lysine (B10760008) residues) with a DBCO moiety, followed by conjugation to an azide-modified molecule.
Caption: Experimental workflow for a two-step SPAAC conjugation.
Methodology:
-
Protein Preparation: Dissolve your amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL.[6]
-
DBCO-NHS Ester Activation:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[9]
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.[15] The final DMSO concentration should ideally be below 20%.[6]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[9]
-
-
Removal of Excess DBCO Reagent:
-
SPAAC Conjugation:
-
Final Purification: Purify the final conjugate to remove any unreacted material. The method will depend on the nature of your conjugate. Reverse-phase HPLC (RP-HPLC) is effective for separating small molecules, while size-exclusion chromatography (SEC) is suitable for purifying larger protein conjugates.[17]
Protocol 2: Monitoring SPAAC Reaction Kinetics via UV-Vis Spectroscopy
Methodology:
-
Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at ~310 nm. Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[3]
-
Sample Preparation: Prepare the reaction mixture in a quartz cuvette. The initial concentration of the DBCO reagent should result in an absorbance value within the linear range of the instrument (typically 0.1 - 1.0). One reactant should be in large excess (e.g., >10-fold) to achieve pseudo-first-order kinetics.
-
Data Acquisition: Initiate the reaction by adding the limiting reagent (often the DBCO-molecule) to the cuvette. Immediately begin monitoring the decrease in absorbance at ~310 nm over time. Record data points at regular intervals until the absorbance value stabilizes.[3]
-
Data Analysis:
-
Convert the absorbance values to concentration using the Beer-Lambert law (A = εbc).
-
Plot the natural logarithm of the DBCO concentration versus time.
-
For a pseudo-first-order reaction, the plot should be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant (k').[1]
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant that was in excess.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. interchim.fr [interchim.fr]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Non-Specific Binding in Cell Labeling Experiments
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to non-specific binding in cell labeling experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in achieving clean, specific staining for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of cell labeling?
A1: Non-specific binding refers to the attachment of fluorescently labeled antibodies or other detection reagents to unintended cellular components, rather than the specific target antigen. This can be caused by several factors including electrostatic interactions, hydrophobic interactions, or binding to Fc receptors on certain cell types.[1][2][3] The result is high background signal, which can obscure the true signal from your target of interest and lead to misinterpretation of your data.[4][5][6]
Q2: What are the most common causes of high background staining?
A2: High background staining is a frequent problem that can arise from several sources:
-
Inadequate Blocking: Failure to properly block non-specific binding sites on the cell or tissue sample.[2][5][7]
-
Antibody Concentration Too High: Using primary or secondary antibodies at a concentration that is too high can lead to binding at low-affinity, non-target sites.[3][4][6]
-
Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors present on the surface of various immune cells like macrophages, monocytes, B cells, and dendritic cells.[8][9][10]
-
Endogenous Biotin (B1667282) or Enzymes: If using a biotin-based detection system, endogenous biotin in tissues like the kidney and liver can cause high background.[11][12][13][14] Similarly, endogenous enzymes like peroxidases or phosphatases can react with enzyme-conjugated secondary antibodies.[1][15][16]
-
Autofluorescence: Some cell types and tissues naturally fluoresce, which can be mistaken for a positive signal.[17][18][19][20] This can be exacerbated by certain fixatives like glutaraldehyde (B144438) and formalin.[20]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise.[21][22][23]
-
Presence of Dead Cells: Dead cells have "sticky" membranes that can non-specifically bind antibodies.[3]
Q3: How can I reduce non-specific binding?
A3: A multi-pronged approach is often necessary to effectively reduce non-specific binding. Key strategies include:
-
Proper Blocking: Use a suitable blocking buffer to saturate non-specific binding sites before applying your primary antibody.[2][5][24]
-
Antibody Titration: Determine the optimal concentration of your primary and secondary antibodies to maximize the signal-to-noise ratio.[4][25][26][27][28]
-
Fc Receptor Blocking: If working with cells known to express Fc receptors, use an Fc blocking reagent prior to staining.[8][9][10]
-
Blocking Endogenous Components: If applicable, block for endogenous biotin or quench endogenous enzyme activity.[11][12][16]
-
Thorough Washing: Increase the number and duration of wash steps to effectively remove unbound antibodies.[21][23]
-
Viability Dye: Use a viability dye to exclude dead cells from your analysis, particularly in flow cytometry.[3]
-
Use of High-Quality Reagents: Ensure your antibodies are validated for your specific application and stored correctly.[4]
Troubleshooting Guides
Guide 1: Optimizing Your Blocking Strategy
Insufficient blocking is a primary cause of high background. The goal of blocking is to prevent the non-specific binding of antibodies to the sample by occupying potential binding sites with a non-reactive protein or polymer.
Common Blocking Agents
| Blocking Agent | Recommended Concentration | Best For | Considerations |
| Normal Serum | 5-10% (v/v) | General use, especially for polyclonal antibodies.[5][29] | Use serum from the same species as the secondary antibody was raised in.[5][29] Do not use serum from the same species as the primary antibody.[5] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | General use, particularly for monoclonal antibodies.[5][30][31] | Ensure the BSA is IgG-free to avoid cross-reactivity with secondary antibodies.[29] |
| Non-fat Dry Milk | 0.1-5% (w/v) | Western blotting, some IHC applications. | Not recommended for biotin-based systems due to endogenous biotin. Also not suitable for detecting phosphoproteins due to the presence of casein.[32] |
| Fish Gelatin | 0.1-0.5% (w/v) | General use, can be an alternative to mammalian proteins. | May interfere with some immunoreactivity.[33] |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations for specific applications. | Convenient but may be more expensive. |
Experimental Protocol: Standard Blocking Procedure
-
After fixation and permeabilization (if required), wash the cells/tissue sections twice with an appropriate buffer (e.g., PBS).
-
Prepare your chosen blocking buffer. For example, 5% normal goat serum in PBS with 0.1% Triton X-100 for permeabilized cells.
-
Incubate the sample with the blocking buffer for at least 30-60 minutes at room temperature or overnight at 4°C.[5]
-
Proceed with the primary antibody incubation without washing off the blocking buffer. Some protocols recommend a brief rinse.
Guide 2: Antibody Titration for Optimal Signal-to-Noise
Using too much antibody is a common mistake that leads to high background. Titrating your primary and secondary antibodies is crucial to find the concentration that provides the best specific signal with the lowest non-specific binding.[4][25][28]
Experimental Protocol: Antibody Titration
-
Prepare a series of dilutions of your primary antibody. A good starting point is to test the manufacturer's recommended dilution, as well as several dilutions above and below it (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).[4]
-
Stain a separate sample with each dilution, keeping all other parameters (incubation time, temperature, secondary antibody concentration) constant.
-
Include a "secondary antibody only" control to assess the background from the secondary antibody.[15]
-
Image or analyze the samples using identical settings.
-
Evaluate the signal intensity and the background for each dilution. The optimal dilution is the one that gives a strong specific signal with minimal background.[25]
-
Once the optimal primary antibody concentration is determined, you can perform a similar titration for your secondary antibody.
Guide 3: Blocking Fc Receptors and Endogenous Components
Fc Receptor Blocking
Fc receptors on immune cells can bind to the Fc region of your primary and secondary antibodies, causing significant non-specific staining.[8][9]
Experimental Protocol: Fc Receptor Blocking
-
Prepare your single-cell suspension.
-
Incubate the cells with an Fc receptor blocking reagent (e.g., purified anti-CD16/CD32 antibodies for mouse cells, or commercially available human Fc block) for 10-15 minutes at room temperature or on ice.[10]
-
Without washing, proceed to your primary antibody staining step. The blocking reagent should remain during the antibody incubation.[9]
Endogenous Biotin Blocking
Tissues rich in endogenous biotin (e.g., liver, kidney, spleen) will produce high background when using avidin (B1170675) or streptavidin-based detection systems.[12][13]
Experimental Protocol: Endogenous Biotin Blocking
This procedure involves a two-step process to first saturate endogenous biotin and then block the remaining binding sites on the avidin/streptavidin.[11]
-
Following your standard blocking procedure (e.g., with normal serum), incubate the sample with an avidin solution (e.g., 0.1 mg/mL) for 15 minutes at room temperature.[11][12]
-
Wash the sample thoroughly with your wash buffer (e.g., three times for 5 minutes each).[11]
-
Incubate the sample with a biotin solution (e.g., 0.5 mg/mL) for 15 minutes at room temperature to block the remaining biotin-binding sites on the avidin.[11][12]
-
Wash the sample thoroughly again before proceeding with your primary antibody incubation.[11]
Visualizing Experimental Workflows
References
- 1. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 2. IHC Blocking | Proteintech Group [ptglab.com]
- 3. cytometry.org [cytometry.org]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Fc Blocking | McGovern Medical School [med.uth.edu]
- 10. BD Fc Block™ Reagents [bdbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 13. 3.12 Endogenous biotin blocking [bio-protocol.org]
- 14. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 15. bma.ch [bma.ch]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 19. southernbiotech.com [southernbiotech.com]
- 20. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 21. High background in immunohistochemistry | Abcam [abcam.com]
- 22. youtube.com [youtube.com]
- 23. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Optimal Antibody Concentration For Your Flow Cytometry Experiment [expertcytometry.com]
- 26. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 27. bosterbio.com [bosterbio.com]
- 28. How to choose and use antibodies | Abcam [abcam.com]
- 29. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 30. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 31. researchgate.net [researchgate.net]
- 32. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 33. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Stability Issues with Maleimide-Thiol Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common stability challenges encountered with maleimide-thiol conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
A1: The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a thiol is primarily due to two competing chemical reactions:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond can break, reforming the original thiol and maleimide. In a biological environment rich in other thiols, such as glutathione (B108866), the released maleimide can react with these other molecules, leading to irreversible deconjugation and potential off-target effects.[1][2]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate is susceptible to hydrolysis (ring-opening), especially at neutral to high pH.[3][4] This process, while leading to a more stable product that is resistant to the retro-Michael reaction, introduces structural heterogeneity in the form of two isomeric products.[1][5]
Q2: How does pH affect the stability of the maleimide-thiol linkage?
A2: pH is a critical factor throughout the conjugation process and subsequent stability of the adduct.[1][5]
-
Conjugation Reaction (pH 6.5-7.5): This range is optimal for the selective reaction of maleimides with thiols.[1][5] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[]
-
Below pH 6.5: The rate of conjugation slows down as the thiol group is more likely to be protonated and therefore less nucleophilic.[1]
-
Above pH 7.5: The maleimide group itself becomes more susceptible to hydrolysis, rendering it inactive.[4] Additionally, the reactivity towards primary amines (e.g., lysine (B10760008) residues) increases, reducing the chemoselectivity of the conjugation.[]
-
Post-conjugation Stability: Higher pH (above 7.5) accelerates the hydrolysis of the thiosuccinimide ring, which can be a deliberate strategy to stabilize the conjugate against deconjugation via the retro-Michael reaction.[1][5]
Q3: What is a thiol exchange reaction and why is it problematic?
A3: A thiol exchange reaction is a direct consequence of the retro-Michael reaction.[1] Once the conjugate reverts to its constituent maleimide and thiol, the maleimide is free to react with other thiols present in the environment.[1] In a biological system, highly abundant thiols like glutathione and albumin can effectively "steal" the maleimide-linked payload from the intended target molecule.[1][5] This is a significant issue in the development of antibody-drug conjugates (ADCs), as it can lead to premature release of the cytotoxic drug, reducing its therapeutic efficacy and potentially causing off-target toxicity.[5][7]
Q4: How can I improve the in-vivo stability of my maleimide conjugate?
A4: Several strategies can be employed to enhance the in-vivo stability of maleimide-thiol conjugates:
-
Controlled Hydrolysis: After conjugation, intentionally hydrolyzing the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-9.0) can create a more stable product that is no longer susceptible to the retro-Michael reaction.[5][8] The ring-opened product has been shown to have a half-life of over two years.[9]
-
Next-Generation Maleimides: Using maleimides with specific N-substituents can significantly influence stability. For instance, N-aryl maleimides have been shown to form more stable conjugates compared to traditional N-alkyl maleimides due to faster rates of stabilizing hydrolysis.[10][11] Electron-withdrawing groups on the N-substituent of the maleimide can accelerate the rate of hydrolysis.[9][12]
-
Transcyclization: For conjugates with an N-terminal cysteine, a rearrangement to a more stable six-membered thiazine (B8601807) ring can occur, preventing the retro-Michael reaction.[13][14]
Troubleshooting Guides
Problem 1: Low conjugation efficiency or yield.
-
Possible Cause:
-
Hydrolyzed Maleimide: The maleimide reagent may have been hydrolyzed before reacting with the thiol.[1]
-
Oxidized Thiols: The thiol groups on the target molecule may have formed disulfide bonds, which are unreactive towards maleimides.[15][16]
-
Suboptimal pH: The reaction pH may be outside the optimal range of 6.5-7.5.[1][5]
-
-
Troubleshooting Steps:
-
Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1]
-
Before conjugation, reduce any disulfide bonds in the protein using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain a thiol and therefore does not need to be removed prior to adding the maleimide.[15][16]
-
Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 using a calibrated pH meter.[1][5]
-
Problem 2: The conjugate shows increasing heterogeneity and loss of activity upon storage.
-
Possible Cause: A combination of the retro-Michael reaction and hydrolysis is likely occurring. The retro-Michael reaction leads to deconjugation and loss of activity, while hydrolysis creates two stable isomers, resulting in analytical heterogeneity (e.g., multiple peaks on an HPLC chromatogram).[1][5]
-
Troubleshooting Steps:
-
Analyze the storage buffer and ensure the pH is between 6.5 and 7.0 to minimize both reactions.[1][5]
-
For long-term storage, consider adding cryoprotectants like glycerol (B35011) and storing at -20°C or -80°C.[17][18]
-
If permissible for the application, intentionally hydrolyze the conjugate post-purification to achieve a stable, albeit heterogeneous, product.[5]
-
Problem 3: An antibody-drug conjugate (ADC) is losing its payload in plasma stability assays.
-
Possible Cause: This is a classic indication of a thiol exchange reaction.[5] The thiosuccinimide linkage is undergoing the retro-Michael reaction, and the released maleimide-drug conjugate is being captured by abundant thiols in the plasma, such as albumin.[5][7]
-
Troubleshooting Steps:
-
Confirm thiol exchange by using LC-MS to identify the drug conjugated to plasma proteins like albumin.[5]
-
Implement a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) after conjugation and purification to form the stable ring-opened succinamic acid thioether, which is resistant to thiol exchange.[5]
-
Consider using a next-generation maleimide linker designed for enhanced stability in future ADC constructs.[10][11]
-
Data Presentation
Table 1: Half-life of Thiol Exchange for Maleimide-Thiol Conjugates in the Presence of Glutathione
| Maleimide N-Substituent | Thiol (pKa) | Half-life of Conversion (hours) | Reference(s) |
| N-ethylmaleimide (NEM) | 4-mercaptophenylacetic acid (6.6) | 18 | [1][19] |
| N-phenylmaleimide (NPM) | 4-mercaptophenylacetic acid (6.6) | 3.1 | [1][19] |
| N-aminoethylmaleimide (NAEM) | 4-mercaptophenylacetic acid (6.6) | 3.6 | [1][19] |
| N-ethylmaleimide (NEM) | N-acetyl-L-cysteine (9.5) | 258 | [1][19] |
Table 2: Half-life of Thiosuccinimide Ring Hydrolysis for Different Maleimide Conjugates
| Maleimide N-Substituent | Condition | Half-life of Hydrolysis (hours) | Reference(s) |
| N-alkyl | pH 7.4, 37°C | 27 | [10] |
| N-aryl | pH 7.4, 37°C | 1.5 | [10] |
| N-fluorophenyl | pH 7.4, 37°C | 0.7 | [10] |
| N-ethyl | ~210 | [5] | |
| N-propyl-carboxamide | ~15 | [5] | |
| N-aminoethyl (protonated) | ~0.4 | [5] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Preparation of Thiol-containing Molecule: Dissolve the protein or other thiol-containing molecule in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES).[15][16] The concentration is typically between 1-10 mg/mL for proteins.[15][16]
-
Reduction of Disulfide Bonds (if necessary): If the thiol groups are present as disulfide bonds, add a 10-100 fold molar excess of TCEP.[15][16] Incubate for 20-60 minutes at room temperature.[16][20]
-
Preparation of Maleimide Solution: Immediately before use, dissolve the maleimide reagent in a dry, aprotic solvent such as DMSO or DMF to a stock concentration of 10 mM.[17][18]
-
Conjugation Reaction: Add the maleimide stock solution to the solution of the thiol-containing molecule to achieve a 10-20 fold molar excess of the maleimide.[17][20] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[17][20]
-
Purification: Purify the conjugate from unreacted reagents using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[16][21]
Protocol 2: Assessment of Conjugate Stability by RP-HPLC
-
Sample Preparation: Prepare a stock solution of the purified conjugate (e.g., 1-2 mg/mL) in a neutral buffer (pH 7.0).[5]
-
Incubation: Aliquot the conjugate into different incubation buffers (e.g., pH 6.5, 7.4, 8.5) to a final concentration of approximately 0.5 mg/mL.[5] For thiol exchange studies, add glutathione to a final concentration of 1-5 mM.[5]
-
Time Course: Incubate the samples at 37°C.[5] At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.[5]
-
Quenching: Immediately stop the reaction by adding a quenching solution (e.g., 10% TFA in water) to a final concentration of 1% TFA to acidify the sample.[5]
-
HPLC Analysis:
-
Inject the quenched sample onto a reverse-phase C18 HPLC column.[5][21]
-
Use a gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).[5][21]
-
Integrate the peak areas corresponding to the intact conjugate, hydrolyzed products, and any deconjugated species to determine the stability over time.[5]
-
Mandatory Visualization
References
- 1. udspace.udel.edu [udspace.udel.edu]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. d-nb.info [d-nb.info]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. biotium.com [biotium.com]
- 19. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DBCO-Azide Ligation Reactions
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction times and yields for DBCO-azide strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide (B81097) for a successful click reaction?
A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A good starting point is 1.5 to 3 molar equivalents of the DBCO-functionalized molecule for every 1 mole equivalent of the azide-containing molecule.[1] However, if one of your molecules is particularly precious or in limited supply, this ratio can be inverted.[1] For specific applications like antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to improve efficiency, with 7.5 equivalents being a recommended starting point.[1][2]
Q2: What are the recommended temperature and duration for a DBCO-azide reaction?
A2: DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[1][3][4] Higher temperatures generally lead to faster reaction rates.[1]
-
Room Temperature (20-25°C): Typical reaction times are between 2 to 12 hours.[1][3][5] Many reactions are nearly complete within 4-12 hours.[1][2][6]
-
4°C: For sensitive biomolecules, the reaction can be performed overnight (12 hours or more) at 4°C to maintain stability.[1][7][8][9]
-
37°C: Incubation at 37°C can be used if faster kinetics are required.[3][4][9]
Longer incubation times of up to 24-48 hours may be necessary for reactions with low reactant concentrations or known slow kinetics to maximize the yield.[1][4]
Q3: Which solvents and buffers are compatible with DBCO click chemistry?
A3: DBCO click chemistry is versatile and works in a variety of solvents.[8] For bioconjugation, aqueous buffers are preferred.[1]
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is most common.[7][9] Other suitable non-amine-containing buffers include HEPES, MES, borate, and carbonate/bicarbonate buffers, typically within a pH range of 6.0 to 9.0.[4][6][9]
-
Organic Solvents: If reagents have poor water solubility, they can be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture.[1][6] It is crucial to keep the final concentration of the organic solvent below 20% to prevent protein precipitation.[1][7][8]
Q4: Can I use buffers containing sodium azide (NaN₃)?
A4: No. You must strictly avoid buffers containing sodium azide. The azide in the buffer will compete with your azide-functionalized molecule and react with the DBCO reagent, quenching the reaction and significantly reducing your product yield.[1][3][4]
Q5: How can I monitor the progress of my DBCO-azide reaction?
A5: The DBCO group has a distinct UV absorbance peak around 309-310 nm.[1][7][8][10] You can monitor the reaction's progress by taking measurements with a UV-Vis spectrophotometer over time. A decrease in the absorbance at this wavelength indicates that the DBCO is being consumed as it reacts with the azide.[1][7][10]
Troubleshooting Guide: Low or No Product Yield
Experiencing poor yields can be frustrating. The following guide addresses the most common causes and provides actionable solutions.
Q6: My reaction yield is very low. What are the common causes and how can I fix it?
A6: Several factors can lead to low or no product yield. The flowchart below provides a step-by-step process to diagnose the issue.
Figure 1. Troubleshooting workflow for low yield in DBCO click chemistry.
-
Reagent Instability : Strained cyclooctynes like DBCO can degrade over time, especially in aqueous solutions or acidic conditions.[4][11][12] DBCO-NHS esters are particularly sensitive to moisture.[4] Always prepare stock solutions fresh in an anhydrous solvent like DMSO, store them at -20°C protected from light, and use them promptly.[4][11]
-
Incompatible Buffers : Buffers containing sodium azide will quench the reaction.[1][4] Buffers with primary amines (e.g., Tris, glycine) can react with NHS-ester functionalized DBCO reagents and should be avoided during the labeling step.[6][9]
-
Low Reactant Concentration : SPAAC reactions are second-order, meaning their rate is dependent on the concentration of both the DBCO and azide molecules.[1] If concentrations are too low (e.g., in the picomolar range), the reaction rate can become exceedingly slow.[13] Increase the concentration of your reactants whenever possible.
-
Steric Hindrance : If the DBCO or azide group is located in a sterically crowded environment on a large biomolecule, it can be physically blocked from reacting.[4][11] Using reagents with longer, flexible PEG linkers can help overcome this by increasing the distance between the reactive group and the biomolecule's surface.[4][7][14][15]
-
Solubility Issues : Poor solubility of one or both reactants can lead to a heterogeneous mixture and significantly reduce reaction rates.[11] Using DBCO reagents with integrated PEG linkers can improve hydrophilicity and reduce potential aggregation.[4][7]
Quantitative Data on Reaction Kinetics
The rate of the DBCO-azide ligation is highly dependent on the specific reagents and reaction conditions. The second-order rate constant (k₂) is a key measure of reaction speed.
Table 1: Second-Order Rate Constants (k₂) for DBCO Reactions
| Reactants | Rate Constant (k₂ in M⁻¹s⁻¹) | Conditions |
|---|---|---|
| DBCO with Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) |
| DBCO with Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) |
| DBCO-PEG4-acid with Azide-PEG4-acid | ~2.1 | PBS, pH 7.4 at 37°C[16] |
| Sulfo-DBCO with 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer, pH 7 at 25-37°C[15] |
| Sulfo-DBCO with 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS, pH 7 at 25-37°C[15] |
| DBCO-PEG5-trastuzumab with azide | 0.18 - 0.37 | Various buffers[14][15] |
Data compiled from multiple sources.[5][15][16] Note that reaction rates are generally higher in HEPES buffer compared to PBS, and increasing pH can also increase reaction rates in most buffer systems.[15]
Experimental Protocols
This section provides a generalized, two-stage protocol for labeling a protein with a DBCO-NHS ester and subsequently conjugating it to an azide-functionalized molecule.
General Experimental Workflow
Figure 2. General experimental workflow for protein labeling and conjugation.
Stage 1: Labeling a Protein with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein (e.g., an antibody) with a DBCO-NHS ester.[5]
-
Reagent Preparation :
-
Reaction Setup :
-
Incubation :
-
Quenching (Optional) :
-
To quench any unreacted DBCO-NHS ester, you can add a small amount of a primary amine-containing buffer, such as 1 M Tris, and incubate for an additional 15 minutes.[8]
-
-
Purification :
Stage 2: DBCO-Azide Ligation
This protocol describes the reaction between the purified DBCO-labeled protein and an azide-functionalized molecule.
-
Reagent Preparation :
-
Prepare the azide-functionalized molecule in a compatible, azide-free buffer (e.g., PBS).
-
-
Reaction Setup :
-
Mix the DBCO-labeled protein with the azide-functionalized molecule. A 2- to 4-fold molar excess of the less critical or more abundant component is a good starting point.[7]
-
-
Incubation :
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[7] Reaction time may need to be optimized depending on the reactants and their concentrations.
-
-
Purification of Final Conjugate :
-
Validation :
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
impact of reducing agents on maleimide conjugation
Welcome to the technical support center for maleimide (B117702) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during bioconjugation experiments involving maleimide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a sulfhydryl group is between 6.5 and 7.5.[1][2][3][4][5] This pH range offers a good balance between the reactivity of the thiol group and the stability of the maleimide group. At a pH below 6.5, the reaction rate slows down, while at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[3][5][6]
Q2: Why is a reducing agent necessary for some maleimide conjugation reactions?
In many proteins, particularly antibodies, cysteine residues can form disulfide bonds, which are crucial for their structural integrity.[7][8][9] Maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (-S-S-).[7][8][9] Therefore, a reducing agent is required to cleave these disulfide bonds, exposing the thiol groups and making them available for conjugation.[9][10]
Q3: What are the key differences between DTT and TCEP as reducing agents for maleimide conjugation?
The primary difference between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) lies in their chemical structure and compatibility with maleimide chemistry.[9]
-
DTT contains thiol groups, which are essential for its reducing activity. However, these same thiol groups will compete with the thiols on the target molecule for reaction with the maleimide, significantly reducing conjugation efficiency.[9][11] Consequently, excess DTT must be removed before initiating the conjugation reaction, typically through methods like dialysis or desalting columns.[3][7]
-
TCEP is a non-thiol-based reducing agent.[3] This makes it more compatible with maleimide conjugation reactions as it does not directly compete for the maleimide reagent.[2][3][12] While TCEP is often the preferred reducing agent, it's important to note that it is not completely inert and can still impact labeling efficiency, though to a lesser extent than DTT.[9][11][13]
Q4: My final conjugate is unstable. What could be the cause?
Instability of a maleimide-thiol conjugate is often due to a retro-Michael reaction, where the thioether bond is reversible.[1][2] This can be particularly problematic in environments rich in other thiols, such as in vivo where glutathione (B108866) is abundant, leading to the transfer of the conjugated molecule to other thiols.[2][5] To mitigate this, a post-conjugation hydrolysis step can be performed by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) to open the thiosuccinimide ring, forming a stable succinamic acid thioether that is resistant to thiol exchange.[1][5]
Q5: Can I store my maleimide-containing reagents in an aqueous buffer?
It is not recommended to store maleimide-containing reagents in aqueous solutions for extended periods.[2][6] Maleimides are susceptible to hydrolysis in water, a process that is accelerated at higher pH.[5][14] Hydrolyzed maleimide is unreactive towards thiols.[6] For storage, it is best to prepare stock solutions in a dry, aprotic organic solvent such as DMSO or DMF and store them in aliquots at -20°C to minimize freeze-thaw cycles.[1][2][7] Aqueous solutions of maleimide reagents should be prepared immediately before use.[2][5]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Maleimide Hydrolysis | Ensure maleimide reagents were stored correctly at -20°C in an anhydrous solvent.[2] Prepare aqueous solutions of the maleimide immediately before the experiment.[2][5] Verify that the reaction buffer pH is within the optimal range of 6.5-7.5.[2][5] |
| Thiol Oxidation | Reduce disulfide bonds with an appropriate reducing agent like TCEP or DTT (note: DTT must be removed prior to conjugation).[2] Degas buffers to remove dissolved oxygen and consider adding 1-5 mM EDTA to chelate metal ions that can catalyze oxidation.[2] Quantify the number of free thiols before conjugation using a method like Ellman's reagent to ensure sufficient reactive sites are available.[2] |
| Presence of Competing Thiols in the Buffer | Ensure that the reaction buffer is free of thiol-containing compounds such as DTT or 2-mercaptoethanol, which will compete with the target molecule for the maleimide.[3] |
| Incorrect Buffer Composition | Avoid buffers containing primary amines (e.g., Tris) if the pH is above 7.5, as they can react with the maleimide.[3][15] Use non-nucleophilic buffers like phosphate (B84403) or HEPES.[1] |
| Insufficient Molar Excess of Maleimide | Increase the molar excess of the maleimide reagent. A 10-20 fold molar excess is a common starting point for protein labeling.[1][2][7] |
| Inaccessible Cysteine Residues | The target cysteine residues on the protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm to improve accessibility.[15] |
Issue 2: Conjugate Instability and Heterogeneity
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction (Deconjugation) | This is often observed as a loss of activity or the appearance of deconjugated species. To create a more stable linkage, induce hydrolysis of the thiosuccinimide ring post-conjugation by incubating the conjugate at pH 8.5-9.0 for 2-4 hours.[1][5] This forms a stable, ring-opened structure. |
| Hydrolysis of the Thiosuccinimide Ring | While post-conjugation hydrolysis can be beneficial for stability, uncontrolled hydrolysis during storage can lead to heterogeneity. Analyze the storage buffer to ensure the pH is within the optimal range of 6.5-7.0 to minimize this.[1] |
| Thiol Exchange in a Thiol-Rich Environment | This is a common issue for conjugates intended for in vivo use due to high concentrations of glutathione. The post-conjugation hydrolysis step mentioned above is the primary method to prevent this.[1][5] |
Quantitative Data Summary
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines. | [1][2][3][4][5] |
| Temperature | 4°C - 25°C | Lower temperatures (4°C) can be used for overnight reactions, while room temperature (25°C) is suitable for shorter incubation times (e.g., 2 hours). | [2][4] |
| Molar Excess of Maleimide | 10 - 20 fold | This is a general starting point and may need to be optimized for specific applications. | [1][2][7] |
| Molar Excess of Reducing Agent (TCEP) | 10 - 100 fold | The amount of TCEP will depend on the number of disulfide bonds to be reduced. | [5][7][16] |
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
-
Protein Preparation:
-
Dissolve the protein containing free cysteine(s) in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4).[2][7] The protein concentration should typically be between 1-10 mg/mL.[7][8]
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP.[5][7] Incubate for 20-30 minutes at room temperature.[5][7]
-
If using DTT, it must be removed after reduction using a desalting column or dialysis.[3][7]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Quenching and Purification:
Protocol 2: Antibody-Drug Conjugate (ADC) Preparation with a Maleimide Linker
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer, such as PBS with 1 mM DTPA, at a concentration of approximately 2.5 mg/mL.[17]
-
Add the desired molar equivalents of a reducing agent (e.g., DTT or TCEP) to reduce the interchain disulfide bonds.[17] For example, incubate with DTT at 37°C for 30 minutes.[17]
-
If DTT was used, remove it by buffer exchange using a desalting column (e.g., Sephadex G-25).[17]
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-containing drug-linker in a suitable solvent like DMSO to a known concentration (e.g., 10 mM).[17]
-
-
Conjugation:
-
Purification and Analysis:
-
Purify the ADC using methods such as size-exclusion chromatography or dialysis to remove unreacted drug-linker and other small molecules.[17]
-
Analyze the ADC for drug-to-antibody ratio (DAR), aggregation, and presence of free drug using techniques like UV-Vis spectroscopy, SEC, and reverse-phase HPLC.[17]
-
Visualizations
Caption: A typical experimental workflow for maleimide-thiol bioconjugation.
Caption: Decision workflow for choosing a reducing agent in maleimide conjugation.
Caption: Key reaction pathways in maleimide chemistry, highlighting the desired reaction and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mstechno.co.jp [mstechno.co.jp]
- 12. agscientific.com [agscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. lifetein.com [lifetein.com]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: PROTAC Degradation Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during proteolysis-targeting chimera (PROTAC) degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC assays?
A1: The "hook effect" is a phenomenon where the degradation of a target protein decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[1][2][3] This occurs because excessive PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (Target-PROTAC or E3-PROTAC) instead of the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[1][3][4]
Q2: What are DC50 and Dmax, and how are they determined?
A2:
-
DC50 (half-maximal degradation concentration) is the concentration of a PROTAC at which 50% of the target protein is degraded.[1][5]
-
Dmax (maximum degradation) is the maximum percentage of target protein degradation achieved.[1]
These values are determined by performing a dose-response experiment. Cells are treated with a serial dilution of the PROTAC for a fixed time, followed by protein quantification, typically via Western Blotting.[6] The normalized protein levels are then plotted against the log of the PROTAC concentration to calculate the DC50 and Dmax values.[6]
Q3: How do I choose the right cell line for my experiment?
A3: The choice of cell line is critical and context-dependent.[7][8] Key considerations include:
-
Expression Levels: The cell line must express both the target protein and the specific E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)) that your PROTAC is designed to recruit.[9][10] It's recommended to verify the expression levels of both using Western Blot or qPCR.[11]
-
Disease Relevance: The cell line should be relevant to the disease or biological question being studied.[3]
-
E3 Ligase Activity: The activity of the ubiquitin-proteasome system can vary between cell lines, which can impact PROTAC efficacy.[8] Some studies have noted that CRBN-based PROTACs may be more potent in hematopoietic cancer lines due to higher CRBN expression.[8]
Q4: What are the essential controls for a PROTAC degradation assay?
A4: To ensure the validity of your results, several controls are essential:
-
Vehicle Control (e.g., DMSO): Establishes the baseline protein level in the absence of the PROTAC.[4]
-
Negative Control PROTAC: An inactive analog, such as an epimer that cannot bind the E3 ligase, is crucial to demonstrate that degradation is dependent on ternary complex formation.[4][11]
-
Proteasome Inhibitor (e.g., MG132): Pre-treatment with a proteasome inhibitor should "rescue" the protein from degradation, confirming that the observed protein loss is due to the ubiquitin-proteasome system.[6][12]
PROTAC Mechanism of Action and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of PROTACs and a standard experimental workflow for assessing protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Hydrophobic Drug-Linker Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of hydrophobic drug-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of drug-linker complexes?
A1: The poor solubility of drug-linker complexes, especially ADCs, is primarily driven by the hydrophobic nature of the cytotoxic payloads and, in some cases, the linker itself.[][2][3] Most potent cytotoxic drugs used as payloads are highly lipophilic to facilitate cell membrane penetration.[][4] When these hydrophobic molecules are conjugated to an antibody, they can create hydrophobic patches on the antibody's surface, leading to an increased propensity for self-association and aggregation.[3][5]
Key contributing factors include:
-
Payload Chemistry: The inherent hydrophobicity of the small molecule drug is a core factor.[]
-
Linker Properties: The chemical structure of the linker can significantly influence the overall hydrophobicity of the ADC.[][6]
-
Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic drug molecules are attached to the antibody, which generally increases the overall hydrophobicity and risk of aggregation.[][5][7]
-
Conjugation Site: The location of conjugation on the antibody can expose hydrophobic regions, influencing aggregation tendencies.[8]
Q2: How does linker chemistry impact the solubility and stability of an ADC?
A2: The linker is a critical component that directly influences the physicochemical properties of an ADC, including its solubility.[6][9] Linkers can be designed to be either hydrophobic or hydrophilic. The incorporation of hydrophilic linkers is a key strategy to counteract the hydrophobicity of the payload.[][4][6]
-
Hydrophilic Linkers: Linkers containing hydrophilic segments, such as polyethylene (B3416737) glycol (PEG), polysarcosine (PSAR), or charged groups like sulfonates, can significantly improve the solubility of the entire ADC molecule.[][5][10] They can form a "hydration shell" around the complex, shielding the hydrophobic payload and reducing the tendency for aggregation.[2][6]
-
Linker Stability: The linker must be stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity.[6][9] However, it must also be cleavable by specific triggers within the target tumor cells.[9][10] The choice between cleavable (e.g., disulfide, peptide) and non-cleavable linkers affects both stability and payload release mechanisms.[][9]
Q3: What are the consequences of poor drug-linker complex solubility?
A3: Poor solubility is a major obstacle in ADC development and can lead to several adverse outcomes:
-
Aggregation: This is the most common consequence, where ADC molecules clump together to form high molecular weight species.[3][5]
-
Reduced Therapeutic Efficacy: Aggregated ADCs may have altered pharmacokinetic profiles, leading to rapid clearance from circulation and reduced delivery to the tumor site.[][11]
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients.[]
-
Manufacturing and Storage Issues: Poor solubility complicates formulation, purification, and long-term storage, potentially leading to precipitation and loss of active product.[3][11]
Troubleshooting Guides
Issue 1: My ADC sample shows significant aggregation after conjugation or during storage.
Symptom: Size Exclusion Chromatography (SEC) analysis reveals a notable increase in high molecular weight species (HMWS), or visible precipitation is observed in the sample.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| High Payload Hydrophobicity | 1. Structural Payload Modification: Introduce hydrophilic substituents to the payload molecule, if possible, without compromising its cytotoxic activity.[] 2. Employ Hydrophilic Linkers: Use linkers with hydrophilic properties, such as PEG chains, to shield the hydrophobic payload and improve overall solubility.[5][6] The chito-oligosaccharide ChetoSensar™ is another innovative option.[11] |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize DAR: A high DAR increases hydrophobicity.[5][7] Consider reducing the DAR to a level that balances potency with solubility. This may require re-optimizing the conjugation reaction conditions.[11] 2. Site-Specific Conjugation: Use site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR, which can lead to more predictable and stable products.[] |
| Unfavorable Formulation Buffer | 1. pH Optimization: Aggregation can increase if the buffer pH is near the antibody's isoelectric point (pI).[3] Screen a range of pH values to find one that maximizes solubility.[12] 2. Optimize Ionic Strength: Adjust the salt concentration (e.g., 150 mM NaCl is a common starting point) to shield charge-charge interactions that can lead to aggregation.[3][7] 3. Add Excipients: Evaluate the use of solubilizing excipients such as surfactants (e.g., Tween 80) or sugars (e.g., sucrose) in the formulation.[12][13] |
| Environmental & Mechanical Stress | 1. Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can denature the antibody portion of the ADC, leading to aggregation.[7] Aliquot samples to minimize cycles. 2. Gentle Handling: Avoid vigorous shaking or vortexing, which can cause mechanical stress and induce aggregation.[7] 3. Immobilization During Conjugation: To prevent aggregation at its source, consider immobilizing the antibodies on a solid-phase support during the conjugation process.[3][5] |
Issue 2: How can I systematically assess and improve the solubility of my drug-linker complex?
Workflow for Solubility Assessment and Improvement:
This workflow provides a structured approach to diagnosing and solving solubility issues with your ADC.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.[7]
Issue 3: Which analytical techniques are essential for characterizing ADC solubility and aggregation?
Recommended Analytical Methods:
A suite of analytical tools is crucial for accurately evaluating the stability and solubility of ADCs.[]
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size. | The primary method for quantifying high molecular weight species (aggregates) and fragments.[] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution and detects the presence of aggregates.[][14] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. | Can resolve ADC species with different DARs and provides an indication of the overall hydrophobicity of the conjugate.[15][16] |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-mass ratio in an electric field. | Useful for assessing charge heterogeneity and can be used to determine drug distribution.[][14] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms conjugation, determines the average DAR, and identifies degradation products.[][14][15] |
| UV-Vis Spectroscopy | Measures the absorbance of light at different wavelengths. | A simple technique to estimate the average DAR by measuring the absorbance of the antibody (at 280 nm) and the payload (at its specific λmax).[][15] |
Experimental Protocols
Protocol 1: General Solubility Assessment
This protocol provides a basic framework for determining the solubility of a test chemical, which can be adapted for drug-linker complexes.
-
Solvent Selection: The preferred order of solvents is the final formulation buffer, followed by common co-solvents like DMSO or ethanol (B145695) if necessary.[17]
-
Stock Solution Preparation: a. Weigh a precise amount of the drug-linker complex (e.g., 20 mg). b. Add the primary solvent (e.g., formulation buffer) to achieve a high starting concentration (e.g., 20 mg/mL).[17]
-
Solubilization Procedure: a. Gently mix the sample at room temperature by inverting the tube.[17] b. If not dissolved, vortex the tube for 1-2 minutes.[17] c. If still not dissolved, sonicate in a water bath for up to 5 minutes.[17] d. As a final step, warm the solution to 37°C for up to 60 minutes.[17]
-
Tiered Dilution: a. If the complex is insoluble at the starting concentration, perform a 10-fold serial dilution with the same solvent (e.g., to 2 mg/mL, then 0.2 mg/mL) and repeat the solubilization procedure at each step.[17] b. The highest concentration at which the complex fully dissolves is recorded as its solubility under those conditions.
-
Observation: Visually inspect for any particulate matter against a light and dark background. The solution should be clear and free of precipitates.
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
This protocol outlines the standard procedure for analyzing ADC aggregation.
-
System Preparation:
-
Column: Use a suitable SEC column (e.g., TSKgel G3000SWxl).[18]
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate (B84403) or saline buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4).[7] The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.[7]
-
Filter the sample through a low-protein-binding 0.22 µm filter if any visible particulates are present.
-
-
Instrumental Parameters:
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
The main peak corresponds to the ADC monomer. Peaks eluting earlier than the monomer are high molecular weight species (aggregates).
-
Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Visualizations
Caption: Key factors impacting the solubility of an ADC.
References
- 2. vectorlabs.com [vectorlabs.com]
- 3. pharmtech.com [pharmtech.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 12. Improving the solubility of anti-LINGO-1 monoclonal antibody Li33 by isotype switching and targeted mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of DBCO-NHCO-PEG6-Maleimide Conjugates by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bioconjugates is paramount in the development of targeted therapeutics and diagnostic agents. Bifunctional linkers, such as Dibenzocyclooctyne (DBCO)-NHCO-PEG6-maleimide, play a crucial role in connecting biomolecules. This guide provides a comparative overview of the characterization of DBCO-NHCO-PEG6-maleimide conjugates by mass spectrometry, offering insights into expected results and a comparison with a simpler alternative linker.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates three key features: a DBCO group for copper-free click chemistry with azide-modified molecules, a maleimide (B117702) group for covalent linkage to thiol-containing molecules (such as cysteine residues in peptides and proteins), and a hydrophilic polyethylene (B3416737) glycol (PEG6) spacer to improve solubility and reduce steric hindrance.
Mass Spectrometric Analysis: Expected Observations
Mass spectrometry is a powerful tool for confirming successful conjugation, determining the precise mass of the conjugate, and elucidating its structure through fragmentation analysis. When analyzing a peptide conjugated with this compound, specific mass additions and fragmentation patterns are expected.
For this guide, we will consider a model cysteine-containing peptide, "Cys-Peptide," for theoretical conjugation.
Data Summary: A Comparative Analysis
To illustrate the mass spectrometric characterization, we compare the theoretical data for a Cys-Peptide conjugated with this compound against the same peptide conjugated with a simpler alternative, Maleimide-PEG4.
| Parameter | Cys-Peptide-DBCO-NHCO-PEG6-Maleimide | Cys-Peptide-Maleimide-PEG4 (Alternative) | Reference/Note |
| Theoretical Mass of Linker | 762.86 Da | ~339.36 Da | [1] |
| Theoretical Mass of Conjugate | [Mass of Cys-Peptide] + 762.86 Da | [Mass of Cys-Peptide] + 339.36 Da | Calculated |
| Typical Ionization Method | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | |
| Observed Parent Ion (m/z) | Expected [M+nH]n+, where M is the conjugate mass | Expected [M+nH]n+, where M is the conjugate mass | Multiple charging is common for peptides. |
| Characteristic Fragment Ions | - Peptide backbone fragments (b and y ions). - Cleavage of the PEG linker, resulting in neutral losses of 44 Da (C2H4O). - Characteristic fragments of the DBCO moiety. - Cleavage at the thioether bond. | - Peptide backbone fragments (b and y ions). - Cleavage of the PEG linker, resulting in neutral losses of 44 Da (C2H4O). - Cleavage at the thioether bond. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are generalized protocols for the characterization of this compound conjugates.
Sample Preparation for Mass Spectrometry
-
Conjugation Reaction:
-
Dissolve the cysteine-containing peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).
-
Add a 1.5 to 10-fold molar excess of this compound (dissolved in a compatible organic solvent like DMSO) to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker using size-exclusion chromatography (e.g., a desalting column) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Sample Formulation for MS Analysis:
-
Lyophilize the purified conjugate.
-
Reconstitute the sample in a solution suitable for ESI-MS, typically a mixture of water, acetonitrile, and an acid (e.g., 0.1% formic acid).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system.
-
Chromatography:
-
Column: A C18 reverse-phase column is commonly used for peptide separations.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 30 minutes) is used to elute the conjugate.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Data Acquisition: Acquire data in both full scan mode (to determine the parent ion masses) and tandem MS (MS/MS) mode (to obtain fragmentation data for structural confirmation). For MS/MS, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are typically used.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the characterization of a this compound conjugate by mass spectrometry.
References
A Researcher's Guide to Determining the Conjugation Efficiency of DBCO-Maleimide Reactions
For researchers and professionals in drug development and bioconjugation, the efficiency of coupling reactions is paramount. The DBCO-maleimide crosslinker is a valuable tool, enabling a two-step conjugation strategy: a rapid and specific maleimide-thiol reaction followed by a bioorthogonal copper-free click chemistry reaction between dibenzocyclooctyne (DBCO) and an azide (B81097). This guide provides a comprehensive comparison of methods to determine the conjugation efficiency of DBCO-maleimide reactions, alongside a look at alternative conjugation chemistries, supported by experimental data and detailed protocols.
Understanding the DBCO-Maleimide Conjugation Workflow
The use of a DBCO-maleimide linker involves a sequential two-step process. First, the maleimide (B117702) group reacts with a free thiol (sulfhydryl group) on a target molecule, such as a cysteine residue in a protein, to form a stable thioether bond. This initial step functionalizes the molecule with a DBCO group. Subsequently, the DBCO-functionalized molecule can be reacted with a molecule containing an azide group through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." This reaction is highly specific and proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.
Caption: Workflow of a two-step conjugation using a DBCO-maleimide linker.
Quantitative Assessment of Conjugation Efficiency
Determining the efficiency of the conjugation is critical for reproducibility and for understanding the characteristics of the final conjugate. The two primary methods for quantifying the efficiency of DBCO-maleimide reactions are UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
UV-Vis Spectrophotometry: Degree of Labeling (DOL)
A common method to assess the first step of the conjugation (the maleimide-thiol reaction) is to determine the Degree of Labeling (DOL), which represents the average number of DBCO molecules conjugated to each target molecule (e.g., a protein). This can be calculated by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and ~309 nm (for the DBCO moiety).
Experimental Protocol: DOL Calculation by UV-Vis Spectrophotometry
-
Purification: Following the conjugation reaction, it is crucial to remove any unreacted DBCO-maleimide linker. This is typically achieved using a desalting column or dialysis.
-
Spectrophotometer Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309).
-
Use a suitable buffer as a blank.
-
-
Calculations:
-
Protein Concentration: Correct the A280 reading for the contribution of the DBCO group. A correction factor (CF) is typically provided by the linker manufacturer (e.g., 0.90 for some linkers). Protein Concentration (M) = (A280 - (A309 x CF)) / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
DBCO Concentration: DBCO Concentration (M) = A309 / ε_DBCO where ε_DBCO is the molar extinction coefficient of the DBCO group at its absorbance maximum (~309 nm).
-
Degree of Labeling (DOL): DOL = Molar concentration of DBCO / Molar concentration of Protein
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both purifying the conjugate and quantifying the conjugation efficiency. By separating the reaction mixture, one can identify and quantify the unconjugated starting material, the desired conjugate, and any byproducts.
Experimental Protocol: Analysis by HPLC
-
Column Selection: The choice of HPLC column depends on the properties of the molecules being conjugated.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is useful for separating a large protein from a smaller unreacted linker.
-
Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. The addition of the hydrophobic DBCO group will typically cause the conjugate to have a longer retention time than the unconjugated protein.
-
Ion-Exchange Chromatography (IEX): Separates based on charge.
-
-
Method Development:
-
Run a standard of the unconjugated starting material to determine its retention time.
-
Analyze the reaction mixture. The appearance of a new peak with a different retention time indicates the formation of the conjugate.
-
-
Quantification:
-
The conjugation efficiency can be calculated by integrating the peak areas of the conjugate and the remaining unconjugated starting material.
-
Conjugation Efficiency (%) = (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Peak)) x 100
-
Caption: Workflow for determining conjugation efficiency using HPLC.
Performance Comparison: DBCO-Maleimide vs. Alternatives
The choice of conjugation chemistry can significantly impact the outcome of an experiment. While DBCO-maleimide offers a robust two-step approach, other linkers are available for thiol-specific conjugation.
| Feature | DBCO-Maleimide | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) |
| Reaction Chemistry | 1. Maleimide-Thiol2. DBCO-Azide (Click Chemistry) | 1. NHS ester-Amine2. Maleimide-Thiol | 1. NHS ester-Amine2. Pyridyl disulfide-Thiol |
| Specificity | High for both steps. | High for both steps. | High for both steps. |
| Stoichiometry Control | The second step (click chemistry) allows for excellent control over stoichiometry, often resulting in a well-defined 1:1 conjugate.[1] | Can lead to a heterogeneous mixture of products with varying degrees of labeling. | Can also result in a heterogeneous product mixture. |
| Linkage Stability | The thioether bond is generally stable. The triazole ring from the click reaction is highly stable. | The thioether bond is generally stable.[2] | The disulfide bond is cleavable by reducing agents, which can be an advantage for drug delivery applications. |
| Reaction Conditions | Maleimide-thiol reaction is optimal at pH 6.5-7.5.[3] The DBCO-azide reaction is bioorthogonal and proceeds under mild, aqueous conditions. | NHS ester reaction is optimal at pH 7.2-8.5. Maleimide-thiol reaction is optimal at pH 6.5-7.5. | NHS ester reaction is optimal at pH 7.2-8.5. The disulfide exchange reaction occurs over a broad pH range. |
| Typical Efficiency | High, with optimal conditions leading to efficiencies of over 80%.[3] | Generally high, but can be influenced by factors such as pH and reagent concentration. | Generally high, with the release of pyridine-2-thione allowing for spectrophotometric monitoring of the reaction. |
Factors Influencing DBCO-Maleimide Conjugation Efficiency
Several factors can influence the success of the conjugation reaction. A study optimizing the click chemistry step of a DBCO-PEG conjugation to an azide-modified VHH antibody found the following:[1]
| Parameter | Optimal Condition | Impact on Efficiency |
| Temperature | 50 °C | Higher temperatures increased the reaction yield compared to 4 °C. |
| Molar Ratio (DBCO:Azide) | 3:1 | Increasing the molar ratio up to 3:1 improved efficiency. Ratios higher than this led to a decrease in yield. |
| Incubation Time | 18 hours | Longer incubation times resulted in higher yields. |
For the initial maleimide-thiol reaction, a study on conjugating a peptide to maleimide-functionalized nanoparticles reported an optimal maleimide to thiol molar ratio of 2:1, achieving a conjugation efficiency of 84 ± 4% after 30 minutes at room temperature.[3]
Key Considerations for Maximizing Efficiency:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. It is recommended to perform the maleimide-thiol reaction at a pH between 6.5 and 7.5.[3]
-
Buffer Composition: Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) during the maleimide-thiol reaction, as they will compete for the maleimide group. Similarly, avoid buffers containing azides during the DBCO-maleimide functionalization step.
-
Storage: Store DBCO-maleimide reagents desiccated and protected from light. Once a molecule is functionalized with a maleimide group, it is best to use it promptly or store it under conditions that minimize hydrolysis (e.g., at a slightly acidic pH and frozen).[4]
Conclusion
The DBCO-maleimide linker provides a powerful and versatile method for bioconjugation, combining the specificity of maleimide-thiol chemistry with the bioorthogonality and efficiency of copper-free click chemistry. Accurate determination of conjugation efficiency is crucial for the development of well-defined and reproducible conjugates. By employing methods such as UV-Vis spectrophotometry and HPLC, and by carefully controlling reaction parameters, researchers can effectively quantify and optimize their DBCO-maleimide conjugation reactions. When compared to alternatives like SMCC and SPDP, the DBCO-maleimide system, particularly due to its click chemistry component, offers superior control over stoichiometry, leading to more homogeneous products.
References
- 1. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Bioconjugation: DBCO vs. Other Click Chemistry Reagents
In the rapidly evolving landscape of bioconjugation, the choice of chemical ligation strategy is paramount for the success of applications ranging from drug delivery and diagnostics to in vivo imaging. For researchers, scientists, and drug development professionals, the ideal bioconjugation chemistry offers a harmonious blend of high efficiency, specificity, and biocompatibility. This guide provides an objective comparison of Dibenzocyclooctyne (DBCO) with other prominent click chemistry reagents, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal tool for your research needs.
The advent of "click chemistry," a term coined by K.B. Sharpless, introduced a set of powerful and reliable reactions that are modular and high-yielding.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was the initial flagship reaction, but the inherent cytotoxicity of the copper catalyst limited its application in living systems.[2] This spurred the development of copper-free click chemistry, which maintains the core principles of click chemistry while being fully biocompatible.[2] At the forefront of these bioorthogonal reactions are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), primarily utilizing DBCO, and the inverse-electron-demand Diels-Alder (IEDDA) reaction, commonly known as Tetrazine Ligation.[2]
Quantitative Comparison of Performance
The selection of a click chemistry reagent is often dictated by a quantitative assessment of its performance characteristics. Key parameters include reaction kinetics, stability under physiological conditions, and solubility. The following tables summarize the performance of DBCO in comparison to other widely used click chemistry reagents.
Table 1: Quantitative Comparison of Reaction Kinetics
The speed of a bioconjugation reaction is critical, especially in dynamic biological systems or when working with low concentrations of reactants. The second-order rate constant (k) is a direct measure of the reaction's intrinsic speed.
| Reagent Combination | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| DBCO + Azide (B81097) | SPAAC | 0.1 - 1.0[3][4] | Good kinetics for many in vitro applications, widely available.[2] |
| BCN + Azide | SPAAC | ~0.0023 - 0.1[2] | Generally more stable to thiols than DBCO, but with slower kinetics.[5] |
| TCO + Tetrazine | IEDDA | 1 - 1,000,000[6][7] | Exceptionally fast kinetics, ideal for in vivo applications and low concentration labeling.[4][6] |
| Alkyne + Azide (CuAAC) | Click Chemistry | 10 - 100[8] | Fast kinetics, but requires a cytotoxic copper catalyst, limiting in vivo use.[8] |
Table 2: Stability of Click Chemistry Reagents
The stability of the click chemistry handle on a biomolecule is crucial for ensuring the integrity of the final conjugate, particularly during storage and in complex biological environments.
| Reagent | Condition | Stability (Half-life) | Notes |
| DBCO | Glutathione (GSH)[5] | ~71 minutes[5] | Can be susceptible to reduction by thiols.[7] |
| DBCO | TCEP (reducing agent)[7] | Shows some instability over 24 hours.[7] | BCN may be a more suitable alternative in the presence of TCEP.[7] |
| BCN | Glutathione (GSH)[5] | ~6 hours[5] | More stable to thiols compared to DBCO.[5] |
| TCO | Serum Components | Variable, moiety-dependent[5] | Stability can be influenced by serum components and isomerization.[5] |
| Tetrazine | TCEP (reducing agent)[9] | Can be unstable.[9] | Undergoes rearrangement to a triazole.[9] |
| Maleimide | Glutathione (GSH)[5] | ~4 minutes[5] | Susceptible to retro-Michael reaction and exchange with serum thiols.[5] |
Reaction Mechanisms and Experimental Workflows
Visualizing the underlying chemical transformations and the experimental steps involved is essential for understanding and implementing these powerful bioconjugation techniques.
Figure 1. Reaction mechanism of SPAAC between DBCO and an azide.
Figure 2. Reaction mechanism of IEDDA between TCO and a tetrazine.
Figure 3. A generalized experimental workflow for bioconjugation.
Experimental Protocols
To facilitate the practical application of this guide, detailed protocols for key experiments are provided below.
Experimental Protocol 1: Determination of Second-Order Rate Constant for a Click Reaction
This protocol describes a general method to determine the second-order rate constant of a click reaction, such as DBCO-azide SPAAC, using UV-Vis spectrophotometry.
Materials:
-
DBCO-containing molecule (e.g., DBCO-amine)
-
Azide-containing molecule (e.g., benzyl (B1604629) azide)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the DBCO-containing molecule and the azide-containing molecule in the reaction buffer. The concentration of the azide should be in large excess (at least 10-fold) compared to the DBCO reagent to ensure pseudo-first-order kinetics.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance of the DBCO reagent at its maximum absorbance wavelength (typically around 309 nm).
-
Initiate Reaction: In a cuvette, mix the DBCO solution with the azide solution to initiate the reaction. Start the spectrophotometer measurement immediately.
-
Data Acquisition: Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the linear portion of this plot will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of the azide in excess: k = k' / [Azide].
-
Experimental Protocol 2: Assessment of Bioconjugate Stability in Serum
This protocol outlines a method to assess the stability of a bioconjugate in serum using LC-MS.
Materials:
-
Purified bioconjugate
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
-
Affinity purification reagents (optional, depending on the sample complexity)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Spike the bioconjugate into the serum to a final concentration of 1 mg/mL.
-
As a control, prepare a sample of the bioconjugate in PBS at the same concentration.
-
-
Incubation: Incubate both the serum and PBS samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Sample Quenching and Preparation for Analysis:
-
Immediately quench the reaction by placing the aliquot on ice or by adding a quenching solution if necessary.
-
For complex serum samples, it may be necessary to perform an affinity purification step to isolate the bioconjugate.
-
-
LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
Use a suitable chromatography method to separate the intact bioconjugate from any degradation products.
-
Analyze the eluent by mass spectrometry to identify and quantify the intact bioconjugate and any fragments.
-
-
Data Analysis:
-
Determine the percentage of the intact bioconjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact bioconjugate versus time to determine the stability profile and calculate the half-life of the conjugate in serum.
-
Conclusion
The choice between DBCO and other click chemistry reagents is a nuanced decision that depends on the specific requirements of the bioconjugation application. DBCO-mediated SPAAC offers a robust and reliable method with good reaction kinetics for many in vitro and some in vivo applications.[2] The wide commercial availability of DBCO reagents further enhances its appeal.[2] However, for applications demanding extremely fast kinetics, such as in vivo pre-targeting or labeling of low-abundance targets, the IEDDA reaction between TCO and tetrazine is often the superior choice due to its unparalleled speed.[4] Conversely, when stability in the presence of reducing agents is a primary concern, BCN may be a more suitable alternative to DBCO.[5][7] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry tool to advance their scientific endeavors.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 8. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating PROTAC Ternary Complex Formation
For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex—comprising the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase—is the pivotal first step in targeted protein degradation. Validating and characterizing this complex is crucial for optimizing PROTAC design and predicting its efficacy. This guide provides a comparative overview of key methodologies for validating PROTAC ternary complex formation, complete with experimental data, detailed protocols, and workflow visualizations.
The formation of a productive ternary complex is the linchpin of PROTAC-mediated protein degradation.[1] This complex brings the target protein in close proximity to the E3 ligase, facilitating the transfer of ubiquitin to the target and marking it for proteasomal degradation.[1] The stability and kinetics of this ternary complex are critical determinants of a PROTAC's effectiveness.[]
Comparative Analysis of Key Validation Methods
The selection of a validation method depends on various factors, including the specific scientific question, required throughput, and available resources. Here, we compare the most common biophysical and cell-based assays used to characterize PROTAC ternary complexes.
| Method | Principle | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor chip surface upon binding of molecules.[3] | Affinity (K D), Kinetics (k on, k off), Cooperativity (α)[3] | Medium | Low | Real-time, label-free kinetic data; can measure both binary and ternary interactions.[3][4] | Requires immobilization of one binding partner, which may affect its activity.[3] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding.[5] | Affinity (K D), Kinetics (k on, k off)[4] | High | Low | Real-time, label-free analysis; higher throughput than SPR.[5] | Less sensitive than SPR for small molecule interactions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event.[3] | Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[3] | Low | High | Label-free, in-solution measurement providing a complete thermodynamic profile.[3][4] | Low throughput; requires large amounts of pure protein.[3] |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy between two fluorophores in close proximity.[6][7] | Ternary complex formation, Binding affinity[7] | High | Low | Homogeneous assay suitable for high-throughput screening; can be adapted for live-cell imaging.[7] | Requires labeling of binding partners with specific fluorophores.[3] |
| NanoBRET™ Assay | A bioluminescence resonance energy transfer (BRET) assay that measures the proximity of a NanoLuc® luciferase-tagged protein to a fluorescently labeled partner in live cells.[][8] | Ternary complex formation and kinetics in live cells[9] | High | Low | Performed in a physiological, live-cell context; can kinetically monitor complex formation.[8][10] | Requires genetic modification of cells to express tagged proteins. |
| AlphaLISA® | A bead-based immunoassay where binding brings donor and acceptor beads into close proximity, generating a luminescent signal.[] | Ternary complex formation[11] | High | Low | Homogeneous, no-wash assay with a wide dynamic range and high sensitivity.[] | Potential for interference from sample matrix components. |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a protein of interest and its binding partners from a cell lysate.[10] | Confirmation of ternary complex formation in cells | Low | High | Detects complex formation under near-physiological conditions in a cellular context.[10] | Weak interactions may be lost during wash steps, leading to false negatives; antibody quality is critical.[10] |
| Native Mass Spectrometry (MS) | Analyzes intact protein complexes under non-denaturing conditions to determine their mass and stoichiometry.[10] | Confirmation of complex formation and stoichiometry[10] | Low | Medium | Provides direct evidence of the ternary complex and can reveal the presence of multiple species.[10][11] | Requires specialized instrumentation and expertise; may not be suitable for all complexes. |
Quantitative Data Summary
The following table presents representative quantitative data comparing the binding affinities and cooperativity of the well-characterized PROTAC, MZ1, in forming a ternary complex with VHL and BRD4(BD2).
| Method | Binary Affinity (MZ1 to VHL, K D) | Binary Affinity (MZ1 to BRD4(BD2), K D) | Ternary Complex Affinity (K D) | Cooperativity (α) | Reference |
| SPR | 29 nM | 1 nM | ~1.1 nM | 26 | [4][5] |
| ITC | 66 nM | 4 nM | ~4.4 nM | 15 | [4][5] |
Note: Cooperativity (α) is calculated as the ratio of the binary affinity of the PROTAC for one protein to the ternary complex affinity in the presence of the other protein. A value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.[12]
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is essential for a comprehensive understanding of PROTAC ternary complex validation.
PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: A typical workflow for analyzing PROTAC ternary complex formation using Surface Plasmon Resonance (SPR).
Experimental Workflow: NanoBRET™ Assay
Caption: The workflow for the NanoBRET™ assay to measure ternary complex formation in a live-cell environment.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
-
Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface using standard amine coupling or a capture-based method for tagged proteins.[13]
-
Binary Interaction Analysis:
-
Prepare a series of concentrations of the PROTAC in a suitable running buffer.
-
Flow the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (association and dissociation).[13]
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a 1:1 binding model to determine the binary affinity (K D binary).[13]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the Protein of Interest (POI) and varying concentrations of the PROTAC.[13]
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (K D ternary).[13]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = K D binary / K D ternary.[13]
NanoBRET™ Ternary Complex Assay in Live Cells
-
Cell Line Preparation:
-
Assay Preparation:
-
Plate the engineered cells in a white, 96- or 384-well plate.
-
Prepare a solution containing the HaloTag® NanoBRET™ 618 Ligand.
-
Prepare serial dilutions of the PROTAC compound.
-
-
Assay Execution:
-
Add the HaloTag® ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
Add the PROTAC dilutions to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescence reaction.
-
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio as a function of PROTAC concentration to determine the EC50 for ternary complex formation.
-
A multi-faceted approach, combining biophysical and cell-based assays, provides the most comprehensive understanding of PROTAC-mediated ternary complex formation, ultimately guiding the development of more effective targeted protein degraders.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Antibody-Drug Conjugate (ADC) Characterization
The development and manufacturing of Antibody-Drug Conjugates (ADCs) necessitate a comprehensive suite of analytical techniques to ensure product quality, safety, and efficacy.[1][2] ADCs are complex molecules, comprising a monoclonal antibody (mAb) linked to a potent cytotoxic payload via a chemical linker.[1][3][4][5] This inherent complexity and heterogeneity present unique analytical challenges.[1][5] This guide provides a comparative overview of key analytical methods used to characterize the critical quality attributes (CQAs) of ADCs, offering experimental insights and data to aid researchers, scientists, and drug development professionals in their analytical strategy.
A foundational aspect of ADC characterization is understanding its basic structure, which dictates the analytical approaches required.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The Drug-to-Antibody Ratio (DAR) is a CQA that defines the average number of drug molecules conjugated to an antibody and significantly impacts the ADC's efficacy and safety.[1][4][6][7] Several techniques are employed to determine the average DAR and the distribution of different drug-loaded species.
Comparison of Analytical Techniques for DAR Determination
| Technique | Principle | Sample Requirements | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for protein, specific wavelength for drug) to calculate concentration of each component. | Purified ADC | Average DAR | Simple, rapid, and convenient for initial estimation.[6][8][] | Provides only an average DAR, not the distribution of drug-loaded species.[6][8] Requires distinct absorbance maxima for the antibody and the drug.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.[10][11][12] | Purified ADC, non-denaturing conditions | Average DAR, drug load distribution, and presence of unconjugated antibody.[11][13] | Gold standard for cysteine-conjugated ADCs.[6][13] Analysis is performed under native conditions, preserving the ADC's structure.[10][13] | Typically incompatible with direct MS analysis due to non-volatile salts.[11][12] May not be suitable for lysine-conjugated ADCs, which can elute as a single peak.[6] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates ADC subunits (light and heavy chains) under denaturing conditions based on hydrophobicity. | Purified and reduced ADC | DAR for light and heavy chains, which can be used to calculate the overall average DAR and distribution.[] | Well-suited for lysine-conjugated ADCs.[14] Can be coupled with MS for mass confirmation. | Denaturing conditions can lead to the dissociation of non-covalently linked subunits in cysteine-conjugated ADCs.[] |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits to identify different drug-loaded species and their relative abundances.[15][16] | Purified ADC, requires MS-compatible buffers | Precise mass of each species, average DAR, and drug load distribution.[17][18] Can identify modifications and impurities.[16] | High sensitivity, resolution, and accuracy.[15] Can be performed under native (for cysteine-conjugated) or denaturing conditions (for lysine-conjugated).[19] | High salt concentrations can interfere with analysis.[11] Complex data analysis for heterogeneous samples.[16] |
Experimental Protocol: DAR Analysis by HIC
This protocol provides a general workflow for determining the DAR of a cysteine-linked ADC using HIC.
-
Sample Preparation: The ADC sample is diluted in the mobile phase A to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR) is employed.
-
Mobile Phases:
-
Mobile Phase A: High salt concentration buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[12]
-
Mobile Phase B: Low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Gradient Elution: A linear gradient from high to low salt concentration (e.g., 0-100% B over 30 minutes) is used to elute the ADC species.[12]
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated by the weighted average of the peak areas.[6]
The workflow for HIC-based DAR analysis can be visualized as follows:
Size Variants: Aggregation and Fragmentation
The presence of aggregates and fragments in ADC preparations is a critical quality attribute as it can impact product efficacy and immunogenicity.[4][20][21] Due to the often hydrophobic nature of the cytotoxic drug, ADCs can be more prone to aggregation than their parent antibodies.[4][22]
Comparison of Analytical Techniques for Size Variant Analysis
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius under native conditions.[3][17] | Quantifies monomers, aggregates (dimers, high molecular weight species), and fragments.[2][4] | Robust and widely used method for routine analysis.[17] Performed under non-denaturing conditions.[4] | Non-specific interactions between hydrophobic ADCs and the column stationary phase can lead to peak tailing and inaccurate quantification.[22][23] Limited resolution for species with similar sizes.[17] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity to determine the particle size distribution.[15] | Provides information on the size distribution and presence of aggregates. | Sensitive to the presence of large aggregates. Can be used for formulation and stability studies.[15] | Not a high-resolution or quantitative technique. Provides an average size and polydispersity index. |
| SEC-Multi-Angle Light Scattering (SEC-MALS) | Combines SEC separation with MALS detection to determine the absolute molar mass of eluting species. | Accurate quantification of monomers and aggregates, and their absolute molecular weights.[20][24] | Provides more accurate molecular weight information than SEC alone. Can help distinguish between different types of aggregates.[24] | Requires specialized instrumentation and expertise. |
Experimental Protocol: SEC for Aggregate Analysis
-
Sample Preparation: The ADC sample is diluted in the mobile phase to an appropriate concentration.
-
Chromatographic System: An HPLC or UHPLC system with a UV detector is used.
-
Column: A SEC column designed for biomolecule separation (e.g., Agilent AdvanceBio SEC).[22]
-
Mobile Phase: An aqueous buffer, typically phosphate-based with a salt (e.g., 150 mM sodium phosphate, pH 7.0), is used to minimize secondary interactions.[23]
-
Flow Rate: An isocratic flow rate is applied.
-
Detection: Elution is monitored at 280 nm.
-
Data Analysis: The peak areas for the monomer, aggregates, and fragments are integrated to determine their relative percentages.
Charge Variants
Charge heterogeneity in ADCs can arise from post-translational modifications of the antibody (e.g., deamidation, isomerization, glycation) and from the conjugation process itself.[25][26][27] Monitoring charge variants is crucial as they can affect the stability, binding affinity, and overall efficacy of the ADC.[25][28]
Comparison of Analytical Techniques for Charge Variant Analysis
| Technique | Principle | Information Provided | Advantages | Limitations |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge using a charged stationary phase.[29] | Provides a profile of acidic, main, and basic charge variants. | High-resolution separation. Can be used for fractionation and further characterization of variants.[26] | Method development can be complex. The conjugation of hydrophobic drugs can lead to non-specific interactions with the column.[25] |
| Imaged Capillary Isoelectric Focusing (icIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient.[26][28] | High-resolution profile of charge variants based on their pI. | High resolution and reproducibility.[28] Requires small sample volumes. | Not easily coupled with MS for peak identification. |
Experimental Protocol: IEX for Charge Variant Analysis
-
Sample Preparation: The ADC sample is buffer-exchanged into the starting mobile phase.
-
Chromatographic System: An HPLC system with a UV or fluorescence detector.
-
Column: A cation-exchange (CEX) or anion-exchange (AEX) column is selected based on the pI of the ADC.
-
Mobile Phases:
-
Mobile Phase A: Low ionic strength buffer at a specific pH.
-
Mobile Phase B: High ionic strength buffer (containing salt like NaCl) at the same pH.[29]
-
-
Gradient Elution: A salt gradient is applied to elute the bound charge variants.
-
Detection: Elution is monitored at 280 nm.
-
Data Analysis: Peaks corresponding to acidic, main, and basic species are integrated to determine their relative abundance.
Selecting the Right Analytical Technique
Choosing the appropriate analytical technique depends on the specific critical quality attribute being investigated and the properties of the ADC. The following decision tree provides a general guide for selecting a primary characterization method.
References
- 1. adcreview.com [adcreview.com]
- 2. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 14. waters.com [waters.com]
- 15. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. hpst.cz [hpst.cz]
- 19. benchchem.com [benchchem.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. biopharmaspec.com [biopharmaspec.com]
- 22. agilent.com [agilent.com]
- 23. lcms.cz [lcms.cz]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 26. pharmacytimes.com [pharmacytimes.com]
- 27. Characterization of charge variants of a monoclonal antibody using weak anion exchange chromatography at subunit levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. waters.com [waters.com]
A Comparative Guide to Polyethylene Glycol (PEG) Linker Lengths in PROTAC Design
In the pioneering field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic approach. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a productive ternary complex.[2][3]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, flexibility, and tunable length.[] Optimizing the PEG linker length is a crucial step in developing a potent PROTAC, as even minor changes can profoundly impact degradation efficiency.[5][6] An overly short linker can cause steric hindrance, preventing the formation of the ternary complex, while an excessively long linker may fail to bring the POI and E3 ligase into sufficient proximity for effective ubiquitination.[6][7] This guide provides a comparative analysis of different PEG linker lengths in PROTAC design, supported by experimental data and detailed protocols.
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical testing for each new system.[1] The following tables summarize quantitative and qualitative data from published studies, illustrating the critical impact of linker length on PROTAC performance.
Table 1: Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
| Target Protein | E3 Ligase | Linker Length (atoms) | Degradation Potency (DC₅₀) | Maximum Degradation (Dₘₐₓ) | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | Less Potent | Not Specified | [8] |
| Estrogen Receptor α (ERα) | VHL | 16 | More Potent (IC₅₀ similar to Tamoxifen) | >80% | [8][9][10] |
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 | No Degradation Observed | Not Applicable | [11][12] |
| TANK-Binding Kinase 1 (TBK1) | VHL | 21 | 3 nM | 96% | [11] |
| TANK-Binding Kinase 1 (TBK1) | VHL | 29 | 292 nM | 76% | [11] |
| PI3K / mTOR | VHL | C8 Alkyl (Flexible) | PI3K: 42-227 nM, mTOR: 45 nM | >80% at 24h | [13] |
Table 2: Qualitative and Selectivity Effects of Linker Length
| Target Protein(s) | E3 Ligase | Linker Modification | Observed Effect | Reference |
| EGFR & HER2 | Not Specified | Base Linker | Degrades both EGFR and HER2 | [11] |
| EGFR & HER2 | Not Specified | Extension by a single ethylene (B1197577) glycol unit | Selectively degrades EGFR; HER2 degradation abolished | [11] |
| CRABP-I & CRABP-II | Not Specified | Shorter PEG Linker | Selective degradation towards CRABP-II | [12] |
| CRABP-I & CRABP-II | Not Specified | Longer PEG Linker | Selective degradation towards CRABP-I | [12] |
| Bruton's tyrosine kinase (BTK) | Cereblon (CRBN) | ≥ 4 PEG units (Longer) | More potent degradation | [5][11] |
Signaling Pathways and Experimental Workflows
The design and evaluation of effective PROTACs involve understanding the degradation pathway and employing a systematic experimental approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Stability Maze: A Comparative Guide to Maleimide Conjugates in Serum
For researchers, scientists, and drug development professionals, the covalent linkage of therapeutic or imaging agents to biomolecules is a cornerstone of modern biotechnology. Maleimide-based conjugation, targeting the thiol group of cysteine residues, has long been a workhorse in this field due to its high reactivity and specificity. However, the Achilles' heel of traditional maleimide (B117702) conjugates lies in their often-underestimated instability in the physiological milieu of serum, which can compromise the efficacy and safety of biotherapeutics like antibody-drug conjugates (ADCs).
This guide provides an objective comparison of the stability of various maleimide-based conjugates in serum, presenting supporting experimental data and detailing the methodologies for their assessment. We will explore the underlying chemical pathways governing their stability and introduce next-generation alternatives designed for enhanced robustness.
The Instability Challenge: The Retro-Michael Reaction
The thioether bond formed between a maleimide and a thiol is susceptible to a stability-compromising retro-Michael reaction.[1][2] This reaction is essentially the reverse of the initial conjugation, leading to deconjugation of the payload. In the thiol-rich environment of serum, liberated maleimides can then react with other molecules, most notably albumin, leading to off-target effects and a reduction in therapeutic efficacy.[3][4]
A competing reaction, the hydrolysis of the thiosuccinimide ring, can "lock" the conjugate in a stable, ring-opened succinamic acid thioether form, which is resistant to the retro-Michael reaction.[1][5] The balance between these two pathways is critical to the in-vivo stability of the conjugate.
References
A Researcher's Guide to Quantifying Cell Surface Protein Labeling
An Objective Comparison of Leading Methodologies for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cell surface proteins is paramount in numerous fields of biological research and drug development. From understanding fundamental cellular processes to identifying novel therapeutic targets and biomarkers, the ability to precisely measure the abundance of proteins on the cell surface is a critical experimental step. This guide provides a comprehensive comparison of commonly employed methods for quantifying cell surface protein labeling, offering insights into their principles, performance, and practical applications. We present a side-by-side analysis of key techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Quantification Methods
The choice of method for quantifying cell surface protein labeling depends on various factors, including the desired throughput, sensitivity, specificity, and the nature of the biological question being addressed. Below is a summary of the key quantitative characteristics of the leading techniques.
| Method | Principle | Throughput | Sensitivity | Key Advantages | Key Limitations |
| Cell Surface Biotinylation & Western Blot | Covalent labeling of primary amines on extracellular domains of surface proteins with a membrane-impermeable biotin (B1667282) derivative, followed by streptavidin-based enrichment and detection by western blotting.[1] | Low to Medium | Moderate | High specificity for surface proteins; relatively inexpensive and accessible equipment.[2] | Semi-quantitative; labor-intensive; not suitable for high-throughput screening.[3] |
| On-Cell Western (OCW) Assay | An immunodetection assay performed on non-permeabilized cells in a microplate format, where antibodies detect extracellular epitopes of target proteins.[4][5] | High | High | Quantitative and suitable for high-throughput screening; allows for the study of proteins in a more biologically relevant context.[5][6] | Requires specific antibodies to extracellular domains; potential for non-specific antibody binding. |
| Flow Cytometry | Fluorescently labeled antibodies bind to specific cell surface antigens on individual cells in suspension, and the fluorescence intensity is measured as cells pass through a laser beam.[7][8][9] | High | High | Provides single-cell resolution and allows for multi-parameter analysis (e.g., quantifying multiple proteins simultaneously).[8][9] | Requires cell suspension, which may not be suitable for all cell types; indirect quantification based on fluorescence intensity.[7] |
| Mass Spectrometry (MS)-Based Proteomics | Cell surface proteins are labeled (e.g., with biotin or isotopes like SILAC), enriched, digested into peptides, and then identified and quantified by mass spectrometry.[10][11] | High | High | Provides comprehensive and unbiased quantification of the entire cell surface proteome; can identify novel surface proteins.[10][11] | Requires specialized equipment and expertise in data analysis; can be expensive. |
| Cell-Based ELISA | An immunoassay performed on fixed cells in a microplate, where an enzyme-linked secondary antibody detects the primary antibody bound to the cell surface protein, and a substrate is added to produce a measurable signal.[12][13] | High | High | Sensitive, convenient, and inexpensive for screening large numbers of samples.[13] | Provides a population-level average, not single-cell data; requires optimization to minimize background signal. |
Experimental Workflows and Methodologies
To provide a practical understanding of these techniques, we have outlined the experimental workflows and detailed protocols for three widely used methods.
Cell Surface Biotinylation followed by Western Blotting
This method is a robust technique for specifically isolating and quantifying proteins present on the cell surface.[2] It involves labeling surface proteins with biotin, followed by their isolation and detection.[1]
Caption: Workflow for Cell Surface Biotinylation and Western Blotting.
-
Cell Preparation: Culture cells in a 35 mm plate to the desired confluency.
-
Washing: Wash the cells twice with 1 ml of ice-cold DPBS+.
-
Biotinylation: Incubate the cells with 400 µl of a 2.5 mg/ml solution of a membrane-impermeable biotin reagent (e.g., Sulfo-NHS-LC-LC-biotin) in DPBS+ for 30 minutes on ice with gentle rocking.[1]
-
Quenching: Quench the reaction by washing the plate three times for 5 minutes each with 1 ml of cold 100 mM Glycine in DPBS+ on ice with gentle rocking.[1]
-
Lysis: Lyse the cells with 200 µl of an appropriate lysis buffer.
-
Protein Quantification of Input: Take a small aliquot of the lysate to determine the total protein concentration using a BCA assay. This will serve as the "input" or "total protein" control.
-
Streptavidin Pulldown: Add streptavidin-conjugated beads to the remaining lysate and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins and the "input" samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the protein of interest.
-
Detection: Use a labeled secondary antibody and a suitable substrate for detection.
-
Quantification: Perform densitometric analysis of the bands on the western blot to quantify the relative amount of the surface-expressed protein compared to the total protein in the input lane.[2]
On-Cell Western (OCW) Assay
The On-Cell Western (OCW) assay is a high-throughput method for quantifying cell surface protein expression directly in a microplate format.[5] This technique avoids cell lysis and provides a more in-situ measurement.[4]
Caption: Workflow for the On-Cell Western (OCW) Assay.
-
Cell Seeding: Seed cells into the wells of a clear, flat-bottomed microplate.
-
Culturing and Treatment: Culture the cells until they reach the desired density and apply any experimental treatments.
-
Fixation (Optional): Cells can be fixed or the assay can be performed on live cells. If fixing, use a suitable fixative like paraformaldehyde.
-
Blocking: Block non-specific antibody binding sites with a suitable blocking buffer.[5]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes an extracellular epitope of the target protein.
-
Washing: Wash the wells to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to a fluorescent dye.[6]
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Imaging: Acquire images and fluorescence intensity readings using a microplate reader or a compatible imaging system.
-
Normalization: To account for variations in cell number per well, a cell normalization stain can be included.
-
Data Analysis: Quantify the fluorescence signal from the secondary antibody, normalized to the cell stain, to determine the relative abundance of the cell surface protein.
Flow Cytometry for Cell Surface Protein Quantification
Flow cytometry is a powerful technique for the rapid, quantitative analysis of cell surface proteins on a single-cell basis.[8]
Caption: Workflow for Flow Cytometry-based Quantification.
-
Cell Preparation: Prepare a single-cell suspension from your cell culture or tissue sample.
-
Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent.[14]
-
Primary Antibody Staining: Incubate the cells with a primary antibody that is directly conjugated to a fluorophore and is specific for the cell surface protein of interest. The incubation is typically done on ice to prevent receptor internalization.[15]
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FCS) to remove any unbound antibody.[7]
-
Resuspension: Resuspend the cells in a buffer suitable for flow cytometry analysis.
-
Data Acquisition: Run the samples on a flow cytometer, ensuring that appropriate voltage and compensation settings are used.
-
Gating and Analysis: Gate on the cell population of interest based on forward and side scatter properties. Quantify the mean fluorescence intensity (MFI) of the stained cells, which is proportional to the number of antibody binding sites and thus the amount of the target protein on the cell surface.[9] Isotype controls should be used to determine the level of non-specific staining.[15]
References
- 1. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 2. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 3. tandfonline.com [tandfonline.com]
- 4. licorbio.com [licorbio.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Quantitative Analysis of Signal Transduction with In-Cell Western Immunofluorescence Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 9. Flow Cytometry Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. Mass spectrometry-based methods for investigating the dynamics and organization of the surfaceome: exploring potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly sensitive ELISA-based assay for quantifying protein levels in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of a cellular ELISA for the detection of cell surface antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
A Researcher's Guide to Validating ADC Cytotoxicity: A Comparison of Functional Assays
For researchers, scientists, and drug development professionals, the rigorous validation of an Antibody-Drug Conjugate's (ADC) cytotoxic potential is a cornerstone of preclinical development. This guide provides an objective comparison of key functional assays used to evaluate ADC efficacy, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
The therapeutic principle of an ADC lies in its ability to selectively deliver a potent cytotoxic payload to antigen-expressing tumor cells, thereby minimizing off-target toxicity. Validating this targeted cytotoxicity is paramount. A variety of in vitro assays are available, each offering unique insights into the ADC's mechanism of action, potency, and specificity. This guide will compare three commonly employed assays: the MTT assay, the CellTiter-Glo® Luminescent Cell Viability Assay, and the Co-culture Bystander Effect Assay.
Core Cytotoxicity Assays: A Comparative Overview
A thorough assessment of an ADC's cytotoxic profile requires multiple experimental approaches to determine its potency (typically measured as the half-maximal inhibitory concentration, or IC50), specificity for the target antigen, and its potential to induce bystander killing of neighboring antigen-negative cells.[1]
| Assay | Principle | Readout | Throughput | Key Advantages | Key Disadvantages |
| MTT Assay | Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product, which is measured spectrophotometrically.[1][2] | Colorimetric (Absorbance at 570 nm) | High | Cost-effective, well-established, and widely used.[2] | Endpoint assay, potential for interference from reducing agents, requires a solubilization step. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, through a luciferase-based reaction that generates a luminescent signal.[3][4] | Luminescent | High | High sensitivity, broad linear range, and a simple "add-mix-read" protocol. | Higher reagent cost compared to MTT, requires a luminometer. |
| Co-culture Bystander Assay | Measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.[1][2] | Fluorescence or Flow Cytometry | Low to Medium | Provides direct evidence of the bystander effect, which is crucial for efficacy in heterogeneous tumors.[1][2] | More complex setup, requires distinct labeling of cell populations for accurate analysis.[5] |
Experimental Data: Illustrative Comparison of ADC Cytotoxicity
The following table summarizes hypothetical IC50 data for a model ADC targeting HER2, evaluated using the MTT and CellTiter-Glo® assays on HER2-positive (BT-474) and HER2-negative (MCF-7) breast cancer cell lines.[6]
| Cell Line | Target Antigen | Assay | ADC IC50 (nM) | Free Payload IC50 (nM) |
| BT-474 | HER2-positive | MTT | 5.2 | 0.3 |
| CellTiter-Glo® | 4.8 | 0.25 | ||
| MCF-7 | HER2-negative | MTT | >1000 | 0.4 |
| CellTiter-Glo® | >1000 | 0.35 |
The data illustrates the target-specific cytotoxicity of the ADC, with significantly lower IC50 values observed in the HER2-positive cell line compared to the HER2-negative line.[6] Both assays demonstrate comparable potency measurements.
Signaling Pathways and Experimental Workflows
To aid in the conceptual understanding of these assays, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: ADC mechanism of action leading to target cell death.
Caption: A generalized workflow for cytotoxicity assays.
Caption: Workflow for assessing the bystander effect.
Experimental Protocols
MTT Assay for ADC Cytotoxicity
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7] Incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC to the respective wells. Include untreated control wells containing medium only.
-
Incubation: Incubate the plates for 72-96 hours at 37°C. The incubation time may need to be optimized depending on the ADC's payload and mechanism of action.[2][7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2][7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[2][7] Incubate overnight at 37°C in the dark to dissolve the formazan crystals.[3]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[2][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.[3]
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and ADC Treatment: Follow steps 1-3 of the MTT assay protocol. It is recommended to use opaque-walled 96-well plates to prevent well-to-well crosstalk of the luminescent signal.[3]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.[3]
Co-culture Bystander Effect Assay
-
Cell Preparation: Transfect the antigen-negative cell line with a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, or 3:1), keeping the total cell number constant.[5] Include monocultures of each cell line as controls. Incubate overnight.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells (typically >IC90 for the target-positive cells).[2][5]
-
Incubation: Incubate the plate for 96-144 hours.[7]
-
Analysis: Harvest the cells and use flow cytometry or high-content imaging to distinguish and quantify the viable fluorescently labeled antigen-negative cells. A viability dye such as propidium (B1200493) iodide can be used to exclude dead cells.[5]
-
Data Interpretation: A significant decrease in the viability of the antigen-negative cells in the ADC-treated co-culture compared to controls indicates a bystander effect.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. njbio.com [njbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison: Heterobifunctional vs. Homobifunctional Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that dictates the success of bioconjugation strategies. This guide provides an objective comparison of heterobifunctional and homobifunctional crosslinkers, offering insights into their performance, detailed experimental protocols, and the fundamental principles governing their reactivity.
Crosslinkers are essential tools for covalently linking two or more biomolecules, enabling a wide range of applications from the development of antibody-drug conjugates (ADCs) to the study of protein-protein interactions. The architecture of a crosslinker, specifically whether it is homobifunctional or heterobifunctional, profoundly impacts the specificity, efficiency, and outcome of the conjugation reaction.
Homobifunctional crosslinkers possess two identical reactive groups, leading to a one-step reaction that can result in a heterogeneous mixture of products, including undesirable polymers.[1][2] In contrast, heterobifunctional crosslinkers feature two different reactive groups, allowing for a controlled, sequential two-step conjugation process that significantly minimizes polymerization and self-conjugation, leading to a more defined and homogenous product.[3][4][5]
Performance Comparison: A Quantitative Overview
While direct, side-by-side quantitative comparisons in published literature are scarce, the well-understood mechanisms of action allow for a representative comparison of expected outcomes. The following table summarizes the anticipated performance differences between a common homobifunctional crosslinker, Disuccinimidyl suberate (B1241622) (DSS), and a widely used heterobifunctional crosslinker, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), in the context of creating an antibody-enzyme conjugate.
| Performance Metric | Homobifunctional (e.g., DSS) | Heterobifunctional (e.g., Sulfo-SMCC) | Rationale |
| Yield of Desired 1:1 Conjugate | Lower | Higher | The one-step reaction of homobifunctional linkers leads to a random coupling of molecules, resulting in a mixture of conjugates with varying stoichiometries and a higher proportion of unreacted starting materials. The two-step process of heterobifunctional linkers allows for controlled conjugation, maximizing the formation of the desired product. |
| Polymerization/Aggregation | High | Low | With identical reactive groups, homobifunctional crosslinkers can readily link multiple antibody and enzyme molecules together, leading to the formation of large, often insoluble, polymers.[6] The sequential addition of reactants with heterobifunctional linkers prevents this uncontrolled polymerization.[3][4][5] |
| Reaction Control & Reproducibility | Low | High | The single-step nature of homobifunctional crosslinking offers little control over the reaction, leading to variability between batches. The two-step protocol for heterobifunctional crosslinkers provides precise control over each stage of the conjugation, enhancing reproducibility. |
| Purity of Final Product | Lower | Higher | Due to the formation of multiple byproducts and polymers, extensive purification is often required when using homobifunctional crosslinkers. The cleaner reaction with heterobifunctional linkers results in a more homogenous product that is easier to purify. |
Visualizing the Reaction Mechanisms
The fundamental difference in the reaction pathways of homobifunctional and heterobifunctional crosslinkers is key to understanding their distinct outcomes.
Experimental Protocols
To provide a practical understanding, here are detailed protocols for protein-protein conjugation using a homobifunctional crosslinker (DSS) and a heterobifunctional crosslinker (Sulfo-SMCC).
Protocol 1: One-Step Protein Conjugation using DSS (Homobifunctional)
Materials:
-
Protein A (e.g., Antibody) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B (e.g., HRP enzyme) in amine-free buffer
-
Disuccinimidyl suberate (DSS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 10 mM.
-
Prepare Protein Mixture: Combine Protein A and Protein B in a single reaction tube at the desired molar ratio in an amine-free buffer.
-
Initiate Crosslinking: Add the DSS stock solution to the protein mixture to achieve a final 20-50 fold molar excess of DSS over the total protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching buffer, and separate the conjugate from unreacted proteins and polymers using a desalting column or size-exclusion chromatography.
Protocol 2: Two-Step Protein Conjugation using Sulfo-SMCC (Heterobifunctional)
Materials:
-
Protein A (e.g., Antibody) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B with free sulfhydryl groups (e.g., reduced enzyme or protein with engineered cysteines) in a suitable buffer
-
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC)
-
Reaction Buffer (amine-free, e.g., 100 mM phosphate, 150 mM NaCl, pH 7.2)
-
Desalting columns
Procedure:
Step 1: Activation of Protein A with Sulfo-SMCC
-
Prepare Sulfo-SMCC Solution: Immediately before use, dissolve Sulfo-SMCC in the reaction buffer to a concentration of 10 mg/mL.
-
Activate Protein A: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to Protein A. The optimal molar excess depends on the protein concentration.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove Excess Crosslinker: Purify the maleimide-activated Protein A using a desalting column equilibrated with the reaction buffer to remove non-reacted Sulfo-SMCC.
Step 2: Conjugation to Sulfhydryl-Containing Protein B
-
Combine Reactants: Immediately add the purified, maleimide-activated Protein A to the sulfhydryl-containing Protein B at the desired molar ratio.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using size-exclusion chromatography to separate the desired conjugate from unreacted proteins.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment, highlighting the analysis steps used to characterize the final product.
Conclusion
The choice between homobifunctional and heterobifunctional crosslinkers is a critical determinant of the outcome of a bioconjugation reaction. While homobifunctional crosslinkers offer a simpler, one-step process, they often lead to a heterogeneous mixture of products and significant polymer formation. For applications requiring a well-defined, homogenous conjugate with high purity and yield, heterobifunctional crosslinkers are the superior choice. Their controlled, two-step reaction mechanism minimizes undesirable side reactions, providing greater control and reproducibility. By understanding the fundamental differences in their reactivity and employing optimized protocols, researchers can select the most appropriate crosslinker to achieve their desired bioconjugation goals.
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
A Researcher's Guide to the Validation of Site-Specific Antibody Conjugation
For researchers, scientists, and drug development professionals, the robust validation of site-specifically conjugated antibodies is paramount to ensuring the safety, efficacy, and consistency of next-generation antibody-drug conjugates (ADCs). This guide provides a comparative overview of common validation methodologies, presenting experimental data and detailed protocols to aid in the critical assessment of these complex biotherapeutics.
The shift from random to site-specific antibody conjugation techniques has been driven by the need for more homogeneous and well-defined ADCs.[1][2] Site-specific methods, which include engineered cysteines, enzymatic modifications, and glycan remodeling, offer greater control over the drug-to-antibody ratio (DAR) and the location of payload attachment.[3][] This precision leads to improved batch-to-batch consistency, enhanced plasma stability, and a potentially wider therapeutic window compared to heterogeneous ADCs produced by traditional methods like lysine (B10760008) conjugation.[1][]
Comparative Analysis of Key Validation Techniques
The characterization of site-specific ADCs requires a suite of orthogonal analytical techniques to confirm the conjugation site, determine the DAR, and assess the overall homogeneity and stability of the product. The following tables summarize the performance of commonly employed methods.
| Table 1: Comparison of Techniques for Drug-to-Antibody Ratio (DAR) Determination | ||||
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. Drug conjugation increases the hydrophobicity of the antibody. | Robust method, maintains the native structure of the ADC, allows for calculation of DAR distribution.[5][6] | Can have poor peak resolution, may not be suitable for all ADC formats.[7] | Routine analysis of cysteine-linked ADCs to determine DAR and distribution of drug-loaded species.[5] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Separates molecules based on hydrophobicity under denaturing conditions, coupled with mass determination. | High resolution, provides accurate mass for different drug-loaded species, can identify positional isomers.[5][8] | Denaturing conditions may not be suitable for all ADCs, can require more complex sample preparation.[7] | Detailed characterization of ADC heterogeneity and confirmation of conjugation. |
| UV/Vis Spectrophotometry | Measures absorbance at specific wavelengths to determine the concentration of the antibody and the conjugated drug. | Quick and simple method for estimating average DAR.[9][10] | Provides only an average DAR and no information on distribution, can be less accurate due to overlapping absorbance spectra.[7][9] | Rapid, initial estimation of average DAR during process development. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides a rapid determination of the molecular weights of different ADC species.[5] | May have lower resolution and accuracy compared to LC-MS based methods. | High-throughput screening and confirmation of successful conjugation. |
| Table 2: Comparison of Techniques for Size Variant and Aggregate Analysis | ||||
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Performed under non-denaturing conditions, effectively separates monomers from aggregates and fragments.[10] | Non-specific interactions with the column can sometimes affect resolution.[10] | Standard method for quantifying high molecular weight species (aggregates) in ADC preparations. |
| SEC coupled to Quadrupole Time-of-Flight Mass Spectrometry (SEC-Q-TOF-MS) | Combines size-based separation with high-resolution mass analysis. | Provides rapid confirmation of the site-selectivity of conjugation and the identity of different species.[6][11] | Requires specialized instrumentation. | In-depth characterization and confirmation of site-specific conjugation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of site-specific ADCs.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Column and Mobile Phases:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Chromatographic Conditions:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR 0, 2, 4, etc.).
-
Calculate the average DAR by summing the product of each DAR value and its respective peak area percentage, then dividing by the total peak area.
-
Protocol 2: Intact Mass Analysis by Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., buffer exchange into a volatile buffer like ammonium acetate).
-
If necessary, deglycosylate the ADC using an enzyme such as PNGase F to reduce heterogeneity.
-
-
LC-MS Conditions:
-
Column: A reversed-phase column with a wide pore size (e.g., Agilent PLRP-S, 1000 Å).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Elute with a gradient of increasing Mobile Phase B.
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Identify the masses corresponding to the unconjugated antibody and the antibody conjugated with different numbers of drug-linker molecules.
-
Calculate the relative abundance of each species to determine the DAR distribution and average DAR.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex processes involved in ADC validation and their mechanisms of action.
Caption: Experimental workflow for the validation of a site-specific ADC.
Caption: Generalized signaling pathway for ADC-mediated cell killing.
Caption: Logical relationship between validation goals and analytical methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. aboligo.com [aboligo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repligen.com [repligen.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Analytical Methods for Antibody-Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linkers: Bridging In Vitro Potency and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] The linker is not a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing ternary complex formation, degradation efficiency, and overall pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3][4][5]
This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform rational design and optimization for both in vitro and in vivo applications.
Mechanism of Action: The Central Role of the Linker
A PROTAC functions by inducing proximity between a target protein and an E3 ligase, forming a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.[6] The linker's length, composition, and attachment points are paramount in achieving a stable and productive ternary complex geometry.
Data Presentation: Comparing Linker Performance
The choice of linker directly impacts key parameters such as degradation potency (DC50), maximum degradation (Dmax), cell permeability, and in vivo bioavailability. The optimal linker is highly dependent on the specific target and E3 ligase pair, necessitating empirical evaluation.[4][5]
Table 1: In Vitro Comparison of Different Linkers for a BRD4-Targeting PROTAC
This table synthesizes data from studies on Bromodomain-containing protein 4 (BRD4) degraders, illustrating how linker modifications affect in vitro performance.
| Linker Type & Length | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Rationale for Performance |
| Alkyl C8 | 80 | 80 | 1.2 | Provides basic flexibility but may lack properties to optimize ternary complex geometry and permeability. |
| PEG3 (12 atoms) | 55 | 85 | 2.5 | Increased hydrophilicity improves solubility, but length may be suboptimal for this target.[5] |
| PEG4 (15 atoms) | 20 | 95 | 4.1 | Offers a better balance of length and flexibility, leading to more stable ternary complex formation.[5] |
| PEG5 (18 atoms) | 15 | >98 | 5.8 | Often found to be optimal in this series, providing ideal spatial orientation for efficient ubiquitination.[5] |
| Piperazine-based (rigid) | 25 | 90 | 3.5 | Increased rigidity can pre-organize the PROTAC, improving potency and metabolic stability.[2][7] |
Data are representative values compiled from literature for illustrative purposes.[2][5]
Table 2: Translating In Vitro Success to In Vivo Performance
Strong in vitro degradation does not always translate to in vivo efficacy due to poor pharmacokinetic properties.[8] Linker chemistry is crucial for properties like metabolic stability and oral bioavailability.
| Linker Type & Length | Oral Bioavailability (%) | Half-life (t₁/₂, h) | In Vivo Target Degradation (Tumor, 24h) | Rationale for Performance |
| PEG4 (15 atoms) | < 5% | 1.5 | 65% | Susceptible to oxidative metabolism, leading to poor stability and low bioavailability.[9] |
| PEG5 (18 atoms) | 8% | 2.1 | 75% | Slight improvement over PEG4, but still faces metabolic stability challenges.[5] |
| Piperazine-based (rigid) | 30% | 6.0 | >90% | The rigid, heterocyclic structure resists metabolism, significantly improving stability and exposure.[2][] |
| Ether-based (modified) | 25% | 4.5 | >85% | Replacing metabolically labile amide bonds with ethers can enhance in vivo stability.[6] |
Data are representative values compiled from literature for illustrative purposes.
Experimental Workflow & Protocols
A systematic approach is required to optimize a PROTAC linker. The workflow generally proceeds from broad in vitro screening to focused in vivo characterization of lead candidates.
Key Experimental Protocols
Detailed and reproducible protocols are essential for comparing PROTACs.
1. Protocol: Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the standard method to quantify target protein reduction following PROTAC treatment.[5]
-
Cell Seeding: Plate cells (e.g., MCF7 for ERα, HeLa for BRD4) in 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to the loading control and then to the vehicle control. Plot the normalized values against PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax.
2. Protocol: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can quantify the formation of the ternary complex in solution.[11]
-
Reagents:
-
Tagged E3 Ligase (e.g., His-tagged VHL complex).
-
Tagged Target Protein (e.g., GST-tagged BRD4).
-
Terbium-cryptate labeled anti-tag antibody (e.g., anti-His-Tb, Donor).
-
Dye-labeled anti-tag antibody (e.g., anti-GST-d2, Acceptor).
-
PROTAC compounds.
-
-
Procedure:
-
In a 384-well plate, add the E3 ligase, target protein, and PROTAC at various concentrations.
-
Add the donor and acceptor antibody pair.
-
Incubate for a defined period (e.g., 2-4 hours) at room temperature to allow complex formation and equilibrium.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation (e.g., 337 nm).
-
-
Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increase in the ratio indicates proximity of the E3 ligase and target protein, confirming ternary complex formation.
3. Protocol: In Vivo Pharmacodynamic (PD) Study
This protocol assesses the ability of a PROTAC to degrade its target in a relevant tissue within an animal model.[]
-
Model: Use tumor-bearing mice (e.g., subcutaneous xenografts of a human cancer cell line).
-
Dosing: Administer the PROTAC to cohorts of mice via a relevant route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels. Include a vehicle control group.
-
Time Points: At predetermined time points post-dose (e.g., 2, 8, 24, 48 hours), euthanize a cohort of animals.
-
Sample Collection: Collect the tissue of interest (e.g., tumor) and plasma. Flash-freeze samples immediately in liquid nitrogen.
-
Tissue Homogenization and Protein Analysis: Homogenize the tissue samples and prepare lysates. Quantify target protein levels using Western Blot or an ELISA as described in Protocol 1.
-
Analysis: Determine the percentage of target protein remaining in the tissue at each time point relative to the vehicle-treated group. This provides crucial information on the extent and duration of target degradation in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
biophysical methods to study PROTAC-induced protein degradation
A Comprehensive Guide to Biophysical Methods for Studying PROTAC-Induced Protein Degradation
For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation, understanding the intricate molecular events orchestrated by Proteolysis-Targeting Chimeras (PROTACs) is paramount. This guide provides an objective comparison of key biophysical methods used to elucidate the mechanism of PROTACs, from initial target engagement and ternary complex formation to the ultimate degradation of the target protein. Experimental data is presented to support the comparison, and detailed protocols for key techniques are provided to facilitate their implementation in the laboratory.
The PROTAC Mechanism: A Stepwise Journey to Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] This process can be broken down into a series of key steps, each amenable to investigation by specific biophysical techniques.
A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The PROTAC first forms a binary complex with either the POI or the E3 ligase. Subsequently, the other protein partner is recruited to form a crucial ternary complex (POI-PROTAC-E3 ligase).[1][2][3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[1][3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4]
Comparison of Biophysical Methods
A variety of biophysical techniques can be employed to study the different stages of the PROTAC mechanism. The choice of method depends on the specific question being addressed, the availability of reagents and instrumentation, and the desired throughput.
| Method | Principle | Information Gained | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[5][6][7] | Binary & ternary binding affinity (KD), kinetics (kon, koff), cooperativity (α).[5][6] | Label-free, real-time kinetic data, high sensitivity, moderate throughput.[5][6][7] | Requires immobilization of one binding partner, potential for mass transport limitations.[6] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[8][9] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).[8][9] | Label-free, in-solution measurement, provides full thermodynamic profile.[8][9] | Low throughput, requires large amounts of pure protein, sensitive to buffer mismatch.[9] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore upon proximity.[10] | Ternary complex formation, binding affinity.[10] | Homogeneous, high-throughput, sensitive.[10] | Requires labeling of binding partners, potential for fluorescent interference. |
| Fluorescence Polarization (FP) | Measures the change in polarization of emitted light from a fluorescently labeled molecule upon binding.[5][10] | Binary & ternary binding affinity (KI).[5] | Homogeneous, high-throughput, relatively inexpensive.[10] | Requires a fluorescent probe, sensitive to changes in molecular weight. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding in cells or lysates.[11][12] | Target engagement in a cellular context.[11][12] | Label-free, measures engagement with endogenous proteins in their native environment.[11][12] | Indirect measure of binding, not all proteins show a significant thermal shift.[12] |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescent ligand. | Target engagement, ternary complex formation in live cells.[9][13] | Live-cell measurements, kinetic data, high sensitivity.[9][13] | Requires genetic modification of cells to express tagged proteins. |
| In-Cell Western™ / Western Blot | Immunodetection of proteins in fixed cells or after gel electrophoresis.[1][14][15][16] | Quantifies the extent of protein degradation.[1][14] | Direct measure of protein levels, widely accessible.[1][14] | End-point measurement, lower throughput, semi-quantitative (Western blot).[1][14] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms protein degradation, identifies ubiquitination sites, assesses off-target effects. | Unbiased, proteome-wide analysis, high sensitivity. | Complex data analysis, requires specialized instrumentation. |
Quantitative Data Comparison: MZ1 and dBET1 Case Studies
To provide a tangible comparison, we present data for two well-characterized PROTACs: MZ1, which recruits the von Hippel-Lindau (VHL) E3 ligase to degrade BRD4, and dBET1, which recruits Cereblon (CRBN) to degrade BRD4.
Table 1: Biophysical Data for the MZ1-BRD4-VHL System
| Method | Parameter | Value | Reference |
| ITC | KD (MZ1 to VCB) | 66 nM | [11] |
| ITC | KD (MZ1 to BRD4BD2) | 15 nM | [11] |
| ITC | KD (VCB to MZ1:BRD4BD2) | 3.7 - 4.4 nM | [8][11] |
| ITC | Cooperativity (α) | ~7-15 | [9][17] |
| SPR | KD (MZ1 to VCB) | 29 nM | [18] |
| SPR | KD (VCB to MZ1:BRD4BD2) | 1.4 nM | [6] |
| SPR | kon (Ternary) | 1.4 x 106 M-1s-1 | [6] |
| SPR | koff (Ternary) | 0.0022 s-1 | [6] |
| SPR | Ternary Complex Half-life (t1/2) | ~5.3 min | [6] |
| FP | KI (VCB to MZ1:BRD4BD2) | 3.4 nM | [5] |
| Cellular | DC50 (BRD4 degradation) | 2-23 nM | [19] |
Table 2: Biophysical Data for the dBET1-BRD4-CRBN System
| Method | Parameter | Value | Reference |
| ITC | KD (dBET1 to CRBN) | 1795 nM | [20] |
| TR-FRET | EC50 (Ternary Complex Formation) | ~430 nM | [15] |
| NanoBRET™ | IC50 (dBET1 to BRD4 in cells) | 240 nM | [13] |
| Cellular | EC50 (BRD4 degradation) | 430 nM | [15] |
Experimental Protocols
Detailed methodologies for key biophysical assays are provided below.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Protocol:
-
Immobilization: Immobilize the E3 ligase complex (e.g., Avi-tagged VCB) onto a streptavidin-coated SPR sensor chip.
-
Binary Binding: Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity and kinetics.
-
Ternary Binding: Pre-incubate a fixed, saturating concentration of the target protein (e.g., BRD4BD2) with a series of concentrations of the PROTAC.
-
Inject the pre-formed PROTAC-target protein complex over the immobilized E3 ligase to measure the ternary complex binding affinity and kinetics.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain KD, kon, and koff values for both binary and ternary interactions. Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.[5]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Protocol:
-
Sample Preparation: Dialyze the purified E3 ligase and target protein extensively against the same buffer to minimize buffer mismatch heats.[12][21][22] Prepare the PROTAC solution in the final dialysis buffer.[12][21][22]
-
Binary Titration: Fill the ITC cell with the E3 ligase solution (e.g., 10 µM VCB) and the syringe with the PROTAC solution (e.g., 100 µM MZ1).
-
Perform a series of injections of the PROTAC into the E3 ligase solution, measuring the heat change after each injection.
-
Ternary Titration: Fill the ITC cell with the E3 ligase solution (e.g., 10 µM VCB).
-
Prepare the syringe with a solution containing the PROTAC and a saturating concentration of the target protein (e.g., 100 µM MZ1 and 120 µM BRD4BD2).
-
Perform a series of injections of the PROTAC-target protein mixture into the E3 ligase solution.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) for both binary and ternary interactions.[12][21][22] The cooperativity can be calculated from the binding affinities.
Fluorescence Polarization (FP) for High-Throughput Screening
Protocol:
-
Reagent Preparation: Prepare a fluorescently labeled tracer that binds to either the E3 ligase or the target protein.[10] Prepare solutions of the PROTAC, the protein that binds the tracer, and the third component of the ternary complex.[23]
-
Assay Setup: In a microplate, add the fluorescent tracer and the protein it binds to.
-
Add a serial dilution of the PROTAC.
-
Add a fixed, saturating concentration of the third protein component to measure ternary complex formation.
-
Measurement: Incubate the plate to reach equilibrium. Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[24][25]
-
Data Analysis: Plot the change in millipolarization (mP) units against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 or KI.[10][23]
Conclusion
The study of PROTAC-induced protein degradation requires a multi-faceted approach, employing a combination of biophysical techniques to build a comprehensive understanding of the entire process. While methods like SPR and ITC provide detailed kinetic and thermodynamic information about ternary complex formation, techniques such as CETSA and NanoBRET™ offer invaluable insights into target engagement within the complex cellular environment. Ultimately, the degradation of the target protein is quantified by methods like Western blotting or mass spectrometry. By carefully selecting and applying the appropriate biophysical methods, researchers can effectively guide the design and optimization of novel PROTACs for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [opnme.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 19. benchchem.com [benchchem.com]
- 20. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 21. Isothermal titration calorimetry [cureffi.org]
- 22. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 23. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 25. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of DBCO-NHCO-PEG6-maleimide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of DBCO-NHCO-PEG6-maleimide, a PEG-based PROTAC linker, is crucial for maintaining laboratory safety and ensuring environmental compliance. Although often shipped as a non-hazardous chemical, the lack of comprehensive toxicological data necessitates treating it and its associated waste with caution. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling
Before any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
Step-by-Step Disposal Protocol
Disposal of this compound and its waste should always be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical in the regular trash or down the drain unless explicitly permitted by your institution's EHS and local regulations.
Waste Segregation and Collection
Proper segregation is the first and most critical step in the safe disposal of chemical waste.
1. Solid Waste:
-
Unused/Expired Product: Keep the chemical in its original, clearly labeled container.
-
Contaminated Consumables: All items such as pipette tips, weighing boats, gloves, and absorbent paper that have come into contact with this compound must be considered chemical waste.
-
Collection: Place all solid waste into a designated, leak-proof, and chemically resistant container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound Waste."
2. Liquid Waste:
-
Stock Solutions: Unused stock solutions (e.g., dissolved in DMSO, DMF) must be collected as hazardous liquid chemical waste.
-
Aqueous Solutions: All buffers, reaction mixtures, and washes containing this compound should be collected in a dedicated, leak-proof container.
-
Labeling: The liquid waste container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name, the solvent(s) used, and an approximate concentration of the waste material.
Container Management
-
Compatibility: Ensure the waste container is compatible with the chemical and any solvents used. For instance, do not store acidic or basic solutions in metal containers.
-
Closure: Keep waste containers securely sealed at all times, except when adding waste.
-
Capacity: Do not overfill containers; a general guideline is to fill to no more than 90% capacity to allow for expansion and prevent spills.[1]
-
Secondary Containment: Store waste containers in a designated secondary containment tray or bin to mitigate potential leaks or spills.
Storage and Disposal
-
Storage Location: Store sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area within your laboratory.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams.[2]
-
Disposal Arrangement: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Ensure all required documentation is completed as per your institutional protocols.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory hazardous waste regulations apply. The following table summarizes key federal guidelines for hazardous waste generators in the United States, which are often adopted or exceeded by local and institutional policies.
| Generator Status | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Large Quantity Generator (LQG) | > 1,000 kg (2,200 lbs) | Up to 90 days |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg | Up to 180 days (or 270 days if waste must be transported over 200 miles) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit, but quantity limits apply |
Note: The generator status of an institution is determined by the total volume of hazardous waste generated by the entire facility.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Experimental Protocols Cited
This guidance is based on standard laboratory chemical waste management protocols as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), rather than specific experimental results. The core principle is the prudent management of laboratory waste, which dictates that a disposal plan should be in place before any chemical is used.[4] The procedures outlined are derived from best practices for handling chemicals where full hazard profiles are not available, necessitating their treatment as hazardous waste.[1][2]
References
Essential Safety and Logistical Information for Handling DBCO-NHCO-PEG6-maleimide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DBCO-NHCO-PEG6-maleimide. The following procedural guidance is designed to ensure safe operational handling and disposal of this reagent.
Summary of Chemical Data
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | DBCO-PEG6-Maleimide, DBCO-NH-PEG6-Mal | [1] |
| Molecular Formula | C40H50N4O11 | [1][2][3] |
| Molecular Weight | 762.86 g/mol | [1][3] |
| Appearance | Off-white/white solid or viscous liquid (depending on molecular weight) | [4][5][6] |
| Solubility | Soluble in DMSO, DCM, DMF, and regular aqueous solutions | [2][4][5][6] |
| Purity | ≥95% or ≥98% (depending on supplier) | [3][7] |
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The minimum required PPE includes, but is not limited to, the following:
-
Lab Coats : A standard or fire-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[8] Lab coats should be kept buttoned and should not be worn outside of the laboratory.[9]
-
Protective Eyewear : Safety glasses with side shields are the minimum requirement.[10] For procedures with a higher risk of splashing, it is recommended to use chemical splash goggles or a face shield in addition to safety glasses.[8][10][11] All protective eyewear must meet American National Standards Institute (ANSI) Z-87 standards.[12]
-
Gloves : Nitrile gloves are the preferred choice for handling this chemical due to their wide range of protection.[9] It is crucial to change gloves immediately if they become contaminated.[9] For tasks with a higher risk of exposure, consider wearing double gloves.[9][10] Gloves should be removed before leaving the laboratory, and hands should be washed thoroughly.[9]
-
Full Coverage Clothing : Long pants and closed-toe shoes are mandatory to protect against accidental spills.[10][12]
Operational Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust or aerosols.
-
As a general practice, a risk assessment should be conducted to identify and mitigate potential hazards associated with the specific experimental procedures.[10][11]
Storage:
-
Short-term storage: Store at 0 - 4 °C for days to weeks.[1]
-
Long-term storage: For extended periods (months to years), it is recommended to store the compound at -20 °C.[1][2][4][5]
-
Keep the container tightly closed in a dry, dark, and well-ventilated place.[1]
Shipping:
-
This product is typically shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping and customs processing.[1][2]
Disposal Plan
All waste materials, including empty containers and any unused product, should be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed container for chemical waste.
-
Unused Product : Unused or expired product should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
Experimental Protocol: General Maleimide (B117702) Conjugation
This compound is a sulfhydryl-reactive PEG linker used for bioconjugation.[4][6] The maleimide group reacts with thiol (sulfhydryl/SH) groups to form a stable thioether bond.[4][6]
Materials:
-
PEG-Maleimide compound (e.g., this compound)
-
Thiol-containing molecule (e.g., protein, peptide)
-
Conjugation buffer: Phosphate-buffered saline (PBS) pH 7 or another thiol-free buffer at a neutral or slightly basic pH.[4][6]
-
Washing solution: Distilled water or an appropriate aqueous buffer.[4][6]
Procedure:
-
Dissolve the thiol-containing target material in the conjugation buffer.[4][6]
-
Prepare a stock solution of the PEG-Maleimide. For example, 100 mg in 1 mL of conjugation buffer.[4][5][6]
-
Add the PEG-Maleimide stock solution to the target material solution. A 10- to 20-fold molar excess of the PEG-Maleimide over the thiol-containing material is generally recommended for sufficient conjugation.[4][5][6]
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with stirring.[4][5][6]
-
The resulting conjugate can be purified using methods such as size exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.[4][5][6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. DBCO-PEG6-Maleimide | BroadPharm [broadpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. This compound | PROTAC linker | CAS# | InvivoChem [invivochem.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. ba.auburn.edu [ba.auburn.edu]
- 12. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
